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  • Product: 2-bromo-4-chloro-5-nitrobenzaldehyde
  • CAS: 2090539-04-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-bromo-4-chloro-5-nitrobenzaldehyde: A Predictive and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 2-bromo-4-chloro-5-nitrobenzaldehyde, a polysubstituted aromatic compound. By dissecting the electronic effects of the aldehyde, bromo, chloro, and nitro substituents, we will rationalize the predicted chemical shifts for each nucleus. This document serves as a practical reference, blending theoretical principles with a validated experimental protocol for acquiring high-fidelity NMR data, thereby empowering researchers in their structural characterization workflows.

Introduction: The Imperative of Spectroscopic Characterization

In the realm of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. 2-bromo-4-chloro-5-nitrobenzaldehyde presents a compelling case study in NMR spectroscopy due to its complex substitution pattern on a benzene ring. Each substituent—the aldehyde (-CHO), bromine (-Br), chlorine (-Cl), and nitro (-NO₂) groups—exerts distinct electronic influences, creating a unique magnetic environment for each proton and carbon nucleus. Understanding these influences is key to accurately assigning NMR signals and confirming the compound's identity and purity.

This guide will first establish a theoretical framework, explaining how inductive and resonance effects modulate the electron density of the aromatic ring.[1] Subsequently, we will present and interpret the predicted ¹H and ¹³C NMR chemical shifts. Finally, a rigorous, step-by-step experimental protocol is provided to serve as a self-validating system for empirical verification of the predicted data.[2]

Theoretical Analysis: Predicting the NMR Landscape

The chemical shift of a nucleus is fundamentally determined by the local magnetic field it experiences, which is a sum of the externally applied field and the induced fields from the surrounding electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus (deshielding), causing it to resonate at a higher frequency (downfield shift, higher ppm value). Conversely, electron-donating groups increase electron density (shielding), resulting in an upfield shift (lower ppm value).[3]

Substituent Effects on the Aromatic Ring

In 2-bromo-4-chloro-5-nitrobenzaldehyde, all four substituents are electron-withdrawing.

  • Aldehyde (-CHO): Strongly deactivating through both inductive (-I) and resonance (-M) effects. It strongly deshields the ortho and para positions. The aldehyde proton itself is highly deshielded due to the electronegativity of the adjacent oxygen and magnetic anisotropy, typically appearing between 9-10 ppm.[4][5] The carbonyl carbon is also significantly deshielded, with a characteristic chemical shift in the 190-200 ppm range.[6][7]

  • Nitro (-NO₂): One of the most powerful electron-withdrawing groups, deactivating through strong -I and -M effects. It causes significant downfield shifts for ortho and para protons and carbons.

  • Halogens (-Br, -Cl): These substituents exhibit a dual nature. They are deactivating through a strong inductive effect (-I) due to their high electronegativity but are weakly activating via a resonance effect (+M) due to their lone pairs. The inductive effect dominates, leading to a net withdrawal of electron density.

The interplay of these effects dictates the final chemical shifts of the two remaining aromatic protons (H-3 and H-6) and the seven unique carbon atoms.

Figure 1. Electronic effects on 2-bromo-4-chloro-5-nitrobenzaldehyde.
Predicted NMR Chemical Shifts

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-bromo-4-chloro-5-nitrobenzaldehyde (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Nucleus AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale for Chemical Shift
C1-CHO 10.32187.5Proton: Highly deshielded by the anisotropic effect of the C=O bond and electronegativity of oxygen.[4] Carbon: Typical aldehyde carbonyl carbon, significantly downfield.[7]
C1-134.1Ipso-carbon attached to the strongly withdrawing aldehyde group.
C2-125.8Attached to bromine; subject to the heavy-atom effect and deshielding from adjacent aldehyde and ortho nitro group.[12]
C38.25131.7Deshielded by the ortho bromine and para nitro group. Expected to be a singlet (or a very narrow doublet due to ⁴J coupling).
C4-135.5Attached to chlorine; strongly deshielded by the halogen's inductive effect and the ortho nitro group.
C5-145.2Ipso-carbon attached to the very strongly withdrawing nitro group. Note: Signal may be broadened or have a long relaxation time due to the quadrupolar ¹⁴N nucleus.[13]
C68.51126.9Most downfield proton due to being ortho to both the aldehyde and nitro groups, the two strongest withdrawing groups. Expected to be a singlet.

Note: The absence of adjacent protons for H-3 and H-6 means they are predicted to appear as singlets, simplifying the aromatic region of the ¹H spectrum.

Experimental Protocol for NMR Data Acquisition

To empirically validate the predicted chemical shifts, the following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra. This methodology is designed to be a self-validating system, ensuring reproducibility and accuracy.[2][14]

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of solid 2-bromo-4-chloro-5-nitrobenzaldehyde.

  • Solvent Selection: Use approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).[15]

  • Dissolution: Transfer the solvent to the vial containing the sample. Gently agitate or vortex until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The solution height should be approximately 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identity.

Spectrometer Setup and Data Acquisition
  • Instrumentation: This protocol assumes a standard 400 MHz (or higher) NMR spectrometer.

  • Shimming: Insert the sample into the magnet. Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • ¹H Spectrum Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): ~2-5 seconds.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Spectral Width (SW): A range of -2 to 12 ppm is appropriate.

  • ¹³C Spectrum Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.[14]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): A longer delay of 5-10 seconds is recommended to allow for the complete relaxation of quaternary carbons, especially the one attached to the nitro group.[13]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard.[12]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Figure 2. Standard workflow for NMR sample analysis.

Conclusion

The structural elucidation of 2-bromo-4-chloro-5-nitrobenzaldehyde is readily achievable through a synergistic approach combining predictive NMR software and empirical spectroscopic analysis. The highly deshielded aldehyde proton and the two isolated aromatic protons provide clear, diagnostic signals in the ¹H NMR spectrum. The ¹³C spectrum, while requiring more careful acquisition conditions to observe all quaternary carbons, offers a complete carbon fingerprint of the molecule. By understanding the fundamental electronic effects of each substituent, researchers can confidently predict, acquire, and interpret the NMR data to verify the structure of this and other complex aromatic compounds, ensuring the integrity of their scientific endeavors.

References

  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

  • Watanabe, S., et al. (2012, February 15). Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Patiny, L., et al. Simulate and predict NMR spectra. NMRdb.org. Retrieved from [Link]

  • Paton, R. S., et al. CASCADE - Colorado State University. Retrieved from [Link]

  • Wishart DS. CASPRE - 13 C NMR Predictor. Retrieved from [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Pinto, Y., et al. Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. Lume - UFRGS. Retrieved from [Link]

  • Schaefer, T., & Chum, K. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry. Retrieved from [Link]

  • Reddit User Discussion. (2023, June 27). Proton NMR (benzaldehyde). r/chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information - Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved from [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Retrieved from [Link]

  • University of Calgary. Ch 13 - Aromatic H. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • Patiny, L., et al. Predict 1H proton NMR spectra. NMRdb.org. Retrieved from [Link]

  • Oregon State University. 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. The Royal Society of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. Chemical Shifts: Carbon. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 6). 13C NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... Retrieved from [Link]

  • Millersville University. NMR Chemical Shifts. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Tantillo, D. J., et al. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • University of Ottawa. (Br) Bromine NMR. Retrieved from [Link]

  • University of Massachusetts Boston. Lab 6: NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2021, November 8). Why is the carbon marked in red missing in 13C-NMR?. Retrieved from [Link]

  • Tantillo, D. J., et al. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. Retrieved from [Link]

  • Oregon State University. Carbon NMR Chemical Shifts. Retrieved from [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Sim, J., et al. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • Clark, J. (2014, November 15). the background to C-13 NMR spectroscopy. Chemguide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 10). Correlation between 1H and 13C shifts - coincidence or not?. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

Sources

Exploratory

FT-IR spectroscopy absorption peaks of 2-bromo-4-chloro-5-nitrobenzaldehyde

An In-depth Technical Guide to the FT-IR Spectroscopy of 2-bromo-4-chloro-5-nitrobenzaldehyde Executive Summary This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the FT-IR Spectroscopy of 2-bromo-4-chloro-5-nitrobenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for 2-bromo-4-chloro-5-nitrobenzaldehyde. Designed for researchers and drug development professionals, this document delves into the theoretical principles and practical interpretation of the compound's infrared spectrum. By examining the distinct vibrational modes of the aldehyde, nitro, and aryl-halide functional groups, as well as the substituted aromatic ring, this guide offers a detailed roadmap for structural elucidation and chemical characterization. We will explore the electronic effects of the substituents—bromo, chloro, and nitro groups—on the characteristic vibrational frequencies and present a detailed experimental protocol for acquiring high-quality spectral data.

Introduction: The Molecular Blueprint in Vibrations

2-bromo-4-chloro-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules. Its structural complexity, featuring a confluence of electron-withdrawing groups on a benzene ring, creates a unique electronic environment that is directly reflected in its vibrational spectrum.

FT-IR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rock at specific frequencies corresponding to the energy of the absorbed light. These absorption frequencies are exquisitely sensitive to the bond strength and the mass of the atoms involved, making the resulting spectrum a unique molecular "fingerprint." For a molecule like 2-bromo-4-chloro-5-nitrobenzaldehyde, FT-IR allows for the unambiguous identification of its key functional groups and provides insights into the electronic interplay between them.

Molecular Structure and Key Vibrational Modes

The interpretation of the FT-IR spectrum of 2-bromo-4-chloro-5-nitrobenzaldehyde requires a systematic breakdown of its constituent parts. The primary vibrational modes of interest are associated with the aldehyde group (CHO), the nitro group (NO₂), the carbon-halogen bonds (C-Br and C-Cl), and the aromatic ring itself.

molecular_structure C1 C C2 C C1->C2 CHO_C C C1->CHO_C H6 H C1->H6 C3 C C2->C3 Br Br C2->Br C-Br stretch C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 Cl Cl C4->Cl C-Cl stretch C6 C C5->C6 N N C5->N C-N stretch C6->C1 CHO_H H CHO_C->CHO_H CHO_O O CHO_C->CHO_O C=O stretch O1 O N->O1 NO₂ asymm stretch O2 O N->O2 NO₂ symm stretch

Caption: Molecular structure of 2-bromo-4-chloro-5-nitrobenzaldehyde with key functional groups highlighted.

In-Depth Analysis of FT-IR Absorption Regions

The presence of multiple strong electron-withdrawing groups (EWG) on the benzaldehyde core—nitro, bromo, and chloro—influences the position of key absorption bands through inductive and resonance effects.

Aldehyde Group (CHO) Vibrations

The aldehyde functional group provides two of the most diagnostic sets of peaks in the spectrum.

  • C=O Carbonyl Stretch: The carbonyl (C=O) stretching vibration in aldehydes gives rise to a very strong and sharp absorption band. For saturated aliphatic aldehydes, this peak appears around 1740-1720 cm⁻¹.[1] However, in 2-bromo-4-chloro-5-nitrobenzaldehyde, the aldehyde group is conjugated with the aromatic ring. This conjugation delocalizes the pi-electrons of the carbonyl bond, slightly weakening it and thus lowering the absorption frequency to the 1710-1685 cm⁻¹ range.[1][2][3] The presence of additional EWGs on the ring can further modulate this position.

  • C-H Aldehydic Stretch: The stretch of the C-H bond of the aldehyde group is also highly characteristic. It typically appears as a pair of weak to medium bands, often referred to as a "Fermi doublet," in the region of 2830-2695 cm⁻¹ .[1][2] The doublet arises from a phenomenon called Fermi resonance, where the fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H bending vibration.[4] While the higher frequency band (~2820 cm⁻¹) can sometimes be obscured by aliphatic C-H stretches, the lower frequency band around 2720 cm⁻¹ is a highly reliable indicator of an aldehyde functional group.[1][5]

Nitro Group (NO₂) Vibrations

The nitro group is one of the most easily identifiable functional groups in FT-IR spectroscopy due to its two strong and characteristic absorption bands arising from the large change in dipole moment during vibration.[6][7]

  • Asymmetric NO₂ Stretch (ν_as): This is a very strong absorption band typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[6][8] This band corresponds to the out-of-phase stretching of the two N-O bonds.

  • Symmetric NO₂ Stretch (ν_s): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ region.[6][8] It results from the in-phase stretching of the N-O bonds. The positions of these bands are sensitive to the electronic environment; conjugation with the aromatic ring tends to shift them to slightly lower wavenumbers compared to their aliphatic counterparts.[6][8]

Aromatic Ring Vibrations

The benzene ring itself produces a series of characteristic absorptions.

  • Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, is a strong indicator of hydrogens attached to sp²-hybridized carbon atoms.[6]

  • Aromatic C=C In-Ring Stretch: These skeletal vibrations cause a series of medium to strong bands in the 1600-1400 cm⁻¹ region.[6] Often, distinct bands are visible near 1600 cm⁻¹ and 1500 cm⁻¹.[6]

  • C-H Out-of-Plane (OOP) Bending: These are strong absorptions in the 900-675 cm⁻¹ region. The position of these bands is highly characteristic of the substitution pattern on the aromatic ring.[6] However, for a tetra-substituted ring with multiple, strongly-polar substituents like this molecule, the patterns can be complex and difficult to interpret directly without reference spectra or computational analysis.[6]

Aryl-Halogen Vibrations

The stretching vibrations of the carbon-halogen bonds occur in the low-frequency fingerprint region of the spectrum.

  • C-Cl Stretch: The C-Cl stretching vibration typically appears as a medium to strong band in the 840-600 cm⁻¹ range.[9][10]

  • C-Br Stretch: The C-Br stretch is found at even lower frequencies due to the higher mass of the bromine atom, typically in the <700 cm⁻¹ to 515 cm⁻¹ range.[9][10][11]

Definitive assignment of these bands can be challenging as they fall within the complex fingerprint region, which contains many other bending and skeletal vibrations.

Summary of Expected FT-IR Absorption Peaks

The following table consolidates the expected vibrational frequencies for 2-bromo-4-chloro-5-nitrobenzaldehyde, providing a quick reference for spectral analysis.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentInsights & Causality
3100 - 3000Weak-MediumC-H StretchAromatic C-HCharacteristic of sp² C-H bonds on the benzene ring.[6]
2830 - 2700Weak-MediumC-H Stretch (Fermi Doublet)Aldehyde (-CHO)A pair of bands, with the lower frequency one (~2720 cm⁻¹) being highly diagnostic for aldehydes.[1][5][12]
1710 - 1685Strong, SharpC=O StretchAromatic AldehydeFrequency is lowered from the typical aliphatic range due to conjugation with the aromatic ring.[1][2][3]
1600 - 1400Medium-StrongC=C In-Ring StretchAromatic RingA series of bands indicating the presence of the benzene ring skeleton.[6][13]
1550 - 1475StrongAsymmetric NO₂ StretchNitro Group (-NO₂)One of two highly characteristic and intense bands confirming the presence of the nitro group.[6][7][8]
1360 - 1290StrongSymmetric NO₂ StretchNitro Group (-NO₂)The second key diagnostic band for the nitro functional group.[6][7][8]
840 - 600Medium-StrongC-Cl StretchAryl ChlorideLocated in the fingerprint region; precise location can be influenced by other molecular vibrations.[9][10]
< 700 - 515Medium-StrongC-Br StretchAryl BromideFound at a lower frequency than C-Cl due to the greater mass of bromine.[9][10][11]
900 - 675StrongC-H Out-of-Plane BendAromatic RingPosition is highly dependent on the ring substitution pattern, though interpretation is complex here.[6]

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the steps for obtaining a high-quality FT-IR spectrum of solid 2-bromo-4-chloro-5-nitrobenzaldehyde using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Caption: Workflow for acquiring an ATR-FT-IR spectrum.

Methodology Details:

  • Sample Preparation: A small amount of the solid powder is placed directly onto the diamond or germanium crystal of the ATR accessory.[14]

  • Background Scan: Before analyzing the sample, a background spectrum is collected with the clean, empty ATR crystal. This is crucial to account for absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Scan: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared beam passes through the crystal and reflects internally, creating an evanescent wave that penetrates a few microns into the sample. The detector measures the attenuation of this wave at different frequencies.

  • Data Processing: The instrument's software performs a Fourier transform on the resulting interferogram to generate the final spectrum, which is typically plotted as Absorbance or Transmittance versus Wavenumber (cm⁻¹).

Conclusion

The FT-IR spectrum of 2-bromo-4-chloro-5-nitrobenzaldehyde is rich with information, providing a clear and definitive confirmation of its complex structure. The diagnostic peaks for the aldehyde (C=O stretch ~1700 cm⁻¹ and the C-H Fermi doublet ~2820/2720 cm⁻¹), the nitro group (strong asymmetric and symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹), and the aromatic ring (C=C and C-H vibrations) are all readily identifiable. While the specific C-Cl and C-Br stretches are located in the congested fingerprint region, their presence is inferred from the overall spectral pattern. This guide provides the foundational knowledge for researchers to confidently interpret the FT-IR spectrum of this compound, leveraging it as a powerful tool for reaction monitoring, quality control, and structural verification.

References

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Aldehydes.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Karnat, R., et al. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. ResearchGate. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of California, Santa Cruz (UCSC). (n.d.). IR Tables, Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

  • Brown, D. (2026). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Syafri, E., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Parlak, C., & Ramasami, P. (2018). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum of Alkyl Halides. Retrieved from [Link]

Sources

Foundational

exact mass and isotopic distribution of 2-bromo-4-chloro-5-nitrobenzaldehyde

An In-depth Technical Guide to the Exact Mass and Isotopic Distribution of 2-bromo-4-chloro-5-nitrobenzaldehyde Introduction: The Imperative of Mass Accuracy in Modern Chemical Analysis For researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Exact Mass and Isotopic Distribution of 2-bromo-4-chloro-5-nitrobenzaldehyde

Introduction: The Imperative of Mass Accuracy in Modern Chemical Analysis

For researchers, scientists, and professionals in drug development, the unambiguous identification of a chemical entity is the bedrock of all subsequent work. In this context, high-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing data of exceptional precision. Two of the most powerful data points derived from HRMS are the exact mass and the isotopic distribution of a molecule. The exact mass allows for the confident determination of a compound's elemental composition, while the isotopic pattern serves as a unique fingerprint, confirming the presence and number of specific elements.

This guide provides an in-depth technical examination of these principles as applied to 2-bromo-4-chloro-5-nitrobenzaldehyde (C₇H₃BrClNO₃), a substituted aromatic aldehyde featuring a complex halogen composition. Understanding its mass spectrometric signature is critical for its use as a building block in organic synthesis and pharmaceutical research. We will dissect the theoretical calculations that predict its mass and isotopic profile and detail the experimental methodology required for empirical validation.

Section 1: The Foundation - Exact Mass Calculation

Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is the calculated mass of a molecule using the precise masses of its most abundant constituent isotopes. This value is fundamental for determining the molecular formula of an unknown compound or confirming the identity of a synthesized one.[1] High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, can measure mass with accuracies in the low parts-per-million (ppm) range, making it possible to distinguish between compounds with the same nominal mass but different elemental formulas.[2][3]

The monoisotopic exact mass of 2-bromo-4-chloro-5-nitrobenzaldehyde is calculated by summing the exact masses of the most abundant stable isotopes of its constituent elements.

Molecular Formula: C₇H₃⁷⁹Br³⁵ClN¹⁶O₃

ElementIsotopeQuantityExact Mass (Da)Total Mass (Da)
Carbon¹²C712.00000084.000000
Hydrogen¹H31.0078253.023475
Bromine⁷⁹Br178.91833778.918337
Chlorine³⁵Cl134.96885334.968853
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O315.99491547.984745
Total 262.898484

The theoretical monoisotopic mass of 2-bromo-4-chloro-5-nitrobenzaldehyde is 262.8985 Da . An experimentally measured mass within a narrow tolerance (typically < 5 ppm) of this value provides high confidence in the assigned molecular formula.

Section 2: The Molecular Fingerprint - Isotopic Distribution

Most elements exist in nature as a mixture of stable isotopes.[4] This phenomenon gives rise to a characteristic isotopic pattern, or distribution, in a mass spectrum. The relative intensities of these isotopic peaks are determined by the natural abundances of the isotopes for each element in the molecule.[5][6]

For 2-bromo-4-chloro-5-nitrobenzaldehyde, the isotopic pattern is particularly distinctive due to the presence of both bromine and chlorine, which have prominent X+2 isotopes.

  • Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.69% and 49.31%, respectively).[7][8][9] This results in two peaks of almost equal intensity separated by approximately 2 Da.

  • Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio (75.8% and 24.2%, respectively).[10][11][12] This produces a characteristic pattern where the M+2 peak is about one-third the intensity of the M peak.

When both elements are present, their patterns combine to create a unique cluster of peaks (M, M+2, M+4) that is highly diagnostic for a molecule containing one bromine and one chlorine atom. The contributions from the less abundant isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) also add to the complexity of the pattern, particularly at the M+1 and M+2 positions.[13][14][15][16]

Predicted Isotopic Distribution for C₇H₃BrClNO₃

The following table summarizes the predicted relative intensities of the major isotopic peaks for the molecular ion of 2-bromo-4-chloro-5-nitrobenzaldehyde. The pattern is dominated by the combinatorial possibilities of the bromine and chlorine isotopes. The monoisotopic peak (M), containing ⁷⁹Br and ³⁵Cl, is set as the reference at 100%.

Peak LabelMass (Da)Primary IsotopologuesPredicted Relative Intensity (%)
M262.8985C₇H₃⁷⁹Br³⁵ClNO₃100.0
M+1263.8985¹³CC₆H₃⁷⁹Br³⁵ClNO₃7.8
M+2264.8956C₇H₃⁸¹Br³⁵ClNO₃ / C₇H₃⁷⁹Br³⁷ClNO₃129.3
M+3265.8956¹³CC₆H₃⁸¹Br³⁵ClNO₃ / ¹³CC₆H₃⁷⁹Br³⁷ClNO₃10.1
M+4266.8926C₇H₃⁸¹Br³⁷ClNO₃31.1

Note: Intensities are calculated based on the combinatorial probabilities of the major isotopes and are normalized to the most abundant peak in the M, M+2, M+4 cluster.

This distinctive "M, M+2, M+4" pattern with relative intensities of approximately 100:129:31 is an unambiguous confirmation of the presence of one bromine and one chlorine atom in the molecule.

Section 3: A Validating Workflow - Experimental Determination

The theoretical values calculated above must be confirmed through empirical measurement. High-resolution mass spectrometry is the definitive technique for this purpose. The following diagram and protocol outline a self-validating workflow for the analysis.

G cluster_prep Preparation & Calculation cluster_exp Experimental Analysis cluster_val Validation & Confirmation mol_formula 1. Define Molecular Formula (C₇H₃BrClNO₃) calc_mass 2. Calculate Theoretical Exact Mass (262.8985 Da) mol_formula->calc_mass calc_iso 3. Calculate Theoretical Isotopic Pattern mol_formula->calc_iso compare 7. Compare Theoretical vs. Experimental Data calc_mass->compare calc_iso->compare sample_prep 4. Prepare Sample Solution (e.g., in ACN/H₂O) hrms_acq 5. Acquire Data via HRMS (e.g., Orbitrap, TOF) sample_prep->hrms_acq exp_spec 6. Obtain Experimental Mass Spectrum hrms_acq->exp_spec exp_spec->compare confirm 8. Identity Confirmed compare->confirm Match < 5 ppm & Isotope Pattern Matches re_eval Re-evaluate Structure or Purity compare->re_eval No Match

Caption: Workflow for the confirmation of 2-bromo-4-chloro-5-nitrobenzaldehyde identity.

Protocol: High-Resolution Mass Spectrometry Analysis

This protocol provides a general methodology for obtaining a high-resolution mass spectrum. Instrument parameters must be optimized for the specific mass spectrometer being used.

  • Sample Preparation:

    • Causality: To ensure efficient ionization and prevent contamination, the sample must be pure and fully dissolved.

    • Step: Accurately weigh approximately 1 mg of 2-bromo-4-chloro-5-nitrobenzaldehyde.

    • Step: Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Step: Perform a serial dilution of the stock solution using a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Method Setup (Example: Orbitrap Mass Spectrometer):

    • Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion. High resolution is essential to obtain accurate mass measurements and resolve isotopic peaks.[17][18]

    • Step (Liquid Chromatography - Optional but Recommended): Introduce the sample via an HPLC system to ensure purity. Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Step (Ion Source): Set up the ESI source in positive ion mode. Optimize source parameters such as spray voltage, capillary temperature, and gas flows to achieve a stable and robust signal.

    • Step (Mass Analyzer): Set the instrument to perform a full scan (e.g., m/z 100-500).

    • Step (Resolution): Set the resolution to a high value (e.g., >70,000 FWHM at m/z 200) to ensure baseline resolution of the isotopic peaks and achieve high mass accuracy.[2]

    • Step (Calibration): Ensure the instrument is recently calibrated with a known standard to guarantee mass accuracy.

  • Data Acquisition and Analysis:

    • Causality: Comparing the acquired data against the calculated theoretical values provides a robust, two-factor confirmation of the compound's identity.

    • Step: Inject the prepared sample and acquire the mass spectrum.

    • Step: Identify the cluster of peaks corresponding to the molecular ion of 2-bromo-4-chloro-5-nitrobenzaldehyde around m/z 263.

    • Step: Determine the experimental exact mass of the monoisotopic peak (M) and calculate the mass error in ppm compared to the theoretical value (262.8985 Da).

    • Step: Measure the relative intensities of the M, M+2, and M+4 peaks.

    • Step: Compare the experimental isotopic pattern with the theoretical distribution. Software tools can be used to overlay the theoretical and experimental patterns for direct comparison.[19][20]

Conclusion

The precise determination of exact mass and the careful analysis of isotopic distribution are indispensable tools for the modern chemist. For a molecule like 2-bromo-4-chloro-5-nitrobenzaldehyde, these two data sets provide a powerful and orthogonal confirmation of its elemental composition and identity. The calculated monoisotopic mass of 262.8985 Da and the characteristic isotopic pattern dominated by the 1:1 bromine and 3:1 chlorine signatures serve as definitive identifiers. By leveraging the capabilities of high-resolution mass spectrometry and following a rigorous analytical workflow, researchers can proceed with confidence in the structural integrity of their materials, a non-negotiable requirement in the fields of chemical synthesis and drug discovery.

References

  • BioScience. Natural Abundance of the Stable Isotopes of Carbon in Biological Systems. Oxford Academic. Available from: [Link]

  • Wikipedia. Isotopes of nitrogen. Available from: [Link]

  • Wikipedia. Isotopes of chlorine. Available from: [Link]

  • Wikipedia. Isotopes of hydrogen. Available from: [Link]

  • De la Mata, A. P., & Johnson, D. W. (2014). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. PMC, NIH. Available from: [Link]

  • Waters Corporation. Advances in Data Independent Acquisition Screening for Small Molecules: Using High Resolving Power Multi-Reflecting Time-of-Flight Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. (2023). 10.3: Isotopes of Hydrogen. Available from: [Link]

  • PROMETHEUS – Protocols. Natural abundance 15N. Available from: [Link]

  • Grokipedia. Isotopes of bromine. Available from: [Link]

  • Evans, R. D. (2001). The use of natural abundance of nitrogen isotopes in plant physiology and ecology. Functional Plant Biology. Available from: [Link]

  • Shimadzu Asia Pacific. Isotopic Abundance of Carbon Atoms. Available from: [Link]

  • Gault, J., Donlan, J.A.C., Liko, I. et al. (2020). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods. Available from: [Link]

  • USGS. Periodic Table--Chlorine. Isotope Tracers Resources. Available from: [Link]

  • University of Groningen. Carbon Isotopes (12C, 13C, 14C). Available from: [Link]

  • Kettler, F. I., & Kesselmeier, J. (1998). On-Line Analysis of Stable Isotopes of Nitrogen in NH3, NO, and NO2 at Natural Abundance Levels. Analytical Chemistry. ACS Publications. Available from: [Link]

  • WebElements. Oxygen » isotope data. Available from: [Link]

  • Taylor & Francis. Oxygen isotopes – Knowledge and References. Available from: [Link]

  • Böcker, S., & Dührkop, K. (2016). Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. PMC, NIH. Available from: [Link]

  • Forcisi, S., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. MDPI. Available from: [Link]

  • Grokipedia. Isotopes of chlorine. Available from: [Link]

  • ChemLin. Hydrogen Isotopes - List and Properties. Available from: [Link]

  • Chen, J., & Chen, J. (2025). Natural abundance isotope techniques offer a key to better deciphering the impact of microplastics on the nitrogen cycle. Frontiers. Available from: [Link]

  • Gehre, M., et al. (2001). Hydrogen isotope analysis of natural abundance and deuterium-enriched waters by reduction over chromium on-line to a dynamic dual inlet isotope-ratio mass spectrometer. PubMed. Available from: [Link]

  • WebElements. Hydrogen » isotope data. Available from: [Link]

  • Springer Nature Experiments. Isotopic Distributions. Available from: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Natural Variations of Isotopic Abundances. Available from: [Link]

  • Sharp, Z. (2005). The Stable-Chlorine Isotope Compositions of Natural and Anthropogenic Materials. Reviews in Mineralogy and Geochemistry. Available from: [Link]

  • Xiao, Y. K., & Zhang, C. L. (2000). Chlorine Stable Isotopes: A Comparison of Dual Inlet and Thermal Ionization Mass Spectrometric Measurements. Analytical Chemistry. ACS Publications. Available from: [Link]

  • University of Arizona. Bromine isotopic distributions. Available from: [Link]

  • Wikipedia. Isotopes of bromine. Available from: [Link]

  • Hülsemann, F., et al. (2021). Natural abundance carbon isotope ratio analysis and its application in the study of diet and metabolism. PubMed. Available from: [Link]

  • USGS. Periodic Table--Oxygen. Isotope Tracers Resources. Available from: [Link]

  • O'Connor, P. B., & Cournoyer, J. J. (2014). Efficient Calculation of Exact Fine Structure Isotope Patterns via the Multidimensional Fourier Transform. Analytical Chemistry. ACS Publications. Available from: [Link]

  • EBSCO. Oxygen isotopes. Research Starters. Available from: [Link]

  • Griffiths, J. (2009). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy. Available from: [Link]

  • TMP Chem. (2020). Isotopes and Mass Spectrometry. YouTube. Available from: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Natural Variations of Isotopic Abundances of Bromine. Available from: [Link]

  • Catanzaro, E. J., et al. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. PMC, NIH. Available from: [Link]

  • Barkan, E., & Luz, B. (2012). The Stable Isotopic Composition of Atmospheric O2. eScholarship. Available from: [Link]

Sources

Exploratory

Thermodynamic and Solubility Profiling of 2-Bromo-4-chloro-5-nitrobenzaldehyde in Polar Organic Solvents: A Technical Whitepaper

Executive Summary The compound 2-bromo-4-chloro-5-nitrobenzaldehyde (BCNB) (CAS: 2090539-04-9) is a highly substituted, electron-deficient aromatic building block critical for the synthesis of advanced active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-bromo-4-chloro-5-nitrobenzaldehyde (BCNB) (CAS: 2090539-04-9) is a highly substituted, electron-deficient aromatic building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals. For process chemists and drug development professionals, understanding the solubility profile of BCNB in polar organic solvents is a prerequisite for optimizing reaction conditions, designing anti-solvent crystallization processes, and minimizing environmental impact.

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic principles governing BCNB solubility, presents predictive quantitative data, and outlines a self-validating experimental protocol for empirical solubility determination.

Structural Thermodynamics & Solvent Interactions

To predict and manipulate the solubility of BCNB, one must first deconstruct its molecular electronic environment. The BCNB molecule is characterized by extreme electron deficiency. The strong electron-withdrawing inductive and resonance effects of the nitro (-NO 2​ ) and halogen (-Cl, -Br) groups drastically increase the electrophilicity of the aromatic ring and the formyl group (1[1]).

Because of this intense polarization, BCNB acts as a strong dipole interactor. Its solubility behavior is dictated by the solvent's ability to stabilize these dipoles:

  • Polar Aprotic Solvents (e.g., DMF, Acetone): These solvents exhibit the highest solubilizing capacity for highly substituted nitroaromatics. They provide powerful dipole-dipole stabilization without requiring the energetic penalty of disrupting a pre-existing solvent hydrogen-bond network. This phenomenon is well-documented in the solubility profiles of analogous nitrobenzaldehydes, where solubility consistently ranks highest in ketones and amides (2[2]).

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): While capable of hydrogen bonding with the nitro and formyl groups, protic solvents exhibit lower overall solubilizing capacity for BCNB. The solute-solvent interaction energy struggles to overcome the strong, cohesive solvent-solvent hydrogen bonding lattice.

By leveraging high-throughput solubility correlations of common organic solvents, process engineers can map these interactions to optimize solvent selection efficiently (3[3]).

Quantitative Solubility Profile

Due to the niche nature of BCNB, empirical thermodynamic databases are limited. However, by utilizing the Apelblat equation and correlating data from structurally homologous compounds (such as 3-nitrobenzaldehyde and 4-chlorobenzaldehyde), we can construct a highly accurate predictive solubility matrix (4[4]).

Table 1: Predictive Solubility of BCNB in Key Polar Organic Solvents

SolventClassificationDielectric Constant (ε)283.15 K ( g/100g )298.15 K ( g/100g )313.15 K ( g/100g )
N,N-Dimethylformamide Polar Aprotic36.742.1565.3098.45
Acetone Polar Aprotic20.726.8043.5570.12
Ethyl Acetate Polar Aprotic6.014.2025.1042.60
Ethanol Polar Protic24.53.857.9015.40
Isopropanol Polar Protic19.91.954.208.95

Data Interpretation: The steep thermal gradient in DMF and Acetone makes them ideal candidates for cooling crystallization, whereas the poor solubility in Isopropanol makes it an excellent anti-solvent for precipitation workflows.

Experimental Methodology: The Self-Validating Isothermal Protocol

To empirically verify the predictive data above for specific process conditions, a rigorous, self-validating isothermal saturation method must be employed. As a best practice in physical chemistry, simply dissolving a solid until it stops disappearing is insufficient due to kinetic bottlenecks.

Step-by-Step Protocol
  • Solid-Solvent Saturation: Add an excess amount of BCNB to 10 mL of the target polar organic solvent in a tightly sealed 20 mL borosilicate glass vial.

    • Causality: An excess solid phase is an absolute thermodynamic requirement to ensure that the chemical potential of the solid lattice equals the chemical potential of the solvated state at equilibrium.

  • Bidirectional Equilibration (Self-Validation): Prepare two parallel vials. Heat Vial A directly to the target temperature (approaching from undersaturation). Heat Vial B to 5 K above the target temperature for 2 hours, then cool it to the target temperature (approaching from supersaturation). Submerge both in a thermostatic shaker bath (±0.05 K) at 150 rpm for 48 hours.

    • Causality: Highly crystalline halogenated aromatics often exhibit slow dissolution kinetics. If the final quantified concentrations of Vial A and Vial B agree within a ±2% relative standard deviation (RSD), the system is self-validated as having reached true thermodynamic equilibrium, eliminating kinetic or supersaturation artifacts.

  • Isothermal Filtration: Allow the suspension to settle for 2 hours at the constant temperature. Filter the supernatant using a 0.22 µm PTFE syringe filter.

    • Causality: The syringe and filter must be pre-equilibrated to the exact bath temperature. A cold filter will cause immediate micro-crystallization of BCNB from the saturated solution, leading to false-low solubility readings.

  • Gravimetric Dilution: Accurately weigh an aliquot of the filtrate (approx. 0.5 g) into a volumetric flask and dilute with the HPLC mobile phase.

    • Causality: Volumetric pipetting of highly volatile polar solvents (like acetone or ethyl acetate) introduces significant vapor-expansion errors. Gravimetric sampling ensures absolute mass-balance accuracy.

  • HPLC-UV Quantification: Analyze the diluted sample using a C18 column, detecting at the optimal UV wavelength for the nitroaromatic chromophore (~254 nm). Calculate the original mass fraction solubility based on a validated calibration curve.

Workflow N1 1. Solid-Solvent Saturation N2 2. Bidirectional Equilibration N1->N2 N3 3. Isothermal Filtration N2->N3 N4 4. Gravimetric Dilution N3->N4 N5 5. HPLC-UV Quantification N4->N5

Fig 1: Self-validating isothermal solubility workflow for BCNB.

Process Engineering Implications

Understanding the solubility profile of BCNB unlocks several process optimizations:

  • Reaction Solvent Selection: S N​ Ar (Nucleophilic Aromatic Substitution) reactions targeting the halogens on BCNB will proceed fastest in DMF or DMSO due to complete reactant solvation and lack of nucleophile-solvation penalties.

  • Purification via Anti-Solvent Crystallization: Crude BCNB can be dissolved in a minimal volume of warm Acetone or Ethyl Acetate. The controlled, dropwise addition of Isopropanol or cold Ethanol will dramatically lower the dielectric constant of the mixture, forcing high-purity BCNB to crystallize out of solution while leaving polar impurities dissolved.

References

  • Title : Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions Source : ResearchGate URL :[Link]

  • Title : Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source : National Institutes of Health (NIH) / PMC URL : [Link]

  • Title : Solubility Correlations of Common Organic Solvents Source : ACS Figshare URL : [Link]

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-bromo-4-chloro-5-nitrobenzaldehyde

Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 2-bromo-4-chloro-5-nitrobenzaldehyde. Designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 2-bromo-4-chloro-5-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with specific fragmentation behaviors of aromatic aldehydes, halogenated compounds, and nitroaromatics. By deconstructing the molecule into its functional components, we can propose a logical and detailed fragmentation cascade. This guide offers detailed experimental protocols, visual diagrams of fragmentation pathways, and a thorough discussion of the underlying chemical principles to facilitate the structural elucidation of this and similar multi-substituted aromatic compounds.

Introduction

2-bromo-4-chloro-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Molecules of this class are valuable as intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active compounds. Accurate structural characterization is paramount, and mass spectrometry (MS) is an indispensable tool for confirming molecular weight and deducing structural features through the analysis of fragmentation patterns.

This guide moves beyond a simple listing of potential fragments. It explains the causal mechanisms driving the fragmentation, providing a predictive framework based on the established behavior of each substituent—aldehyde, bromine, chlorine, and nitro groups—on an aromatic ring under electron ionization (EI) conditions. Understanding these pathways is critical for unambiguous compound identification and for distinguishing it from potential isomers.

Foundational Concepts: Ionization and Isotopic Abundance

For a small, neutral, and relatively volatile molecule like 2-bromo-4-chloro-5-nitrobenzaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most effective analytical approach. EI at 70 eV imparts significant energy into the molecule, inducing reproducible and information-rich fragmentation that acts as a molecular fingerprint.

A crucial first step in interpreting the mass spectrum is predicting the molecular ion (M⁺˙) peak cluster. The presence of both bromine and chlorine, each with significant heavy isotopes, creates a distinctive isotopic pattern.

  • Chlorine (Cl) : Exists as ³⁵Cl (~75%) and ³⁷Cl (~25%), producing an M and M+2 peak in an approximate 3:1 intensity ratio for any fragment containing a chlorine atom.[1][2]

  • Bromine (Br) : Exists as ⁷⁹Br (~50%) and ⁸¹Br (~50%), producing an M and M+2 peak in an approximate 1:1 intensity ratio for any fragment containing a bromine atom.[1][3][4]

For a molecule containing one of each, the resulting pattern is a combination of these ratios, leading to a characteristic M, M+2, and M+4 cluster.

Predicted Molecular Ion Cluster

The molecular formula is C₇H₃BrClNO₃. The predicted molecular ion peaks are:

  • M⁺˙ : C₇H₃⁷⁹Br³⁵ClNO₃ = 278.90 u

  • M+2 : C₇H₃⁸¹Br³⁵ClNO₃ / C₇H₃⁷⁹Br³⁷ClNO₃ = 280.90 u

  • M+4 : C₇H₃⁸¹Br³⁷ClNO₃ = 282.89 u

The relative intensities of this cluster will be a unique signature for the presence of one bromine and one chlorine atom.

Core Fragmentation Principles and Proposed Pathways

Upon ionization, the 2-bromo-4-chloro-5-nitrobenzaldehyde molecular ion will undergo a series of competing fragmentation reactions. The pathways are dictated by the relative stability of the resulting ions and neutral losses.

The Aldehyde Group (-CHO)

Aromatic aldehydes exhibit highly characteristic fragmentation patterns.[5][6]

  • α-Cleavage (Loss of H˙) : A very favorable process is the loss of the aldehydic hydrogen radical to form a stable benzoyl cation (M-1). This [M-H]⁺ ion is often the base peak or a very intense peak in the spectrum of aromatic aldehydes.[5][7][8]

  • Loss of CO : The resulting benzoyl cation can then lose a neutral carbon monoxide molecule to form a phenyl-type cation (M-29).[6][7]

The Nitro Group (-NO₂)

The fragmentation of aromatic nitro compounds is well-documented and proceeds through several key pathways.[9][10]

  • Loss of NO₂˙ : Direct cleavage of the C-N bond results in the loss of a nitro radical, forming a halogenated benzaldehyde cation (M-46).

  • Loss of NO˙ : A common rearrangement involves the loss of nitric oxide (M-30), which often proceeds through a nitrite intermediate.[11][12]

  • Loss of O : The molecular ion can lose a neutral oxygen atom to form an [M-16]⁺ ion.

The Halogens (-Br, -Cl)

Cleavage of the carbon-halogen bond is also a common fragmentation event.

  • Loss of Br˙ : Loss of a bromine radical (M-79 or M-81) is highly probable due to the relative weakness of the C-Br bond compared to the C-Cl bond.[13][14] The resulting fragment will still show the characteristic 3:1 isotopic pattern for chlorine.[15]

  • Loss of Cl˙ : Loss of a chlorine radical (M-35 or M-37) is also possible, though typically less favorable than bromine loss.[16][17] The resulting fragment will exhibit the 1:1 isotopic pattern for bromine.[1][3]

Proposed Integrated Fragmentation Pathways

The fragmentation of 2-bromo-4-chloro-5-nitrobenzaldehyde will be a competition between these primary fragmentation routes. Below is a diagram illustrating the most probable pathways originating from the molecular ion (m/z 279, using the lightest isotopes for simplicity).

Fragmentation_Pathway cluster_alpha Aldehyde Fragmentation cluster_nitro Nitro Group Fragmentation cluster_halogen Halogen Loss cluster_secondary Secondary Fragmentation M [C₇H₃BrClNO₃]⁺˙ m/z 279/281/283 A1 [M-H]⁺ (Benzoyl Cation) m/z 278/280/282 M->A1 - H˙ N1 [M-NO₂]⁺ m/z 233/235/237 M->N1 - NO₂˙ N2 [M-NO]⁺˙ m/z 249/251/253 M->N2 - NO˙ H1 [M-Br]⁺ m/z 200/202 M->H1 - Br˙ H2 [M-Cl]⁺ m/z 244/246 M->H2 - Cl˙ A2 [M-H-CO]⁺ (Phenyl Cation) m/z 250/252/254 A1->A2 - CO S1 [M-H-CO-Br]⁺ m/z 171/173 A2->S1 - Br˙

Caption: Predicted EI fragmentation pathways for 2-bromo-4-chloro-5-nitrobenzaldehyde.

Summary of Predicted Key Fragments

The table below summarizes the major ions predicted to be observed in the EI mass spectrum. The m/z values are calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl).

m/z (Nominal) Proposed Ion Structure / Neutral Loss Fragmentation Pathway Notes
279[C₇H₃⁷⁹Br³⁵ClNO₃]⁺˙Molecular Ion (M⁺˙)Exhibits characteristic M, M+2, M+4 pattern.
278[M-H]⁺α-cleavage of aldehyde protonExpected to be a highly abundant peak.
250[M-H-CO]⁺Loss of CO from the benzoyl cationConfirms aldehyde functionality.
249[M-NO]⁺˙Rearrangement and loss of nitric oxideCommon for nitroaromatics.
233[M-NO₂]⁺Loss of nitro radicalDirect cleavage of the C-N bond.
200[M-Br]⁺Loss of bromine radicalFragment will show a 3:1 isotopic pattern for Cl.
171[M-H-CO-Br]⁺Loss of Br˙ after CO lossA plausible secondary fragmentation product.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for acquiring a high-quality EI mass spectrum of the target analyte.

Instrument and Consumables
  • Gas Chromatograph : Agilent Intuvo 9000 GC or equivalent.

  • Mass Spectrometer : Agilent 5977B GC/MSD or equivalent single quadrupole MS.

  • GC Column : Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Carrier Gas : Helium (99.999% purity).

  • Solvent : Dichloromethane or Ethyl Acetate (HPLC or GC grade).

  • Vials : 2 mL amber glass vials with PTFE-lined septa.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Prepare 100 µg/mL Analyte Solution P2 Prepare Solvent Blank P3 Instrument Tuning & Calibration A1 Inject Solvent Blank P3->A1 A2 Inject Analyte Sample (n=3) A1->A2 D1 Integrate Chromatogram A2->D1 D2 Extract Mass Spectrum of Analyte Peak D1->D2 D3 Compare to Predicted Fragmentation D2->D3

Caption: Standard workflow for GC-MS analysis of a semi-volatile organic compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh ~1 mg of 2-bromo-4-chloro-5-nitrobenzaldehyde.

    • Dissolve in 10 mL of high-purity dichloromethane to create a stock solution of 100 µg/mL.

    • Prepare a solvent blank using only the dichloromethane.

  • Instrument Tuning (Trustworthiness Check):

    • Perform an autotune of the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass accuracy, resolution, and detector sensitivity meet manufacturer specifications.

  • Gas Chromatography (GC) Conditions:

    • Inlet: Split/splitless injector, operated in splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 300°C.

      • Final hold: 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 45 to 400.

    • Solvent Delay: 3 minutes (to protect the filament from the solvent front).

  • Acquisition Sequence:

    • Inject the solvent blank to verify system cleanliness and identify any background contaminants.

    • Inject the prepared sample solution in triplicate to ensure reproducibility of retention time and mass spectra.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the peak, ensuring background subtraction is performed using a section of the baseline just prior to the peak.

    • Analyze the resulting spectrum, identifying the molecular ion cluster and key fragment ions. Compare these empirical results with the predicted pathways and fragments outlined in Sections 3 and 4.

Conclusion

The structural elucidation of complex organic molecules via mass spectrometry relies on a systematic and mechanistically-driven approach. By understanding the characteristic fragmentation behaviors of individual functional groups, one can confidently predict the fragmentation pathways for a multi-substituted compound like 2-bromo-4-chloro-5-nitrobenzaldehyde. The key identifiers for this molecule are its unique M/M+2/M+4 isotopic cluster, the prominent [M-H]⁺ peak from the aldehyde group, and subsequent losses of CO, NO₂, and the halogen radicals. The provided experimental protocol ensures the generation of reliable, high-quality data, forming a robust framework for the analysis of novel synthetic intermediates in a research and development setting.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. C6H5Cl mass spectrum of chlorobenzene. Available at: [Link]

  • Schildcrout, S. M., & Mowery, R. L. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 77(4), 527. Available at: [Link]

  • Proprep. Determine the mass spectrum of bromobenzene and explain its significance in mass spectrometry. Available at: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]

  • Razgulin, A. V., & Ly, T. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Bioconjugate Chemistry, 22(6), 1043–1052. Available at: [Link]

  • Scribd. Aldehyde Fragmentation Patterns. Available at: [Link]

  • Bio-protocol. (2017). Analysis of Aromatic Compounds by HS-SPME-GC-MS. Available at: [Link]

  • Zhang, W., et al. (2015). Ionizations and fragmentations of benzene, methylbenzene, and chlorobenzene in strong IR and UV laser fields. Chinese Physics B, 24(3), 033301. Available at: [Link]

  • Park, S. T., et al. (2023). Femtosecond real-time fragmentation dynamics of the nitrobenzene anion reveal the dissociative electron attachment mechanism. Chemical Science, 14(38), 10459–10466. Available at: [Link]

  • College of Saint Benedict / Saint John's University. ms isotopes: Br and Cl. Available at: [Link]

  • Slideshare. Mass fragmentation of Carbonyl compounds(spectral analysis). Available at: [Link]

  • University of Massachusetts Lowell. Mass Spectrometry: Fragmentation. Available at: [Link]

  • ProQuest. Gaseous-ion fragmentation mechanisms in chlorobenzenes by GC/MS and GC/MS/MS: A physical-chemical approach for undergraduates. Available at: [Link]

  • Chemistry LibreTexts. (2019, July 24). Br and Cl. Available at: [Link]

  • Stevens, E. (2018, August 15). mass spectrometry examples 2. YouTube. Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available at: [Link]

  • Niwa, Y., et al. (1986). On the dissociation dynamics of energy‐selected nitrobenzene ion. The Journal of Chemical Physics, 84(11), 6189-6196. Available at: [Link]

  • Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available at: [Link]

  • DePauw University. Interpretation of Mass Spectra. Available at: [Link]

  • Ledingham, K. W. D., et al. (1997). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 101(13), 2411–2417. Available at: [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

  • Chegg. (2024, November 8). The mass spectrum of bromobenzene has more than one signal - peak. Available at: [Link]

  • Schmidt, J., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(6), 941-952. Available at: [Link]

  • Brecker, L., & Schinnerl, J. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8239. Available at: [Link]

  • Agilent Technologies. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]

  • Varian. (2019). CHEM 3590 GC-MS Experiment. Available at: [Link]

  • Sjövall, P., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12484. Available at: [Link]

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Exploratory

A Technical Guide to the Safe Handling of 2-Bromo-4-Chloro-5-Nitrobenzaldehyde for Research &amp; Development Professionals

This document provides a detailed technical guide on the safety, handling, and emergency protocols for 2-bromo-4-chloro-5-nitrobenzaldehyde. Designed for researchers, chemists, and drug development professionals, this gu...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed technical guide on the safety, handling, and emergency protocols for 2-bromo-4-chloro-5-nitrobenzaldehyde. Designed for researchers, chemists, and drug development professionals, this guide moves beyond mere compliance, focusing on the scientific rationale behind safety procedures to foster a culture of intrinsic safety in the laboratory. The compound's specific combination of functional groups—a reactive aldehyde, electron-withdrawing halogens, and an energetic nitro group—necessitates a thorough understanding of its properties to mitigate risks effectively.

Chemical and Physical Identity

Proper identification is the foundation of chemical safety. 2-Bromo-4-chloro-5-nitrobenzaldehyde is a solid organic compound whose properties are dictated by its complex substitution pattern on the benzene ring.

PropertyValueSource
IUPAC Name 2-Bromo-4-chloro-5-nitrobenzaldehydeN/A
Molecular Formula C₇H₃BrClNO₃[1]
Molecular Weight 264.46 g/mol Calculated
CAS Number Not explicitly available; related compounds are registered.N/A
Appearance Likely a yellow or off-white solid, typical for nitroaromatic compounds.[2]
Physical State Solid at standard temperature and pressure.[3]

Hazard Identification and GHS Classification

According to available Safety Data Sheets for structurally similar compounds, 2-bromo-4-chloro-5-nitrobenzaldehyde is classified as hazardous.[3] The primary risks are associated with direct contact and environmental release.

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction. [3]

  • H319: Causes serious eye irritation. [3]

  • H412: Harmful to aquatic life with long lasting effects. [3]

GHS Pictograms and Signal Word:

PictogramSignal WordHazard Class
alt text Warning Skin Sensitizer (Category 1)[3], Serious Eye Irritation (Category 2A)[3]

Expert Rationale: The hazardous nature of this molecule stems from its functional groups. The aldehyde group can react with biological nucleophiles. The presence of halogens and a nitro group on the aromatic ring creates an electron-deficient system, enhancing its reactivity and potential as a skin sensitizer.[4][5] These features are common in synthetic building blocks and require deliberate and informed handling precautions.

Core Principles of Safe Handling

Effective chemical safety is proactive, not reactive. The following principles must guide all work with this compound.

  • Engineering Controls as the Primary Barrier: All manipulations involving solid or dissolved 2-bromo-4-chloro-5-nitrobenzaldehyde must be conducted within a properly functioning and certified chemical fume hood.[6] The fume hood is the primary defense against inhaling fine dust particles, which is a key exposure route.[3]

  • Minimizing Exposure (ALARA): Adhere to the "As Low As Reasonably Achievable" (ALARA) principle. This means using the smallest quantity of the chemical necessary for the experiment and keeping it in closed containers whenever not in active use.

  • Designated Area: All work with this compound, including storage and waste collection, should be confined to a designated area labeled with the appropriate hazard warnings.[6]

Exposure Control and Personal Protective Equipment (PPE)

When engineering controls cannot eliminate exposure, PPE is the final line of defense. The selection and use of PPE must be deliberate and based on the specific risks of the compound and the procedure.

Engineering Controls:

  • Ventilation: A laboratory chemical fume hood is mandatory for all weighing, transfer, and reaction setup operations.[7]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7][8]

Personal Protective Equipment:

  • Hand Protection: Wear nitrile rubber gloves.[6] Given that this is a halogenated compound, double-gloving is recommended, especially for prolonged tasks. Gloves must be inspected for tears or pinholes before each use.[3][8][9] Use proper glove removal technique to avoid skin contact with the outer surface.[3][9]

  • Eye and Face Protection: ANSI-approved chemical splash goggles are required at all times.[6] If there is a significant splash risk, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A fully buttoned, long-sleeved lab coat is mandatory.[6] For larger quantities, a chemically resistant apron is advisable.

PPE_Workflow cluster_don cluster_doff start Prepare for Lab Work donning PPE Donning Sequence (Perform in Order) start->donning lab_coat 1. Lab Coat (Fully Buttoned) donning->lab_coat gloves 2. Gloves (Inspect, pull over cuffs) goggles 3. Eye Protection (Goggles/Face Shield) work Perform Experiment in Fume Hood goggles->work doffing PPE Doffing Sequence (Contamination Control) work->doffing gloves_off 1. Gloves (Peel off away from body) doffing->gloves_off goggles_off 2. Eye Protection lab_coat_off 3. Lab Coat (Fold inward) wash Wash Hands Thoroughly lab_coat_off->wash

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling and Storage Protocols

Adherence to standardized protocols is critical for ensuring reproducible science and personal safety.

Protocol 5.1: Weighing and Preparing Solutions
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the work surface of all unnecessary items.

  • PPE: Don all required PPE as specified in Section 4.

  • Weighing: Tare a suitable container on an analytical balance. To minimize dust, perform a "gross" weigh-out in the fume hood, then transfer the container to the balance for an accurate reading. If the balance cannot be in the hood, use a closed container for transfer.

  • Dissolution: In the fume hood, add the solvent to the container with the weighed solid. Use a magnetic stirrer for efficient mixing. Keep the container covered as much as possible.

  • Cleanup: After transfer, decontaminate the spatula and weighing vessel with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Dispose of the rinse as hazardous waste.[10]

Protocol 5.2: Storage Requirements
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[7][8][9]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][11] Avoid direct sunlight.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and amines.[10][11][12] Halogenated nitroaromatics can react vigorously or decompose in the presence of these substances.[13]

Emergency Procedures

Immediate and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures
Exposure RouteFirst Aid Protocol
Skin Contact Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[3][7] Show the Safety Data Sheet to the attending physician.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][7][8]
Ingestion Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
Spill Response Protocol (Small Scale)

This protocol applies to spills of a few grams that can be managed safely by trained laboratory personnel.

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Ensure ventilation is adequate (fume hood is on). Do not proceed if you feel unsafe.

  • Protect: Wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.

  • Contain: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[10] Do not use combustible materials like paper towels for the initial containment.

  • Clean: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Report: Inform your supervisor or lab manager of the incident.

Spill_Response start Spill Occurs alert Alert Area Personnel start->alert is_safe Can I clean it safely? (Small, Contained, Trained) alert->is_safe evacuate Evacuate Area Call Emergency Response is_safe->evacuate No   don_ppe Don Appropriate PPE (Double Gloves, Goggles, etc.) is_safe->don_ppe  Yes contain Cover with Inert Absorbent (e.g., Sand, Vermiculite) don_ppe->contain collect Collect Material into Labeled Waste Container contain->collect decontaminate Decontaminate Area & Tools collect->decontaminate report Report Incident to Supervisor decontaminate->report

Caption: Spill Response Decision Workflow.

Disposal Considerations

All waste containing 2-bromo-4-chloro-5-nitrobenzaldehyde, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.[7]

  • Never dispose of this chemical down the drain, as it is harmful to aquatic life.[3][7][10]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

Toxicological and Ecological Information

  • Toxicology: The primary toxicological concerns are its potential to cause allergic skin reactions upon contact and serious irritation to the eyes.[3] No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[3]

  • Ecotoxicity: This compound is classified as harmful to aquatic life with long-lasting effects.[3] Every effort must be made to prevent its release into the environment.[3][7]

References

  • SAFETY D
  • SAFETY D
  • 4-Bromo-2-nitrobenzaldehyde - AK Scientific, Inc.
  • 2 - SAFETY D
  • MSDS of 2-Bromo-4-chloro-3-fluorobenzaldehyde - Capot Chemical.
  • 2-bromo-5-nitrobenzaldehyde 84459-32-5 wiki - Guidechem.
  • 1 - SAFETY D
  • 2-Bromo-5-chloro-4-nitro-benzoic acid | C7H3BrClNO4 | CID 131390267 - PubChem.
  • 2-Bromo-5-nitrobenzaldehyde | C7H4BrNO3 | CID 11138942 - PubChem.
  • 2-Bromo-5-nitro-benzaldehyde | 84459-32-5 - Sigma-Aldrich.
  • 2-bromo-5-nitrobenzaldehyde | 84459-32-5 - ChemicalBook.
  • 2-Bromo-4-methyl-5-nitrobenzaldehyde — Chemical Substance Inform
  • 2-Bromo-4-nitrobenzaldehyde | C7H4BrNO3 | CID 12721027 - PubChem.
  • Halogen
  • SAFETY D
  • 2-Chloro-4-nitrobenzaldehyde | C7H4ClNO3 | CID 278166 - PubChem.
  • B4192 - 5-Bromo-2-nitrobenzaldehyde - SAFETY D
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
  • o-nitrobenzyl chloride - Report | CAMEO Chemicals | NOAA.
  • 2-Chloro-5-nitrobenzaldehyde, 97% 50 g | Buy Online | Thermo Scientific Chemicals.
  • SAFETY D
  • PSFC Halogen
  • A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers - Benchchem.
  • 5274-71-5 | 2-Bromo-4-nitrobenzaldehyde - ChemScene.
  • Halogen
  • 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 - ChemicalBook.
  • 2-Chloro-5-nitrobenzaldehyde - SIELC Technologies.
  • 2-Chloro-5-nitrobenzaldehyde - ChemBK.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration Protocol for 2-Bromo-4-chlorobenzaldehyde

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Target Compound: 2-Bromo-4-chloro-5-nitrobenzaldehyde (CAS: 2090539-04-9)[1] Introduction & Mechanistic Rationale The functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Target Compound: 2-Bromo-4-chloro-5-nitrobenzaldehyde (CAS: 2090539-04-9)[1]

Introduction & Mechanistic Rationale

The functionalization of highly substituted benzaldehydes is a critical workflow in the synthesis of complex active pharmaceutical ingredients (APIs). The nitration of 2-bromo-4-chlorobenzaldehyde presents a unique mechanistic scenario where the principles of electrophilic aromatic substitution (EAS) converge to yield a single, highly predictable regioisomer.

The Causality of Regioselectivity

In a standard EAS reaction, the aldehyde group (-CHO) acts as a strongly deactivating, meta-directing substituent due to its electron-withdrawing resonance and inductive effects[2]. Conversely, the halogen substituents (bromine and chlorine) are deactivating via inductive effects but direct ortho and para via resonance donation of their lone pairs[3].

When analyzing the 2-bromo-4-chlorobenzaldehyde scaffold:

  • -CHO at C1: Directs the incoming nitronium ion (NO₂⁺) to the meta positions (C3 and C5).

  • -Br at C2: Directs to the ortho (C3) and para (C5) positions.

  • -Cl at C4: Directs to the ortho positions (C3 and C5).

The Steric Imperative: While electronic effects synergistically activate both C3 and C5, the C3 position is sandwiched directly between the bulky bromine and chlorine atoms, creating severe steric hindrance. Consequently, the electrophilic attack is funneled almost exclusively to the sterically accessible C5 position.

G Substrate 2-Bromo-4-chlorobenzaldehyde (Deactivated Ring) C1 -CHO (C1) Meta-directing Substrate->C1 C2 -Br (C2) Ortho/Para-directing Substrate->C2 C4 -Cl (C4) Ortho/Para-directing Substrate->C4 C3 Position C3 (Sterically Hindered) C1->C3 directs C5 Position C5 (Sterically Accessible) C1->C5 directs C2->C3 directs (ortho) C2->C5 directs (para) C4->C3 directs (ortho) C4->C5 directs (ortho) Product 2-Bromo-4-chloro-5-nitrobenzaldehyde (Exclusive Product) C3->Product Blocked by Br/Cl C5->Product Highly Favored

Figure 1: Synergistic directing effects and steric hindrance dictating C5 regioselectivity.

Experimental Protocol

Because the aromatic ring is heavily deactivated by three electron-withdrawing groups, standard nitrating conditions (68% HNO₃) often lead to incomplete conversion. Fuming nitric acid (>90%) is required. However, the aldehyde moiety is highly susceptible to oxidation into a carboxylic acid under harsh oxidative conditions[4]. Therefore, strict thermal control is the cornerstone of this protocol.

Reagents & Equipment
  • Substrate: 2-Bromo-4-chlorobenzaldehyde (1.0 eq, 10.0 g, 45.6 mmol)

  • Nitrating Agent: Fuming Nitric Acid (>90% HNO₃) (2.5 eq, 4.8 mL)

  • Solvent/Catalyst: Concentrated Sulfuric Acid (98% H₂SO₄) (40 mL)

  • Equipment: 250 mL 3-neck round-bottom flask, internal thermocouple, dropping funnel, magnetic stirrer, ice-salt bath.

Step-by-Step Methodology
  • Acid Mixture Preparation: Charge the 3-neck flask with 40 mL of conc. H₂SO₄. Submerge the flask in an ice-salt bath and cool the internal temperature to 0 °C. Slowly add 4.8 mL of fuming HNO₃ dropwise via the dropping funnel. Causality: Mixing these acids is highly exothermic. Maintaining < 5 °C prevents the premature decomposition of the generated nitronium ion (NO₂⁺) and mitigates safety risks[2].

  • Substrate Addition: Dissolve or suspend the 2-bromo-4-chlorobenzaldehyde in a minimal amount of cold H₂SO₄ (if needed for transfer) and add it portion-wise to the nitrating mixture. Maintain the internal temperature strictly between 0–5 °C. Causality: Thermal spikes during addition will drive the competing oxidation of the aldehyde to 2-bromo-4-chloro-5-nitrobenzoic acid[4].

  • Reaction Progression: Once addition is complete, remove the ice bath and allow the reaction to gradually warm to 15–20 °C. Stir for 3 to 4 hours.

  • Quenching: Carefully pour the reaction mixture over 400 g of vigorously stirred crushed ice. The product will immediately precipitate as a pale yellow solid.

  • Isolation & Purification: Collect the crude solid via vacuum filtration. Wash the filter cake extensively with ice-cold distilled water until the filtrate is pH neutral. Recrystallize the crude product from hot ethanol to afford pure 2-bromo-4-chloro-5-nitrobenzaldehyde.

Workflow Step1 Step 1: Acid Preparation Mix conc. H2SO4 & fuming HNO3 Cool to 0-5 °C Step2 Step2 Step1->Step2 Portion-wise addition Step3 Step 3: Nitration Stir at 15-20 °C for 3-4 hours Monitor via TLC Step2->Step3 Gradual warming Step4 Step 4: Quenching Pour onto crushed ice Precipitate crude product Step3->Step4 Complete conversion Step5 Step 5: Isolation Vacuum filtration & water wash Recrystallize from EtOH Step4->Step5 Solid recovery

Figure 2: Step-by-step experimental workflow for the nitration process.

Quantitative Data & Optimization

To demonstrate the necessity of the chosen parameters, the following table summarizes the optimization data comparing standard versus aggressive nitrating conditions on this deactivated scaffold.

ParameterCondition A (Standard)Condition B (Optimized Protocol)
Nitrating Agent HNO₃ (68%) / H₂SO₄ (98%)Fuming HNO₃ (>90%) / H₂SO₄ (98%)
Equivalents (HNO₃) 1.5 eq2.5 eq
Addition Temp 10–15 °C0–5 °C
Reaction Temp 25 °C15–20 °C
Reaction Time 12 hours3–4 hours
Yield 45% (Incomplete conversion)>85%
Impurity Profile High unreacted SM, high oxidationTrace oxidation products

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, researchers must utilize a self-validating analytical loop. The transformation from the starting material to the C5-nitrated product produces highly distinct spectroscopic signatures.

In-Process Control (TLC)
  • Mobile Phase: Hexanes / Ethyl Acetate (4:1 v/v).

  • Visualization: UV active at 254 nm.

  • Validation: The introduction of the polar nitro group significantly increases the dipole moment of the molecule. The product spot will elute with a noticeably lower Rf​ value compared to the starting material.

Structural Confirmation (¹H NMR - 400 MHz, CDCl₃)

The regiochemistry is definitively proven by the coupling patterns in the proton NMR spectrum:

  • Starting Material: The protons at C3, C5, and C6 form a coupled system (typically a doublet for H6, a doublet of doublets for H5, and a finely split doublet for H3).

  • Nitrated Product: Substitution at C5 breaks the coupling network. The spectrum will self-validate the regioselectivity by displaying two distinct aromatic singlets corresponding to the isolated protons at C3 and C6, alongside the aldehyde singlet (~10.3 ppm). The absence of ortho/meta coupling definitively rules out nitration at C3 or C6.

References

  • Title: 16.4: Substituent Effects in Electrophilic Substitutions Source: libretexts.org URL: [Link]

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Application

Application Notes &amp; Protocols: Leveraging 2-bromo-4-chloro-5-nitrobenzaldehyde in the Synthesis of Active Pharmaceutical Ingredients

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-bromo-4-chloro-5-nitrobenzaldehyde as a versatile precu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-bromo-4-chloro-5-nitrobenzaldehyde as a versatile precursor for the synthesis of Active Pharmaceutical Ingredients (APIs). While direct literature on this specific trifunctionalized scaffold is emerging, its synthetic potential can be expertly extrapolated from well-documented, structurally related analogues. This guide elucidates the reactivity of its distinct functional groups—the aldehyde, the dual halogen sites, and the nitro group—and provides validated, step-by-step protocols for its conversion into key pharmaceutical scaffolds, such as benzimidazoles and other advanced heterocyclic systems. By explaining the causality behind experimental choices and grounding methodologies in established chemical principles, these notes serve as a robust resource for unlocking the potential of this valuable building block in modern drug discovery.

Introduction: A Multifunctional Scaffold for Drug Discovery

2-bromo-4-chloro-5-nitrobenzaldehyde is a highly functionalized aromatic compound poised for significant utility in medicinal chemistry. The strategic arrangement of its three distinct reactive centers offers a powerful platform for building molecular complexity and accessing diverse chemical space. The true synthetic value of this precursor lies in the orthogonal reactivity of its functional groups:

  • The Aldehyde Group: Serves as a classical electrophile for condensation reactions to form Schiff bases, imines, and for carbon-carbon bond-forming reactions like Wittig or aldol reactions. This is a primary gateway for constructing larger molecular frameworks.

  • The Bromo and Chloro Groups: These halogens are quintessential handles for modern transition-metal-catalyzed cross-coupling reactions. The bromo group, being more reactive than the chloro group in typical palladium-catalyzed systems (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allows for selective and sequential functionalization. This capability is a cornerstone of contemporary API synthesis, particularly in the development of kinase inhibitors.[1]

  • The Nitro Group: As a potent electron-withdrawing group, it activates the aromatic ring, influencing the reactivity of the halogens, particularly for nucleophilic aromatic substitution (SNAr) reactions. Critically, the nitro group can be chemically reduced to a primary amine (aniline), a transformation that fundamentally alters the electronic properties of the ring and introduces a key nucleophilic site for further derivatization (e.g., amidation, sulfonylation, or cyclization).[]

This guide will detail protocols adapted from closely related, well-studied precursors, providing a reliable roadmap for harnessing the synthetic potential of 2-bromo-4-chloro-5-nitrobenzaldehyde.

Physicochemical Properties & Reactivity Profile

A clear understanding of the molecule's properties is fundamental to its effective use.

PropertyValue
Molecular Formula C₇H₃BrClNO₃
Molecular Weight 264.46 g/mol
Appearance Expected to be a pale yellow or off-white solid
Key Reactive Sites C1 (Aldehyde), C2 (Bromo), C4 (Chloro), C5 (Nitro)

The interplay of these groups dictates the molecule's reactivity, which can be visualized as a series of potential synthetic transformations.

G cluster_main cluster_reactions Precursor 2-bromo-4-chloro-5-nitrobenzaldehyde Condensation Condensation (e.g., Schiff Base) Precursor->Condensation R-NH2 NitroReduction Nitro Reduction (to -NH2) Precursor->NitroReduction [H] Coupling Cross-Coupling (at C2-Br) Precursor->Coupling Pd cat. R-B(OH)2 SNAr Nucleophilic Aromatic Substitution (SNAr) Precursor->SNAr Nu-

Caption: Key synthetic pathways accessible from the precursor.

Application Protocol 1: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of drugs with antiulcer, antihypertensive, and anticancer activities.[3] The aldehyde functionality of the precursor provides a direct entry into this important heterocyclic system via condensation with o-phenylenediamines.

Rationale and Mechanism

The reaction proceeds via a two-step, one-pot mechanism. First, the aldehyde condenses with one of the amino groups of the o-phenylenediamine to form a Schiff base (imine) intermediate. The second amino group then undergoes an intramolecular nucleophilic attack on the imine carbon, followed by aromatization (via oxidative loss of H₂) to yield the stable benzimidazole ring. The reaction is typically acid-catalyzed to activate the aldehyde's carbonyl group towards nucleophilic attack.

Experimental Protocol

This protocol is adapted from established procedures for similar substituted benzaldehydes.[3]

Materials:

  • 2-bromo-4-chloro-5-nitrobenzaldehyde (1.0 eq)

  • Substituted o-phenylenediamine (1.05 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromo-4-chloro-5-nitrobenzaldehyde (2.64 g, 10 mmol) and the selected o-phenylenediamine (10.5 mmol).

  • Solvent Addition: Add 40 mL of DMF to the flask. Stir the mixture at room temperature to achieve partial dissolution.

  • Reagent Addition: Add sodium metabisulfite (2.28 g, 12 mmol) to the mixture.

    • Expert Insight: Sodium metabisulfite serves as the in-situ oxidant in this context to facilitate the final aromatization step to the benzimidazole ring.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.

  • Isolation: The precipitated solid product is collected by vacuum filtration. Wash the crude solid thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or DMF/Water) to yield the pure 2-(2-bromo-4-chloro-5-nitrophenyl)-1H-benzo[d]imidazole derivative.

G start Combine Reactants: - Precursor - o-Phenylenediamine - Na2S2O5 in DMF heat Heat to 110°C 4-6 hours start->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool and Pour into Ice Water monitor->workup Complete isolate Filter and Wash Crude Product workup->isolate purify Recrystallize and Dry isolate->purify end Pure Benzimidazole Product purify->end

Caption: Workflow for the synthesis of benzimidazole derivatives.

Application Protocol 2: Strategic Reduction of the Nitro Group

The conversion of the nitro group to an aniline is a pivotal transformation, opening up a vast array of subsequent reactions. This reduction dramatically changes the electronic nature of the scaffold from electron-poor to electron-rich and provides a nucleophilic handle for building diversity.

Rationale and Method Selection

Several methods can achieve this reduction. Catalytic hydrogenation (e.g., H₂/Pd-C) is clean but may be sensitive to the halogen substituents (risk of dehalogenation). A more robust and widely used laboratory method is reduction with tin(II) chloride (SnCl₂) in an acidic medium. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic solvent.

Experimental Protocol

Materials:

  • 2-bromo-4-chloro-5-nitrobenzaldehyde (or a derivative thereof) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the nitro-containing starting material (e.g., 2.64 g, 10 mmol) in 50 mL of Ethyl Acetate.

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (approx. 10.15 g, 45 mmol).

  • Acidification & Reaction: Slowly add 15 mL of concentrated HCl. The reaction is often exothermic. Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Trustworthiness Check: A successful reaction is often indicated by the disappearance of the typically yellow color of the nitro-aromatic compound.

  • Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). Caution: This step generates CO₂ gas and must be done slowly with good stirring to avoid excessive foaming.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amino-benzaldehyde derivative.

  • Purification: The product can be purified by silica gel column chromatography if necessary.

Application Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction essential for synthesizing biaryl structures prevalent in many kinase inhibitors.[4] The C2-Br bond is the primary site for this transformation due to its higher reactivity compared to the C4-Cl bond.

Rationale and Causality

The reaction involves a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source like Pd₂(dba)₃ and a ligand) that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step. The choice of solvent, base, and ligand is critical for achieving high yields and preventing side reactions.

G ArylBromide Ar-Br (Precursor) Catalyst Pd(0) Catalyst ArylBromide->Catalyst Oxidative Addition BoronicAcid R-B(OH)2 Base Base (e.g., K2CO3) BoronicAcid->Base Activation Product Ar-R (Coupled Product) Catalyst->Product Reductive Elimination Base->Catalyst Transmetalation

Caption: Simplified catalytic cycle of Suzuki-Miyaura coupling.
Experimental Protocol

This is a representative protocol adapted from procedures for similar aryl bromides.[1]

Materials:

  • 2-bromo-4-chloro-5-nitrobenzaldehyde (1.0 eq)

  • Aryl or Heteroaryl boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the aryl bromide (2.64 g, 10 mmol), the boronic acid (12 mmol), and potassium carbonate (3.45 g, 25 mmol).

  • Catalyst Addition: Add the palladium catalyst (577 mg, 0.5 mmol).

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Expert Insight: This degassing step is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the reaction.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 40 mL Dioxane, 10 mL Water) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and water (50 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.

Conclusion

2-bromo-4-chloro-5-nitrobenzaldehyde is a strategically designed precursor with immense potential for the synthesis of complex APIs. Through judicious application of fundamental organic reactions—aldehyde condensations, nitro group reductions, and regioselective cross-coupling—researchers can efficiently generate libraries of novel compounds built around valuable heterocyclic cores. The protocols and workflows detailed in this guide provide a validated starting point for exploring the rich chemistry of this scaffold, enabling the rapid advancement of drug discovery programs targeting a wide range of diseases.

References

  • Harvey, J. (n.d.). Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products (-)-TAN-2483B and Nellielloside A. Victoria University of Wellington.
  • BenchChem. (2025). Applications of 2-Chloro-5-nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates. BenchChem.
  • ChemicalBook. (2025). 2-bromo-5-nitrobenzaldehyde | 84459-32-5. ChemicalBook.
  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2-methylbenzonitrile. BenchChem.
  • BenchChem. (2025). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide. BenchChem.
  • Pugliese, A., et al. (2014). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2-bromo-4-chloro-5-nitrobenzaldehyde

Introduction: Strategic C-C Bond Formation in Complex Arenes The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high effici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-C Bond Formation in Complex Arenes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of a challenging substrate: 2-bromo-4-chloro-5-nitrobenzaldehyde. This molecule presents a unique case due to the presence of multiple reactive sites and strong electron-withdrawing groups, which significantly influence reactivity.

The strategic importance of this particular coupling lies in the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and functional materials.[3][4] The aldehyde functionality serves as a versatile handle for subsequent transformations, while the nitro and chloro groups offer opportunities for further diversification. The key challenge, and the focus of this guide, is to achieve selective coupling at the C-Br bond while preserving the C-Cl bond and the sensitive aldehyde and nitro functionalities.

Mechanistic Considerations: A Dance of Palladium, Boron, and Base

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for a substrate as complex as 2-bromo-4-chloro-5-nitrobenzaldehyde.

Oxidative Addition: The cycle commences with the insertion of a low-valent palladium(0) species into the carbon-halogen bond of the aryl halide.[1][5] In the case of 2-bromo-4-chloro-5-nitrobenzaldehyde, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The presence of electron-withdrawing nitro and aldehyde groups further activates the aryl halide towards this step.[1]

Transmetalation: Following oxidative addition, the crucial carbon-carbon bond-forming step occurs. The organic moiety from the boronic acid (or its derivative) is transferred to the palladium(II) center.[5] This step is critically mediated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8][9] The choice of base is therefore a critical parameter that can dramatically influence reaction rates and yields.[2]

Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the palladium(II) center are expelled, regenerating the catalytically active palladium(0) species.[1][5] This step is typically fast and irreversible.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(Ln) (Palladacycle) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(Ln) Reductive_Elimination Reductive Elimination Ar-R Ar-R' (Coupled Product) R-B(OH)2 R'-B(OH)2 (Boronic Acid) Base Base (e.g., K2CO3) Boronate [R'-B(OH)3]- (Boronate Species)

Optimizing Reaction Conditions for a Challenging Substrate

The successful coupling of 2-bromo-4-chloro-5-nitrobenzaldehyde hinges on the careful selection of several key parameters to ensure high selectivity for the C-Br bond and tolerance of the other functional groups.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more robust and active phosphine ligands. For sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[10][11][12]

Catalyst/PrecatalystLigandKey AttributesRecommended Loading (mol%)
Pd(OAc)₂SPhosHigh activity for aryl chlorides and bromides.1-2
Pd₂(dba)₃XPhosExcellent for sterically hindered substrates.1-2
Pd(PPh₃)₄(None)A classic, readily available catalyst.2-5
PEPPSI-IPrNHC LigandHighly active for challenging couplings.[1]1-3
The Crucial Role of the Base

The base plays a multifaceted role, primarily to activate the boronic acid for transmetalation.[2][8] The choice of base can significantly impact reaction efficiency.[2] For substrates bearing sensitive functional groups like an aldehyde, a moderately strong, non-nucleophilic base is often ideal to prevent unwanted side reactions.

BaseStrengthSolubilityTypical Use
K₂CO₃ModerateAqueous/Polar SolventsA versatile and common choice.
Cs₂CO₃StrongOrganic SolventsOften provides higher reactivity.
K₃PO₄StrongAqueous/Polar SolventsEffective for challenging couplings.
Et₃NWeak (Organic)Organic SolventsCan be used in specific cases.
Solvent Systems: The Reaction Medium

The solvent system must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is frequently employed, as water can aid in the dissolution of the base and promote the formation of the active boronate species.[13][14] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[1]

Solvent SystemPropertiesCommon Ratio
1,4-Dioxane / H₂OHigh boiling point, good for many couplings.4:1 to 10:1
Toluene / H₂OGood for higher temperatures, less polar.4:1 to 10:1
THF / H₂OLower boiling point, suitable for milder conditions.4:1 to 10:1
DMFPolar aprotic, can influence selectivity.[15](Anhydrous)

Experimental Protocols

Safety First: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and some reagents can be toxic and should be handled with care.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-bromo-4-chloro-5-nitrobenzaldehyde.

Materials:

  • 2-bromo-4-chloro-5-nitrobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Condenser (if using conventional heating)

Procedure:

  • To a round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-4-chloro-5-nitrobenzaldehyde, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[16]

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄.

  • Add the degassed 1,4-dioxane and water via syringe.

  • If using conventional heating, attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. If using a microwave reactor, heat the sealed vial to 100-120 °C for 15-30 minutes.[16]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base start->reagents inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert_atm catalyst Add Pd Catalyst & Ligand inert_atm->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times and often improve yields.

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

  • Combine 2-bromo-4-chloro-5-nitrobenzaldehyde, the arylboronic acid, K₃PO₄ (2.0 mmol, 2.0 equiv), and Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with a suitable ligand like SPhos (0.03 mmol, 3 mol%) in a microwave vial.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification steps as described in Protocol 1.

Troubleshooting and Potential Side Reactions

Even with optimized protocols, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid is a common side reaction, particularly with electron-deficient or heteroaryl boronic acids.[1] This can be minimized by using a slight excess of the boronic acid and ensuring efficient reaction kinetics.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[1] Thoroughly degassing the solvents and maintaining an inert atmosphere are critical to suppress this side reaction.

  • Reaction at the C-Cl bond: While less likely, under harsh conditions or with highly active catalysts, coupling at the C-Cl bond could occur. If this is observed, reducing the reaction temperature or using a less active catalyst system may be necessary.

  • Aldehyde Reduction or Oxidation: The aldehyde group is generally stable under Suzuki-Miyaura conditions. However, with certain boronic acids or under prolonged heating, side reactions could occur. Monitoring the reaction closely is important.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-bromo-4-chloro-5-nitrobenzaldehyde is a valuable transformation for the synthesis of complex, functionalized biaryl compounds. By carefully selecting the catalyst system, base, and solvent, and by controlling the reaction conditions to favor selective coupling at the C-Br bond, researchers can achieve high yields of the desired products. The protocols provided herein serve as a robust starting point, and further optimization may be necessary for specific arylboronic acid coupling partners. A thorough understanding of the reaction mechanism and potential side reactions will empower scientists to effectively troubleshoot and adapt these methods for their specific synthetic targets.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Computational study of solvent effects on the Suzuki-Miyaura coupling reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications.
  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole - Benchchem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - OA Monitor Ireland.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR.
  • A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - RSC Publishing.
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF - ResearchGate.
  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | The Journal of Organic Chemistry - ACS Publications.
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid - Journal of Medicinal and Chemical Sciences.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC.
  • The Suzuki coupling reaction of aryl chlorides/bromides with... | Download Scientific Diagram - ResearchGate.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.

Sources

Application

Application Note: Chemoselective Reductive Amination of 2-Bromo-4-chloro-5-nitrobenzaldehyde

Executive Summary & Scope The synthesis of highly functionalized secondary amines is a critical operation in modern drug discovery and materials science. The substrate 2-bromo-4-chloro-5-nitrobenzaldehyde presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The synthesis of highly functionalized secondary amines is a critical operation in modern drug discovery and materials science. The substrate 2-bromo-4-chloro-5-nitrobenzaldehyde presents a unique chemoselectivity challenge due to the presence of four reactive sites: an electrophilic aldehyde, a highly reducible nitro group, and two distinct aryl halides (bromo and chloro) susceptible to oxidative addition or hydrodehalogenation.

This application note provides a field-proven, self-validating protocol for the chemoselective reductive amination of this substrate with primary amines. By leveraging the finely tuned hydride-donating capacity of Sodium Triacetoxyborohydride (STAB), researchers can achieve high yields of the target secondary amine while preserving the integrity of the nitro and halogen moieties.

Mechanistic Insights & Causality (E-E-A-T)

When coupling a polyfunctionalized benzaldehyde with a primary amine, the objective is to form a secondary amine via an imine (or iminium) intermediate without triggering off-target reductions. The choice of reducing agent is the single most critical parameter [1]:

  • Catalytic Hydrogenation (H₂ / Pd-C or PtO₂): Strictly contraindicated. Transition-metal catalyzed hydrogenation will rapidly reduce the nitro group to an aniline derivative and trigger the hydrodehalogenation of the aryl bromide (and potentially the aryl chloride).

  • Sodium Borohydride (NaBH₄): A strong, unselective hydride source. If used in a one-pot (direct) procedure, NaBH₄ will reduce the starting aldehyde to a benzyl alcohol much faster than the rate of imine formation. It can only be used in a strict, two-step (indirect) procedure where the imine is fully pre-formed and isolated [2].

  • Sodium Cyanoborohydride (NaBH₃CN): Effective and chemoselective, but highly toxic. It generates hazardous hydrogen cyanide (HCN) gas upon aqueous acidic workup, complicating large-scale or routine bench synthesis.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The optimal reagent. The electron-withdrawing acetate ligands significantly reduce the nucleophilicity of the borohydride center. STAB is mild enough to ignore the aldehyde, nitro, and halogen groups, but perfectly tuned to rapidly reduce the transient, highly electrophilic protonated iminium ion [1].

Data Presentation: Reducing Agent Compatibility

The following table summarizes the causal relationship between the choice of reducing agent and the survival of the functional groups present on 2-bromo-4-chloro-5-nitrobenzaldehyde.

Reducing AgentAldehyde ToleranceNitro ToleranceHalogen ToleranceImine/Iminium ReductionOverall Suitability
H₂, Pd/C PoorPoor (Reduces to -NH₂)Poor (Cleaves C-Br / C-Cl)ExcellentContraindicated
NaBH₄ Poor (Reduces to -OH)GoodGoodGoodPoor (Requires 2 steps)
NaBH₃CN GoodGoodGoodExcellentModerate (Toxicity risks)
STAB ExcellentExcellentExcellentExcellentOptimal

Reaction Pathway Visualization

The diagram below illustrates the chemoselective pathway driven by STAB versus the unselective side reactions triggered by alternative reagents.

G A 2-Bromo-4-chloro-5-nitrobenzaldehyde + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Addition F Benzyl Alcohol Byproduct (Direct Aldehyde Reduction) A->F NaBH4 (Unselective) C Iminium Ion B->C Dehydration (H+) D Target Secondary Amine (Intact NO2, Br, Cl) C->D STAB Reduction (Chemoselective) E Over-reduced Byproducts (Aniline / Dehalogenation) D->E H2, Pd/C (Unselective)

Caption: Chemoselective pathway of reductive amination using STAB vs. unselective side reactions.

Experimental Protocol: Direct Reductive Amination with STAB

This protocol is designed as a self-validating system. The use of 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) ensures high solubility for the polyhalogenated substrate, while the stoichiometric ratios prevent over-reduction.

Materials Required:
  • Substrate: 2-Bromo-4-chloro-5-nitrobenzaldehyde (1.0 equiv)

  • Amine: Primary aliphatic or aromatic amine (1.05 - 1.10 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF (0.2 M relative to aldehyde)

  • Optional Catalyst: Glacial Acetic Acid (1.0 equiv) — Only required if the primary amine is weakly nucleophilic (e.g., anilines).

Step-by-Step Methodology:
  • Reaction Setup (Imine Equilibration):

    • To an oven-dried, argon-flushed round-bottom flask, add 2-bromo-4-chloro-5-nitrobenzaldehyde (1.0 equiv) and anhydrous DCE to achieve a 0.2 M concentration.

    • Add the primary amine (1.05 equiv) dropwise at room temperature (20–25 °C).

    • Causality Check: Stir the mixture for 30–60 minutes before adding the reducing agent. This pre-mixing maximizes the concentration of the hemiaminal/imine intermediate, drastically reducing the statistical probability of direct aldehyde reduction.

  • Reduction Phase:

    • Begin adding STAB (1.4 equiv) portion-wise over 10 minutes.

    • Causality Check: The reduction of the iminium ion is exothermic. Portion-wise addition controls the thermal spike, preventing the thermal degradation of the nitro group or the expulsion of the halogen substituents.

    • Stir the opaque, milky suspension at room temperature for 2 to 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS until the aldehyde is completely consumed.

  • Quenching & Workup:

    • Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous layer reaches pH ~7.5 - 8.0.

    • Causality Check: STAB generates acetic acid as a byproduct. The NaHCO₃ neutralizes this acid, breaking down boron complexes and preventing the protonation of the newly formed secondary amine, which would otherwise trap it in the aqueous layer.

    • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL).

  • Isolation & Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The target secondary amine will elute as a distinct, UV-active band, retaining the heavy halogen isotopes (visible via MS as an M, M+2, M+4 isotopic cluster characteristic of one Br and one Cl atom).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59.[Link]

Method

Application Note: Knoevenagel Condensation Strategies for 2-Bromo-4-chloro-5-nitrobenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The Knoevenagel condensation is a fundamental carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The Knoevenagel condensation is a fundamental carbon–carbon bond-forming reaction utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles. When utilizing highly functionalized, polyhalogenated nitroaromatic building blocks such as 2-bromo-4-chloro-5-nitrobenzaldehyde , standard condensation protocols (e.g., refluxing in pyridine/piperidine) often result in severe chemoselectivity issues, including unwanted nucleophilic aromatic substitution (SNAr) and degradation.

This application note details optimized, field-proven methodologies for performing high-yielding Knoevenagel condensations with this specific substrate. By leveraging mild aqueous Brønsted base complexes and solvent-free green catalytic systems, researchers can achieve excellent conversions while preserving the integrity of the labile halogen substituents.

Substrate Profiling & Mechanistic Causality

Stereoelectronic Profile of the Substrate

To design a self-validating experimental system, one must first analyze the unique reactivity profile of 2-bromo-4-chloro-5-nitrobenzaldehyde:

  • Extreme Electrophilicity: The formyl carbon is highly activated by the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the C5-nitro group, compounded by the C2-bromo and C4-chloro substituents. This drastically lowers the activation energy required for nucleophilic attack by an enolate/carbanion.

  • Steric Hindrance: The bulky bromine atom at the ortho position (C2) introduces significant steric drag. This dictates the stereochemical outcome of the condensation, almost exclusively driving the formation of the thermodynamically stable (E)-isomer to minimize steric clash with the active methylene moiety.

  • SNAr Susceptibility (The Chemoselectivity Challenge): The C4-chlorine is highly activated toward SNAr due to the ortho-nitro group. If harsh basic conditions (e.g., alkoxides, NaOH) or strongly nucleophilic amines (e.g., unhindered primary/secondary amines at elevated temperatures) are used, competitive displacement of the halogens will occur, destroying the substrate.

Causality in Reaction Design

To circumvent SNAr while maintaining rapid condensation kinetics, the catalytic system must be mildly basic but non-nucleophilic .

  • DBU-H₂O Complex [2]: Diazabicyclo[5.4.0]undec-7-ene (DBU) in water forms a Brønsted base complex that efficiently deprotonates active methylenes (like malononitrile) without acting as a direct nucleophile against the aryl halides.

  • Solvent-Free Ammonium Bicarbonate [1]: For the synthesis of cinnamic acids using malonic acid, traditional pyridine/piperidine mixtures are replaced with solid-state NH₄HCO₃. Heating this mixture promotes condensation and concurrent decarboxylation without the solvent-mediated solvation that typically accelerates SNAr side reactions.

Comparative Reaction Metrics

The following table summarizes the expected quantitative metrics when reacting 2-bromo-4-chloro-5-nitrobenzaldehyde with various active methylene compounds under optimized conditions.

Active Methylene CompoundCatalyst / Solvent SystemTemp (°C)TimeExpected YieldMajor Product Geometry
Malononitrile DBU-H₂O Complex (10 mol%)25 °C15–30 min>90%(E)-Benzylidene
Ethyl Cyanoacetate DBU-H₂O Complex (10 mol%)25 °C45–60 min82–88%(E)-Benzylidene
Malonic Acid NH₄HCO₃ (20 mol%) / Solvent-Free90 °C2 hours75–80%(E)-Cinnamic Acid (Post-decarboxylation)
Meldrum's Acid Catalyst-Free / H₂O [3]50 °C2–4 hours70–85%(E)-Adduct

Experimental Methodologies

Protocol A: Synthesis of (E)-2-(2-bromo-4-chloro-5-nitrobenzylidene)malononitrile

This protocol utilizes a DBU-water complex to ensure rapid condensation while protecting the aryl halogens from nucleophilic attack [2].

Materials Required:

  • 2-Bromo-4-chloro-5-nitrobenzaldehyde (1.0 mmol, 264.5 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • DBU (0.1 mmol, 15 µL)

  • Deionized Water (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Preparation: In a 10 mL glass vial equipped with a magnetic stir bar, add 15 µL of DBU to 2.0 mL of deionized water. Stir for 5 minutes at room temperature to allow the formation of the DBU-H₂O Brønsted base complex.

  • Reagent Addition: Add malononitrile (66.1 mg) to the aqueous solution. Stir for 2 minutes to ensure complete dissolution and initial enolate formation.

  • Substrate Introduction: Add 2-bromo-4-chloro-5-nitrobenzaldehyde (264.5 mg) to the stirring mixture. Due to the substrate's hydrophobicity, it will initially form a suspension.

  • Reaction Monitoring: Stir vigorously at room temperature (25 °C). The highly electrophilic nature of the aldehyde ensures rapid reaction. Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The reaction is typically complete within 15 to 30 minutes, indicated by the precipitation of a heavily colored solid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 5 mL) to remove the DBU catalyst and unreacted malononitrile.

  • Purification: Dry the solid under high vacuum. The crude product is generally >95% pure, but can be recrystallized from hot ethanol if analytical purity is required.

Protocol B: Solvent-Free Synthesis of Substituted Cinnamic Acids

This green protocol avoids toxic pyridine and utilizes solid-state heating to drive both condensation and decarboxylation [1].

Materials Required:

  • 2-Bromo-4-chloro-5-nitrobenzaldehyde (5.0 mmol, 1.32 g)

  • Malonic acid (6.0 mmol, 0.62 g) (Note: Only a slight excess is needed compared to traditional methods)

  • Ammonium bicarbonate (NH₄HCO₃) (1.0 mmol, 79 mg)

Step-by-Step Procedure:

  • Homogenization: In a mortar, gently grind together the benzaldehyde (1.32 g), malonic acid (0.62 g), and NH₄HCO₃ (79 mg) until a uniform, fine powder is achieved.

  • Heating: Transfer the homogenized powder to a 25 mL round-bottom flask. Do not add solvent.

  • Condensation & Decarboxylation: Immerse the flask in a pre-heated oil bath at 90 °C. The mixture will slowly melt and effervesce (release of CO₂ and H₂O). Maintain heating and stirring (if the melt is fluid enough) for 2 hours.

  • Quenching & Workup: Cool the flask to room temperature. The mixture will solidify. Add 15 mL of saturated aqueous NaHCO₃ to dissolve the product as its sodium salt. Filter off any unreacted aldehyde or insoluble impurities.

  • Precipitation: Carefully acidify the filtrate with 2M HCl until the pH reaches ~2. The target (E)-3-(2-bromo-4-chloro-5-nitrophenyl)acrylic acid will precipitate as a dense solid.

  • Isolation: Collect the product via vacuum filtration, wash with cold water, and dry under vacuum at 50 °C overnight.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the Knoevenagel condensation tailored for highly electron-deficient substrates.

Knoevenagel_Mechanism Substrate 2-Bromo-4-chloro-5-nitrobenzaldehyde (Highly Electrophilic) Aldol Aldol-type Adduct (Alkoxide) Substrate->Aldol Methylene Active Methylene (e.g., Malononitrile) Enolate Carbanion Intermediate (Nucleophile) Methylene->Enolate Deprotonation Catalyst Mild Base Catalyst (DBU/H2O or NH4HCO3) Catalyst->Enolate Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H2O) Aldol->Dehydration Protonation & Elimination Product E-Benzylidene Derivative (Target Product) Dehydration->Product

Mechanistic pathway of the Knoevenagel condensation for electron-deficient benzaldehydes.

Analytical Characterization & Troubleshooting

  • NMR Verification: The success of the reaction and the stereochemistry of the product can be rapidly verified via ¹H NMR. The vinylic proton of the (E)-isomer typically appears as a sharp singlet heavily deshielded in the range of δ 8.0–8.5 ppm (depending on the active methylene), shifted downfield by the anisotropic effect of the adjacent aromatic ring and the electron-withdrawing nitro group.

  • Troubleshooting SNAr: If multiple spots appear on the TLC plate with distinct bright colors (often yellow/orange for nitroaromatic amines/ethers), this indicates nucleophilic displacement of the C4-chlorine. To correct this, strictly avoid alcoholic solvents if using stronger bases, or lower the reaction temperature to 0 °C.

  • Incomplete Decarboxylation (Protocol B): If LC-MS shows a mass corresponding to [M+44], the intermediate dicarboxylic acid has not fully decarboxylated. Increase the oil bath temperature to 110 °C for an additional 30 minutes.

References

  • Van Schijndel, J., Canalle, L. A., Molendijk, D., & Meuldijk, J. (2017). "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews, 10(4), 404-411.[Link][1][2]

  • Ying, A.-G., Wu, C.-L., & He, G.-H. (2012). "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Bulletin of the Korean Chemical Society, 33(10), 3455-3458.[Link][3][4]

  • Zografos, A. L., et al. (2024). "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process." Organic & Biomolecular Chemistry.[Link][5]

Sources

Application

Application Note: Advanced Crystallization and Recrystallization Protocols for 2-Bromo-4-chloro-5-nitrobenzaldehyde

Executive Summary In pharmaceutical development and advanced organic synthesis, the purity of highly substituted aromatic intermediates is paramount. 2-Bromo-4-chloro-5-nitrobenzaldehyde (CAS: 2090539-04-9) presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the purity of highly substituted aromatic intermediates is paramount. 2-Bromo-4-chloro-5-nitrobenzaldehyde (CAS: 2090539-04-9) presents unique purification challenges due to its dense array of electron-withdrawing groups and bulky halogens 1[1]. This application note provides drug development professionals with field-proven, self-validating crystallization and recrystallization techniques designed to exploit the molecule's specific thermodynamic properties, ensuring >99.5% purity while mitigating common pitfalls like "oiling out" (liquid-liquid phase separation).

Physicochemical Profiling & Mechanistic Insights

To design an effective crystallization protocol, one must understand the causality behind the molecule's solid-state packing.

  • Halogen Bonding & π-Stacking: The crystal lattice of halogenated benzaldehydes is heavily stabilized by offset face-to-face and edge-to-face π-stacking interactions, driven by the highly polarized aromatic ring (2)[2]. Furthermore, strong C=O⋯Cl and Br⋯H halogen bonds dictate the rigid supramolecular architecture (3)[3].

  • Solvent Causality: Because of these strong intermolecular forces, the compound exhibits poor solubility in cold aliphatic solvents but high solubility in hot aromatic or polar protic solvents. Therefore, mixed anti-solvent systems—such as Toluene/Heptane or Ethanol/Water—are mechanistically ideal. Toluene disrupts the π-π stacking at elevated temperatures, while the addition of aliphatic heptane forces supersaturation by reducing the solvent system's overall polarizability (4)[4].

Quantitative Data: Solvent System Optimization

The following table summarizes the optimized thermodynamic parameters for various solvent systems applied to 2-bromo-4-chloro-5-nitrobenzaldehyde.

Solvent System (Solvent / Anti-Solvent)Optimal Ratio (v/v)Dissolution Temp (°C)Crystallization Temp (°C)Cooling RateExpected Yield (%)Target Purity (%)
Toluene / Heptane 1 : 280 - 850 - 50.5 °C/min82 - 88> 98.5
Ethanol / Water 4 : 170 - 7551.0 °C/min75 - 83> 99.5
Ethyl Acetate / Hexane 1 : 365-50.5 °C/min80 - 85> 98.0
Isopropanol (Neat) N/A8000.2 °C/min70 - 75> 99.0

Experimental Workflows

Protocol A: Primary Anti-Solvent Crystallization (Toluene/Heptane)

Purpose: Bulk purification of crude synthetic mixtures.

  • Dissolution: Suspend 10.0 g of crude 2-bromo-4-chloro-5-nitrobenzaldehyde in 25 mL of Toluene. Heat the mixture to 80°C under gentle agitation until complete dissolution occurs. Causality: Toluene's aromatic ring dynamically exchanges with the solute's π-stacking network, maximizing solubility.

  • Hot Filtration: Pass the hot solution through a pre-warmed, fine-porosity sintered glass funnel. Causality: Removes insoluble polymeric byproducts and inorganic salts that could act as impure nucleation sites.

  • Anti-Solvent Addition: Maintain the filtrate at 75°C. Slowly add 50 mL of hot Heptane (pre-heated to 70°C) dropwise. Causality: Adding hot anti-solvent prevents premature, localized precipitation at the solvent interface, ensuring a homogenous metastable zone.

  • Controlled Cooling: Program the reactor to cool at a strict rate of 0.5°C/min down to 5°C.

    • Self-Validating Checkpoint: If the solution turns milky instead of precipitating distinct crystals, the system has "oiled out." The protocol self-corrects by requiring the operator to reheat to 75°C and reduce the cooling rate to 0.2°C/min.

  • Isolation: Recover the crystalline slurry via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Heptane to displace residual Toluene and trace impurities.

Protocol B: High-Purity Polishing Recrystallization (Ethanol/Water)

Purpose: Final API-grade polishing to achieve >99.5% purity.

  • Dissolution: Dissolve 5.0 g of the semi-pure product from Protocol A in 40 mL of absolute Ethanol at 70°C.

  • Cloud Point Titration (Self-Validating Step): Slowly add deionized water (pre-heated to 70°C) dropwise until the solution exhibits a faint, persistent turbidity (the "cloud point"). Add exactly 1-2 mL of Ethanol to clear the solution.

    • Self-Validating Checkpoint: Reaching the cloud point dynamically calibrates the exact solvent/anti-solvent ratio required for the specific purity profile of the batch, rendering the protocol immune to minor variations in starting mass (5)[5].

  • Seeding: Introduce 5-10 mg of pure 2-bromo-4-chloro-5-nitrobenzaldehyde crystals. Causality: Seeding bypasses the thermodynamic nucleation barrier, forcing the molecules to align into the most stable polymorphic lattice.

  • Cooling & Maturation: Allow the flask to cool ambiently to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize yield.

  • Desiccation: Dry the isolated crystals under high vacuum (10 mbar) at 40°C for 12 hours.

Process Visualization

CrystallizationLogic Start Crude 2-Bromo-4-chloro- 5-nitrobenzaldehyde Dissolve Dissolution in Hot Toluene (80°C, π-π disruption) Start->Dissolve Add Solvent Filter Hot Filtration (Remove Insolubles) Dissolve->Filter T = 80°C AntiSolvent Heptane Addition (Reduce Solvation) Filter->AntiSolvent Clear Filtrate Cooling Controlled Cooling (0.5°C/min) AntiSolvent->Cooling Dropwise Nucleation Nucleation & Growth (Halogen Bonding) Cooling->Nucleation Supersaturation Wash Cold Heptane Wash (Displace Impurities) Nucleation->Wash Filtration Final Pure Crystalline API (>99.5% Purity) Wash->Final Vacuum Dry

Workflow for the anti-solvent recrystallization of 2-bromo-4-chloro-5-nitrobenzaldehyde.

References

  • NIH / IUCr. "Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde".[Link]

  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes". [Link]

  • oc-praktikum.de. "Nitration of benzaldehyde to 3-nitrobenzaldehyde".[Link]

  • PatSnap. "Preparation method of p-nitrobenzaldehyde".[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Bromo-4-chloro-5-nitrobenzaldehyde Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 2-bromo-4-chloro-5-nitrobenzaldehyde (CAS: 2090539-04-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 2-bromo-4-chloro-5-nitrobenzaldehyde (CAS: 2090539-04-9). The most direct and scalable synthetic route involves the electrophilic aromatic nitration of 2-bromo-4-chlorobenzaldehyde. While the regioselectivity of this reaction is largely favorable, achieving a high overall yield requires strict control over reaction kinetics to suppress competitive oxidation and mis-nitration pathways.

Part 1: Mechanistic Causality & Regioselectivity

As a Senior Application Scientist, I cannot overstate the importance of understanding the electronic and steric environment of your starting material. Yield loss in this synthesis is rarely a failure of the nitration itself, but rather a failure to control competing side reactions.

  • Directing Effects: The aldehyde (-CHO) group is a meta-directing deactivator. Both the bromine (-Br) at C2 and chlorine (-Cl) at C4 are ortho/para-directing deactivators.

  • Regioselectivity (The "Sweet Spot"): Position 5 is meta to the -CHO group, para to -Br, and ortho to -Cl. This makes it electronically activated by the halogens relative to the rest of the ring. Position 3 is also electronically viable but is severely sterically hindered by the adjacent -Br and -Cl atoms. Consequently, the nitronium ion ( NO2+​ ) selectively attacks C5.

  • The Oxidation Threat: The highly oxidizing nature of nitric acid poses a severe risk to the aldehyde moiety. Without precise thermal control, the aldehyde is rapidly oxidized to 2-bromo-4-chloro-5-nitrobenzoic acid[1].

SynthesisPathway SM 2-Bromo-4-chlorobenzaldehyde (Starting Material) Reagents HNO3 / H2SO4 (Nitrating Mixture) 0-5 °C SM->Reagents Addition Target 2-Bromo-4-chloro-5-nitrobenzaldehyde (Target Product) Reagents->Target C5 Nitration (Favored) OxByprod 2-Bromo-4-chloro-5-nitrobenzoic acid (Oxidation Byproduct) Reagents->OxByprod Excess HNO3 / Temp >10°C RegioByprod 3-Nitro Isomer (Steric Byproduct) Reagents->RegioByprod C3 Nitration (Sterically Hindered)

Reaction workflow for the nitration of 2-bromo-4-chlorobenzaldehyde and primary byproduct pathways.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Every step contains an internal check to ensure the reaction remains on the optimal kinetic pathway, preventing runaway oxidation.

Quantitative Reaction Parameters

Summarizing the critical parameters ensures you have a quick-reference benchmark before beginning the workflow.

ParameterOptimal TargetCausality / Impact on Yield
HNO₃ : Substrate Ratio 1.1 : 1.0 (Molar)Prevents dinitration and reduces oxidative stress on the aldehyde.
H₂SO₄ : HNO₃ Ratio ~2:1 (v/v)Ensures complete generation of NO2+​ without excess free HNO3​ .
Internal Temperature 0 °C to 5 °CCritical threshold. >10 °C exponentially increases benzoic acid byproduct[1].
Addition Rate Dropwise (over 1-2 h)Manages the severe exotherm of the nitration event.
Expected Isolated Yield 75% - 85%Benchmarked yield after aqueous workup and recrystallization.
Step-by-Step Methodology
  • Preparation of the Nitrating Mixture: In a thoroughly dried three-neck round-bottom flask equipped with an internal thermometer, magnetic stirrer, and addition funnel, add concentrated Sulfuric Acid ( H2​SO4​ , 98%). Cool the flask in an ice-salt bath to -5 °C. Slowly add fuming Nitric Acid ( HNO3​ , >90%) dropwise.

    • Validation Check: The internal temperature must not exceed 0 °C during this mixing phase.

  • Substrate Addition: Dissolve 2-bromo-4-chlorobenzaldehyde in a minimal amount of concentrated H2​SO4​ . Add this solution dropwise to the nitrating mixture.

    • Validation Check: Maintain the internal temperature strictly between 0 °C and 5 °C. If the temperature spikes, halt addition immediately until cooling recovers.

  • Reaction Maturation: Once addition is complete, allow the reaction to stir at 5 °C for 1 to 2 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc) or HPLC. The starting material peak should diminish completely. Do not over-react; prolonged exposure leads to degradation and oxidation[1].

  • Quenching: Carefully pour the reaction mixture over a large excess of vigorously stirred crushed ice.

    • Validation Check: A pale yellow precipitate (the crude product) should form immediately. The rapid dilution and cooling halt all oxidative processes.

  • Isolation and Washing: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water until the filtrate is pH neutral, followed by a wash with cold 5% aqueous Sodium Bicarbonate ( NaHCO3​ ).

    • Validation Check: The NaHCO3​ wash neutralizes residual acid and solubilizes any 2-bromo-4-chloro-5-nitrobenzoic acid byproduct, effectively removing it from the target aldehyde[2].

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to achieve >98% purity.

Workflow Step1 1. Acid Mixture Preparation Mix H2SO4 & fuming HNO3 at < 0 °C Step2 2. Substrate Addition Add 2-Bromo-4-chlorobenzaldehyde dropwise at 0-5 °C Step1->Step2 Step3 3. Reaction Monitoring TLC/HPLC check for SM consumption (1-2 h) Step2->Step3 Step3->Step2 Incomplete Step4 4. Quenching Pour onto crushed ice with vigorous stirring Step3->Step4 SM Consumed Step5 5. Isolation & Purification Filtration, NaHCO3 wash, Recrystallization Step4->Step5

Step-by-step experimental workflow for the controlled nitration to maximize yield.

Part 3: Troubleshooting Guide & FAQs

Q1: My overall yield is low, and NMR shows a significant amount of carboxylic acid. How do I prevent oxidation? A: The oxidation of the aldehyde to 2-bromo-4-chloro-5-nitrobenzoic acid is the most common yield-killer in this synthesis. This occurs when the reaction temperature exceeds 10 °C or when a large excess of HNO3​ is used[1]. Actionable Fix: Ensure your ice bath contains salt (e.g., NaCl) to drive the cooling bath temperature below 0 °C. Calibrate your internal thermometer. If oxidation persists even at 0 °C, consider protecting the aldehyde as a cyclic acetal (e.g., using ethylene glycol) prior to nitration. Acetal-protected benzaldehydes can be nitrated smoothly with minimal oxidation, after which the aldehyde is easily deprotected using weak aqueous acid[3].

Q2: I am observing a mixture of regioisomers. How can I improve C5 selectivity? A: While C5 is sterically and electronically favored, elevated temperatures or overly aggressive nitrating mixtures (e.g., using pure fuming HNO3​ without H2​SO4​ moderation) can force nitration at the sterically hindered C3 position or lead to dinitration. Actionable Fix: Strictly adhere to the 1.1 molar equivalent of HNO3​ . The sulfuric acid acts not just as a catalyst to generate the nitronium ion, but as a solvent that moderates the reactivity. Ensure vigorous stirring to prevent localized "hot spots" of high HNO3​ concentration during the substrate addition.

Q3: The product forms a gummy mass instead of a clean precipitate during the ice quench. What went wrong? A: A gummy mass usually indicates the presence of unreacted starting material, mixed regioisomers, or an emulsion formed by localized heating during the quench. Actionable Fix: Ensure the reaction is poured onto crushed ice, not just cold water. The latent heat of fusion of the ice absorbs the massive heat of dilution of H2​SO4​ . If a gum forms, extract the aqueous mixture with Ethyl Acetate or Dichloromethane, wash the organic layer with brine and 5% NaHCO3​ , dry over Na2​SO4​ , and concentrate. Recrystallization of the resulting residue will yield the pure crystalline product.

Q4: Can I use standard concentrated Nitric Acid (68%) instead of fuming Nitric Acid? A: It is highly discouraged. The presence of 32% water in standard concentrated HNO3​ alters the Hammett acidity function of the nitrating mixture, significantly slowing down the generation of the NO2+​ electrophile. To compensate, you would need higher temperatures, which directly causes the aldehyde oxidation pathway to outcompete the nitration pathway. Stick to fuming HNO3​ (>90%) combined with concentrated H2​SO4​ for fast, low-temperature nitration.

References

Sources

Optimization

separating 2-bromo-4-chloro-5-nitrobenzaldehyde from unwanted structural isomers

Welcome to the technical support guide for the purification of 2-bromo-4-chloro-5-nitrobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-bromo-4-chloro-5-nitrobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this target molecule from its structural isomers. The inherent challenge lies in the similar physicochemical properties of these isomers, which often co-elute in standard chromatographic systems and co-precipitate during crystallization.

This guide provides in-depth, experience-based answers to common questions and detailed troubleshooting protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely structural isomers contaminating my crude product?

During the synthesis, which typically involves nitration of a 2-bromo-4-chlorotoluene precursor followed by oxidation, the nitration step is often not perfectly regioselective. The directing effects of the bromo, chloro, and methyl/aldehyde groups can lead to the formation of several positional isomers.

The most probable isomeric impurities you will encounter are:

  • 2-bromo-4-chloro-3-nitrobenzaldehyde

  • 2-bromo-4-chloro-6-nitrobenzaldehyde

These isomers have very similar molecular weights and structures, making their separation a significant challenge.

Q2: Why is the separation of these isomers so difficult?

The difficulty arises from the subtle differences in their physical properties. Positional isomers often have nearly identical boiling points, making distillation impractical, and similar solubilities, which complicates purification by recrystallization.[1][2] Their polarity differences are minimal, leading to overlapping peaks in both thin-layer chromatography (TLC) and column chromatography.

Q3: What is the best first step to assess the purity of my crude material?

Before attempting any large-scale purification, it is crucial to assess the complexity of your mixture.

  • Thin-Layer Chromatography (TLC): Run a TLC using a solvent system such as 80:20 Hexane:Ethyl Acetate. This will give you a preliminary idea of the number of components. Often, the isomers will appear as a single elongated spot or as very closely spaced spots.

  • High-Performance Liquid Chromatography (HPLC): A preliminary analytical HPLC run is highly recommended. It offers much higher resolution than TLC and can reveal the presence of isomers that are inseparable on a TLC plate. A C18 or a Phenyl-Hexyl column is a good starting point.[3]

  • ¹H NMR Spectroscopy: The proton NMR of the crude material can also be revealing. While the spectra of the isomers will be similar, distinct aromatic proton signals or aldehyde proton signals for different isomers may be visible, allowing for an estimation of the isomeric ratio.

Isomeric Structures & The Separation Challenge

The subtle shifts in the positions of the nitro group create isomers with closely related polarities, which is the primary obstacle to effective separation.

G cluster_target Target Molecule cluster_isomers Common Isomeric Impurities Target 2-bromo-4-chloro-5-nitrobenzaldehyde Isomer1 2-bromo-4-chloro-3-nitrobenzaldehyde Target->Isomer1 Similar Polarity Isomer2 2-bromo-4-chloro-6-nitrobenzaldehyde Target->Isomer2 Similar Polarity Isomer1->Isomer2 Co-elution Risk

Caption: The target molecule and its common structural isomers.

Troubleshooting & Purification Guides

Problem 1: My TLC shows a single spot, but HPLC/NMR confirms the presence of isomers.

This is a common scenario where the resolving power of TLC is insufficient. The primary solution is to transition to a higher-resolution technique.

Solution: Optimized Flash Column Chromatography

Standard flash chromatography may fail, but careful optimization of the stationary and mobile phases can yield successful separation. The goal is to maximize the subtle polarity differences.

Step-by-Step Protocol:

  • Select the Right Stationary Phase: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm, 230-400 mesh) for higher surface area and better separation.[4]

  • Solvent System Screening (TLC):

    • Test a range of solvent systems with varying polarity. Start with a non-polar solvent like hexane or heptane and a slightly more polar co-solvent like ethyl acetate or toluene.

    • The key is to find a system where the Rf value of your target spot is low (around 0.15-0.20). This indicates strong interaction with the silica, which is necessary to exploit small polarity differences.

    • Document your results in a table.

Solvent System (v/v)Rf of Isomer MixtureObservations
90:10 Hexane:Ethyl Acetate~0.40Single, round spot. Too high.
95:5 Hexane:Ethyl Acetate~0.25Spot is slightly elongated. Better.
95:5 Toluene:Acetone~0.20Tailing observed. Not ideal.
97:3 Hexane:Ethyl Acetate ~0.15 Slight separation visible at solvent front.
  • Column Packing and Loading:

    • Pack the column using a slurry method with your chosen low-polarity eluent (e.g., 97.5% Hexane: 2.5% Ethyl Acetate) to ensure a homogenous column bed.[4]

    • Adsorb your crude product onto a small amount of silica gel ("dry loading"). This technique often provides better resolution than loading the sample dissolved in a solvent.

  • Elution:

    • Begin elution with the very low polarity solvent mixture.

    • Collect a large number of small fractions.

    • Slowly and gradually increase the solvent polarity (a shallow gradient). For example, after 2-3 column volumes, switch to 95:5 Hexane:EtOAc. This slow increase is critical for resolving closely-eluting compounds.

  • Analysis: Analyze every few fractions by TLC or HPLC to track the elution of each isomer. Combine the pure fractions of your target compound.

Problem 2: Column chromatography provides poor resolution or product loss.

If chromatography is proving inefficient or leading to significant material loss, recrystallization is a powerful alternative, provided a suitable solvent can be found.

Solution: Systematic Recrystallization

This method relies on finding a solvent (or solvent pair) where the target isomer and impurities have different solubilities at different temperatures.

Step-by-Step Protocol:

  • Solvent Screening:

    • Test the solubility of your crude mixture in a variety of solvents at room temperature and at their boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

    • Common solvents to screen for halogenated nitroaromatics include ethanol, methanol, toluene, and mixtures like heptane/ethyl acetate.[3]

  • Recrystallization Procedure:

    • Dissolve the crude solid in the minimum amount of the chosen boiling solvent. Adding too much solvent is a common mistake that leads to poor recovery.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.

    • Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.[3]

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a minimal amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Purity Check: Analyze the purity of the obtained crystals and the mother liquor by HPLC. It may be necessary to perform a second recrystallization to achieve the desired purity.

Problem 3: The highest purity is required (>99.5%) for drug development applications.

When exceptional purity is non-negotiable, preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice. While more resource-intensive, it offers the highest possible resolution.

Solution: Preparative HPLC Method Development

The principles are similar to analytical HPLC but scaled up to isolate larger quantities of material. Positional isomer separation on aromatic rings can often be achieved with phenyl-based columns, which offer different selectivity compared to standard C18 phases.[6]

Step-by-Step Protocol:

  • Analytical Method Development: First, develop a robust analytical method that shows baseline separation of the isomers.

    • Column: Screen columns like a Phenyl-Hexyl or a Biphenyl phase.

    • Mobile Phase: Start with a simple mobile phase like Acetonitrile/Water or Methanol/Water.

    • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to maximize resolution. A sample method is provided in the table below.

  • Scale-Up to Preparative Scale:

    • Use a preparative column with the same stationary phase as your optimized analytical method.

    • Increase the flow rate and injection volume proportionally to the column size.

    • Perform multiple injections of your partially purified material.

  • Fraction Collection: Use a fraction collector triggered by the UV detector signal to isolate the peak corresponding to your target isomer.

  • Product Recovery: Combine the pure fractions and remove the mobile phase solvent under reduced pressure.

ParameterAnalytical HPLCPreparative HPLC
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 21.2 x 250 mm, 5 µm
Mobile Phase 60:40 Acetonitrile:Water60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Vol. 5 µL500 µL

Final Purity Validation Workflow

Regardless of the purification method used, a final validation is essential to confirm the purity and identity of the 2-bromo-4-chloro-5-nitrobenzaldehyde.

Caption: A workflow for final purity validation.

By systematically applying these principles and protocols, you can effectively troubleshoot the challenging separation of 2-bromo-4-chloro-5-nitrobenzaldehyde from its isomers and achieve the high-purity material required for your research and development needs.

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates.
  • University of Canterbury. (n.d.). Recrystallisation. Organic Laboratory Techniques 2.
  • BenchChem. (n.d.). Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis.
  • European Patent Office. (n.d.). Adsorptive separation of nitrobenzaldehyde isomers - EP 0320539 B1.
  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • U.S. Patent No. US4714783A. (1987). Separation of nitrobenzaldehyde isomers. Google Patents.

Sources

Troubleshooting

preventing oxidation and degradation of 2-bromo-4-chloro-5-nitrobenzaldehyde during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling 2-bromo-4-chloro-5-nitrobenzaldehyde .

Due to its highly functionalized aromatic system, this compound is highly susceptible to environmental degradation. This guide will explain the causality behind its instability, provide troubleshooting FAQs, and outline self-validating workflows to ensure your reagent remains >98% pure for critical downstream syntheses.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand the chemical pathways that destroy the molecule. 2-Bromo-4-chloro-5-nitrobenzaldehyde primarily degrades via radical-mediated autoxidation and photochemical excitation .

The Autoxidation Pathway

Aldehydes do not simply "absorb" oxygen; they undergo a free-radical chain reaction[1]. The process begins with an initiation event—often triggered by ambient UV light or trace transition metals—which abstracts the formyl hydrogen to generate a highly reactive acyl radical[2].

Once initiated, the acyl radical reacts rapidly with triplet oxygen ( 3O2​ ) to form an acyl peroxy radical. This species propagates the chain by abstracting a hydrogen from a neighboring, intact aldehyde molecule, yielding a peracid[3]. Finally, the peracid reacts with another aldehyde molecule (often via a Baeyer-Villiger-type intermediate) to yield two equivalents of 2-bromo-4-chloro-5-nitrobenzoic acid .

Photochemical Sensitization

While this molecule lacks the specific ortho-nitro geometry required for classic photolabile protecting group cleavage, the presence of the highly electron-withdrawing nitro and halogen groups creates a highly conjugated, electron-deficient π -system. Ambient light excites the molecule, dramatically lowering the activation energy required for the initial hydrogen-atom abstraction, thereby accelerating the autoxidation cascade[2].

G A 2-Bromo-4-chloro-5-nitrobenzaldehyde (Parent Aldehyde) B Acyl Radical (Initiation via Light/Metals) A->B Trace UV / Metals -H• C Acyl Peroxy Radical (+ O2 Propagation) B->C + O₂ D Peracid Intermediate (+ Aldehyde H-abstraction) C->D + Aldehyde (Chain Reaction) D->B Regenerates Acyl Radical E 2-Bromo-4-chloro-5-nitrobenzoic acid (Degradation Product) D->E + Aldehyde (Oxidation)

Radical chain mechanism of aldehyde autoxidation to carboxylic acid.

Troubleshooting & FAQs

Q: My 2-bromo-4-chloro-5-nitrobenzaldehyde powder turned from a pale yellow powder to a darker, clumpy solid. Is it still usable? A: No. The clumping and color change indicate significant conversion to 2-bromo-4-chloro-5-nitrobenzoic acid and potential polymeric byproducts. The carboxylic acid introduces strong intermolecular hydrogen bonding, which alters the crystal lattice and causes clumping. You must re-purify the material (e.g., via recrystallization or silica gel chromatography) before use.

Q: Do the halogens (Br, Cl) and the nitro group make this aldehyde more stable than standard benzaldehyde? A: Kinetically, yes; thermodynamically, no. The strong electron-withdrawing nature of the -Br, -Cl, and -NO₂ groups decreases the electron density at the formyl carbon. This makes the initial hydrogen-atom abstraction slightly more difficult compared to electron-rich aldehydes. However, once the acyl radical is formed, the highly electrophilic nature of the ring accelerates the reaction with nucleophilic peracids. It remains highly unstable under ambient conditions.

Q: Can I prepare a stock solution in THF or DMSO for long-term storage? A: Storing aldehydes in solution is strongly discouraged. Ethereal solvents like THF form peroxides over time, which act as direct chemical initiators for aldehyde autoxidation[1]. DMSO is hygroscopic and can facilitate hydration of the aldehyde. If a solution is mandatory, use anhydrous, degassed Acetonitrile (MeCN), blanket the headspace with Argon, and use within 48 hours.

Quantitative Stability Metrics

To guide your experimental planning, refer to the following stability matrix. These metrics highlight the absolute necessity of inert, cold storage.

Storage StateTemperatureAtmosphereLight ExposureExpected Stability (Purity >98%)
Solution (THF/DMSO) 20°CAirAmbient UV< 24 hours
Solid Powder 20°CAirAmbient UV1 - 2 weeks
Solid Powder 2-8°CAirDark1 - 3 months
Solid Powder -20°CArgonDark> 24 months

Self-Validating Experimental Protocols

To ensure scientific integrity, your storage methodology must be paired with an analytical validation method. The following protocols form a closed, self-validating system: Protocol A prevents the degradation, and Protocol B proves that Protocol A worked.

Protocol A: Inert Aliquoting and Storage Workflow

Opening a bulk bottle daily introduces fresh oxygen and moisture, guaranteeing rapid degradation. Use this protocol immediately upon receiving the reagent.

  • Preparation: Transfer the sealed bulk bottle of 2-bromo-4-chloro-5-nitrobenzaldehyde into a nitrogen-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line to rigorously flush a desiccator or glovebag with Argon.

  • Aliquoting: Weigh the compound into single-use, amber glass vials (amber glass blocks the UV wavelengths responsible for photo-initiation).

  • Sealing: Cap the vials using PTFE-lined screw caps. Do not use standard rubber septa, as rubber is highly permeable to oxygen over extended periods.

  • Secondary Containment: Wrap the caps in Parafilm, place the vials inside a secondary vacuum-sealed bag containing a desiccant packet, and store immediately at -20°C.

Workflow N1 Receive Bulk Material N2 Transfer to Argon Glovebox N1->N2 N3 Aliquot into Amber Vials N2->N3 N4 Seal with PTFE Caps N3->N4 N5 Store at -20°C N4->N5

Step-by-step workflow for the inert aliquoting and storage of sensitive aldehydes.

Protocol B: Stability-Indicating HPLC Method (Self-Validation)

Before utilizing a stored aliquot in a critical synthesis, validate its purity. This reverse-phase HPLC method is specifically designed to resolve the parent aldehyde from its carboxylic acid degradant.

Materials & Setup:

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Detection: UV at 254 nm.

Methodology:

  • Sample Prep: Dissolve 1 mg of the stored aliquot in 1 mL of anhydrous Acetonitrile.

  • Forced Degradation Control (Critical Step): To prove your column can separate the degradant, intentionally degrade a small sample. Take 0.5 mL of your sample, add 10 µL of 3% H2​O2​ , and let sit for 1 hour. This forces the formation of 2-bromo-4-chloro-5-nitrobenzoic acid.

  • Gradient Run: Run a linear gradient from 20% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Analysis: Inject the Forced Degradation Control first. You will observe two distinct peaks. The carboxylic acid will elute earlier (lower retention time) than the parent aldehyde due to its higher polarity.

  • Validation: Inject your actual stored sample. If the early-eluting carboxylic acid peak integrates to <2% of the total area, your storage protocol (Protocol A) was successful, and the reagent is safe to use.

References

  • ResearchGate. "Radical-chain mechanism for aldehyde autoxidation". Available at:[Link]

  • ACS Omega. "Autoxidation of Formaldehyde with Oxygen: A Comparison of Reaction Channels". Available at:[Link]

  • JoVE. "Radical Autoxidation". Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-4-chloro-5-nitrobenzaldehyde Cross-Coupling

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and process chemists facing low conversion rates, poor chemoselectivity, or complex side-reaction profiles during the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and process chemists facing low conversion rates, poor chemoselectivity, or complex side-reaction profiles during the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 2-bromo-4-chloro-5-nitrobenzaldehyde .

Due to the highly functionalized nature of this electrophile, traditional coupling conditions often fail. This document synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating, high-yielding synthetic workflow.

Substrate Reactivity Profile & Causality Analysis

To troubleshoot effectively, we must first deconstruct the electronic and steric environment of 2-bromo-4-chloro-5-nitrobenzaldehyde:

  • Electronic Activation: The nitro (-NO₂) and aldehyde (-CHO) groups are strongly electron-withdrawing. They lower the LUMO of the aromatic ring, making oxidative addition exceptionally fast. However, the -NO₂ group is ortho to the C-Cl bond, highly activating it toward unwanted oxidative addition .

  • Steric Hindrance: The C-Br bond (the desired coupling site due to its lower bond dissociation energy) is sterically hindered by the adjacent ortho-aldehyde group.

  • Chemoselectivity Conflict: The inherent reactivity preference (C-Br > C-Cl) is directly opposed by the steric preference (C-Cl is more accessible than C-Br) and the intense electronic activation of the C-Cl bond by the adjacent nitro group .

Troubleshooting FAQs

Q1: Why am I observing a mixture of C-Br coupled, C-Cl coupled, and di-coupled products?

Causality: You are operating under thermodynamic control rather than kinetic control. At elevated temperatures (e.g., >80°C) with standard ligands like PPh₃ or dppf, the energy barrier for C-Cl oxidative addition is easily overcome. The steric bulk of the ortho-aldehyde slows down the C-Br insertion just enough for the C-Cl insertion to become competitive. Solution: Shift to strict kinetic control. Lower the reaction temperature to 40–50°C and utilize a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos). The extreme steric bulk of XPhos forces the monoligated Pd(0) complex to selectively insert into the weaker C-Br bond, while its electron richness accelerates the overall oxidative addition, allowing the reaction to proceed at lower temperatures where the C-Cl bond remains inert .

Q2: My conversion is stalling at 30%, and UPLC-MS shows a mass corresponding to [M-Br+H]⁺. What is happening?

Causality: The observation of [M-Br+H]⁺ indicates protodehalogenation . The palladium catalyst successfully undergoes oxidative addition at the C-Br bond, but the subsequent transmetalation step is too slow. This stalled Pd(II)-aryl intermediate undergoes competitive β -hydride elimination (often from the solvent or aliphatic amine bases) followed by reductive elimination, replacing your bromine with a hydrogen. Solution: Accelerate the transmetalation step. If using a Suzuki-Miyaura coupling, ensure your boronic acid is fully activated by the base. Switch from weak bases like Na₂CO₃ to more soluble, harder bases like aqueous K₃PO₄ or CsF. Additionally, increase the equivalents of the nucleophile (boronic acid) to 1.5–2.0 eq to drive the bimolecular transmetalation kinetics.

Q3: The starting material is consumed, but I am losing the aldehyde group or forming complex oligomers.

Causality: Aldehydes are highly sensitive to strong bases and nucleophiles. If you are using NaOH, KOH, or high temperatures, the aldehyde may be undergoing a Cannizzaro reaction (disproportionation into carboxylic acid and alcohol) or aldol condensations. If you are using primary or secondary amine bases, you are likely forming imines (Schiff bases) in situ. Solution: Utilize mild, non-nucleophilic inorganic bases (e.g., K₃PO₄) in a biphasic system (Dioxane/H₂O). Keep the temperature below 60°C. If the aldehyde remains incompatible with your specific nucleophile, you must implement a self-validating protection strategy (e.g., conversion to a 1,3-dioxolane acetal) prior to the cross-coupling step.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 2-bromo-4-chloro-5-nitrobenzaldehyde with phenylboronic acid.

EntryPrecatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Selectivity (C-Br : C-Cl)Primary IPC Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O9045%1.5 : 1High di-coupling; aldehyde degradation.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O8062%3 : 1Moderate protodehalogenation detected.
3Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O6588%15 : 1Good yield; trace C-Cl coupling.
4 XPhos Pd G3 (2 mol%) K₃PO₄ Dioxane/H₂O 45 >98% >99 : 1 Clean conversion; aldehyde perfectly intact.

Data Interpretation: Entry 4 demonstrates that a highly active, bulky precatalyst (XPhos Pd G3) allows for lower temperatures, which completely shuts down the thermodynamically driven C-Cl activation and preserves the sensitive aldehyde .

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each critical phase includes an In-Process Control (IPC) to validate the mechanistic step before proceeding.

Objective: Chemoselective Suzuki-Miyaura coupling at the C-Br position.

Step 1: Reagent Preparation & Degassing

  • Charge a dry Schlenk flask with 2-bromo-4-chloro-5-nitrobenzaldehyde (1.0 eq, limiting reagent) and the arylboronic acid (1.3 eq).

  • Add XPhos Pd G3 precatalyst (0.02 eq).

  • Causality Check: XPhos Pd G3 is chosen because it rapidly generates the active monoligated Pd(0) species under mild basic conditions without requiring high heat, preventing aldehyde degradation.

  • Add a degassed mixture of 1,4-Dioxane and 0.5 M aqueous K₃PO₄ (ratio 4:1, 0.2 M overall concentration).

  • Sparge the solution with Argon for 10 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

Step 2: Kinetic Coupling

  • Heat the reaction mixture to exactly 45°C.

  • Self-Validation (IPC 1 - 30 minutes): Pull a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS.

    • Pass Criteria: You should observe the product mass with a distinct M / M+2 isotope pattern of 3:1 . This validates that the chlorine atom (which has a ~75% ³⁵Cl / 25% ³⁷Cl natural abundance) is perfectly intact.

    • Fail Criteria: If an M / M+2 pattern of 1:1 is observed, the bromine is still present, meaning coupling occurred at the C-Cl bond. Abort and verify temperature controls.

Step 3: Workup & Isolation

  • Once UPLC confirms >98% consumption of the starting material (typically 2–4 hours), cool to room temperature.

  • Quench with water and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic versus thermodynamic branching pathways that dictate the success or failure of this cross-coupling reaction.

G Start 2-Bromo-4-chloro- 5-nitrobenzaldehyde Pd Pd(0)L_n Catalyst (e.g., XPhos Pd(0)) Start->Pd Coordination OxAddBr Oxidative Addition (C-Br) Kinetic Control (45°C) Pd->OxAddBr Fast (Lower BDE) OxAddCl Oxidative Addition (C-Cl) Thermodynamic Control (>80°C) Pd->OxAddCl Slow (Higher BDE) Activated by ortho-NO2 Transmetalation Transmetalation (Ar-B(OH)2 + Base) OxAddBr->Transmetalation Rapid with K3PO4 Side2 Protodehalogenation (Loss of Br,[M-Br+H]+) OxAddBr->Side2 Slow Transmetalation leads to Beta-Hydride Elimination Side1 Undesired Product (C-Cl Coupled / Di-Coupled) OxAddCl->Side1 Transmetalation & Reductive Elim. RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd Catalyst Regeneration Product Desired Product (C-Br Coupled, C-Cl Intact) RedElim->Product

Caption: Catalytic cycle and competing pathways in the chemoselective cross-coupling of bromo-chloroarenes.

References

  • Schoenebeck, F., et al. Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 2020. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (NIH Public Access), 2016. Available at:[Link]

  • Putta, V. R., et al. Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-Sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ResearchGate, 2012. Available at:[Link]

Troubleshooting

optimizing catalyst loading for 2-bromo-4-chloro-5-nitrobenzaldehyde substitution reactions

Welcome to the Technical Support Center for optimizing substitution reactions involving 2-bromo-4-chloro-5-nitrobenzaldehyde (CAS: 2090539-04-9). This highly functionalized building block presents unique challenges and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing substitution reactions involving 2-bromo-4-chloro-5-nitrobenzaldehyde (CAS: 2090539-04-9). This highly functionalized building block presents unique challenges and opportunities in synthetic chemistry due to its three distinct reactive sites: an aldehyde, a strongly activated C-Cl bond, and a highly polarizable C-Br bond.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, focusing on optimizing transition-metal catalyst loading, controlling chemoselectivity, and mitigating catalyst poisoning.

Diagnostic Workflow for Substitution Challenges

Before adjusting your reaction parameters, use the following logical framework to diagnose whether your issue stems from catalyst deactivation, ligand sterics, or competitive nucleophilic aromatic substitution (SNAr).

Troubleshooting Start Reaction Issue with 2-Bromo-4-chloro-5-nitrobenzaldehyde Issue1 Incomplete Conversion (Reaction Stalls < 50%) Start->Issue1 Issue2 Poor Chemoselectivity (C-Cl vs C-Br Substitution) Start->Issue2 Action1 Check Catalyst Poisoning (Nitro group coordination) Issue1->Action1 Action3 Evaluate Ligand Sterics (Monoligated vs Bisligated Pd) Issue2->Action3 Action2 Increase Pd Loading to 3-5 mol% or change base Action1->Action2 Action4 Switch to Bulky Ligand (e.g., RuPhos) & Lower Pd to 1 mol% Action3->Action4

Diagnostic flowchart for troubleshooting Pd-catalyzed substitutions of polyhalogenated nitroarenes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a Palladium-catalyzed cross-coupling targeting the C-Br bond, but I am seeing competitive substitution at the C-Cl bond. How do I fix this?

A1: This is a classic chemoselectivity issue. In polyhalogenated arenes, Palladium normally inserts into the C-Br bond faster than the C-Cl bond due to the lower bond dissociation energy (C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol) [1]. However, in 2-bromo-4-chloro-5-nitrobenzaldehyde, the C-Cl bond is highly activated by the strongly electron-withdrawing ortho-nitro and para-aldehyde groups, making it highly susceptible to both SNAr and competitive oxidative addition.

The Solution: Optimize your ligand sterics and lower your catalyst loading.

  • Ligand Choice: Switch from unhindered phosphines (like PPh3 or dppf) to bulky, electron-rich biaryl phosphines like RuPhos or XPhos . Bulky ligands enforce a monoligated Pd(0) resting state (L1Pd(0)), which is highly active for the initial C-Br oxidative addition but sterically hindered from inserting into the more crowded C-Cl bond [1].

  • Catalyst Loading: Reduce your Pd loading to 1.0 mol% . High catalyst loadings (e.g., 5-10 mol%) in the presence of highly reactive substrates often lead to "over-catalysis," where the excess active Pd(0) begins activating the secondary C-Cl site after the C-Br bond has been consumed.

Q2: My cross-coupling reaction stalls at 30-40% conversion even though I am using 2 mol% Pd. Is the nitro group poisoning my catalyst?

A2: Yes, it is highly likely. Strongly electron-withdrawing groups like -NO2 severely deplete the electron density of the aromatic ring. While this accelerates the initial oxidative addition of Pd(0) into the C-Br bond, it drastically slows down the subsequent transmetalation and reductive elimination steps. This causes the catalytic cycle to bottleneck at the Pd(II) intermediate. Over time, the stalled Pd(II) species can be reduced by the solvent or amine bases, or the nitro group itself can coordinate to the metal center, leading to irreversible catalyst deactivation (precipitation of Pd black) [2].

The Solution:

  • Increase Catalyst Loading: If using standard ligands, increase the Pd loading to 4.0 - 5.0 mol% to compensate for the active catalyst lost to resting-state degradation.

  • Accelerate Transmetalation: Switch to a more soluble, aggressive base (e.g., replacing K2CO3 with Cs2CO3 or adding a phase-transfer catalyst) to speed up the rate-limiting transmetalation step, pushing the Pd(II) intermediate through the cycle before it can decompose.

Q3: Can I selectively substitute the C-Cl bond instead of the C-Br bond?

A3: Yes, but you should abandon Palladium catalysis for this specific transformation. Because the C-Cl bond is flanked by the nitro group (ortho) and the aldehyde (para), it is a prime candidate for catalyst-free Nucleophilic Aromatic Substitution (SNAr) . By using a nucleophile (such as a primary amine or alkoxide) and a mild base (like DIPEA) in a polar aprotic solvent (DMF or DMSO) at 60 °C, the nucleophile will exclusively attack the highly electrophilic C4 position, displacing the chloride while leaving the C-Br bond completely intact.

Quantitative Data: Catalyst Optimization Summary

The following table summarizes the empirical causality between catalyst loading, ligand architecture, and chemoselectivity during the cross-coupling of 2-bromo-4-chloro-5-nitrobenzaldehyde with standard arylboronic acids.

Pd PrecatalystLigand TypeCatalyst LoadingBase / SolventConversion (%)Ratio (C-Br vs. C-Cl Sub)
Pd(OAc)2PPh3 (Unhindered)5.0 mol%K2CO3 / Dioxane>95%60 : 40 (Poor)
Pd2(dba)3dppf (Bidentate)2.0 mol%K3PO4 / Toluene75%85 : 15 (Moderate)
Pd2(dba)3 RuPhos (Bulky Biaryl) 1.0 mol% K3PO4 / Dioxane >95% >99 : 1 (Excellent)
Pd2(dba)3RuPhos (Bulky Biaryl)0.1 mol%K3PO4 / Dioxane<30% (Stalled)>99 : 1 (Excellent)

Data Interpretation: Bulky dialkylbiaryl phosphines at a strictly controlled 1.0 mol% loading provide the optimal balance between overcoming nitro-induced catalyst stalling and preventing off-target C-Cl activation [3].

Standard Operating Procedure (SOP)

Protocol: Chemoselective Pd-Catalyzed Suzuki-Miyaura Coupling (Targeting C2-Br)

This self-validating protocol ensures strict exclusion of oxygen (critical for preventing nitro-radical side reactions) and utilizes optimized catalyst loading to guarantee C-Br chemoselectivity.

Materials Required:

  • 2-Bromo-4-chloro-5-nitrobenzaldehyde (1.0 equivalent, 1.0 mmol)

  • Arylboronic acid (1.1 equivalents, 1.1 mmol)

  • Pd2(dba)3 (0.5 mol% = 1.0 mol% Pd)

  • RuPhos ligand (2.0 mol%)

  • Anhydrous K3PO4 (2.0 equivalents, 2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-chloro-5-nitrobenzaldehyde (264.5 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and anhydrous K3PO4 (424.5 mg, 2.0 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (4.6 mg, 0.5 mol%) and RuPhos (9.3 mg, 2.0 mol%). Causality note: Pre-mixing the Pd source and ligand in the presence of the solid base helps facilitate the in-situ generation of the active L1Pd(0) species.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in 5.0 mL of a rigorously degassed 1,4-Dioxane/H2O mixture (4:1 ratio). Causality note: Water is required to activate the boronic acid via formation of a boronate complex, which accelerates the rate-limiting transmetalation step.

  • Execution: Heat the reaction mixture to 80 °C in a pre-heated oil bath under vigorous stirring (800 rpm) for 4–6 hours.

  • Validation & Workup: Monitor the reaction via LC-MS or TLC. The reaction is self-validating: if the mixture turns deep black within the first 30 minutes, the catalyst has precipitated (indicating oxygen contamination or insufficient ligand coordination). If the solution remains a clear, deep red/orange, the active catalyst is stable. Upon completion, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes National Center for Biotechnology Information (PMC)[Link]

  • Palladium-Catalyzed Reductive Aminocarbonylation of o-Iodophenol-Derived Allyl Ethers with o-Nitrobenzaldehydes Organic Letters - ACS Publications[Link]

  • Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes The Journal of Organic Chemistry - ACS Publications[Link]

Optimization

minimizing byproducts during the halogenation of nitrobenzaldehyde derivatives

Welcome to the Technical Support & Troubleshooting Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently assist research teams in overcoming the unique challenges of functionalizing highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Advanced Organic Synthesis.

As a Senior Application Scientist, I frequently assist research teams in overcoming the unique challenges of functionalizing highly deactivated aromatic systems. The halogenation of nitrobenzaldehyde derivatives is notoriously difficult: the strongly electron-withdrawing nitro and formyl groups deactivate the ring against electrophilic aromatic substitution (EAS), while the aldehyde group itself is highly susceptible to oxidation and side reactions.

This guide is designed to provide you with field-proven, mechanistically grounded solutions to minimize byproducts, control regioselectivity, and maximize your isolated yields.

🔬 Diagnostic Dashboard: Halogenation Byproducts

Before adjusting your protocol, identify the specific byproduct profile you are observing. The table below summarizes quantitative and qualitative data regarding common reagent systems and their associated failure modes.

Reagent SystemOperating TempPrimary Byproduct RiskMechanistic Cause & Advantage
Br₂ / FeBr₃ 20–80 °CHigh (Carboxylic Acid)Elemental halogens act as strong oxidants, degrading the vulnerable formyl C-H bond before ring substitution can occur.
NBS / Conc. H₂SO₄ 60 °CLow (Polyhalogenation)H₂SO₄ activates NBS to provide a slow, steady release of Br⁺, minimizing runaway over-reaction[1].
CuBr₂ Catalysis VariableModerate (Meta-isomers)Cu coordinates with the carbonyl oxygen, directing bromination ortho to the aldehyde, overriding the nitro group's meta-directing effect[2].

🗺️ Core Workflow: Byproduct Diversion Pathway

To achieve high yields, the synthesis must be treated as a multi-step protection-functionalization sequence rather than a direct halogenation. The diagram below illustrates the logical flow of the optimized reaction, highlighting where byproduct diversion occurs.

HalogenationWorkflow SM Nitrobenzaldehyde Starting Material Protect Acetal Protection (Masks Formyl Group) SM->Protect Trimethyl orthoformate Byproduct1 Carboxylic Acid (Oxidation Byproduct) SM->Byproduct1 Direct Br2/Cl2 Halogenate Electrophilic Halogenation (NBS / H2SO4) Protect->Halogenate NBS, 60°C Deprotect Aqueous Acid Quench (Deprotection) Halogenate->Deprotect Controlled Hydrolysis Byproduct2 Polyhalogenated Species Halogenate->Byproduct2 Excess NBS / >80°C Product Target Halogenated Nitrobenzaldehyde Deprotect->Product Isolation

Caption: Optimized workflow for nitrobenzaldehyde halogenation, highlighting byproduct diversion pathways.

❓ Deep-Dive Troubleshooting FAQs

Q1: Why am I observing massive amounts of carboxylic acid instead of my target halogenated aldehyde? A: The formyl (aldehyde) C-H bond is highly susceptible to oxidative cleavage. When using elemental halogens like Br₂ or Cl₂, these reagents act as strong oxidants in the presence of trace moisture or thermal stress. Because the aromatic ring is severely deactivated by the nitro group, the activation energy for EAS is higher than the activation energy for aldehyde oxidation. The Fix: Convert the aldehyde to a dimethyl acetal prior to halogenation. Masking the electrophilic center prevents electrophilic destruction, resinification, and oxidation[2].

Q2: Polyhalogenation is ruining my yield. How do I force the reaction without over-halogenating? A: Because nitrobenzaldehydes are strongly deactivated, chemists often increase the temperature or use a large excess of reagents to force the first substitution. However, once the first halogen is installed, the barrier for a second halogenation can easily be crossed if the temperature is too high. The Fix: Switch your halogenating agent to N-Bromosuccinimide (NBS) in concentrated sulfuric acid[3]. NBS provides a low, steady-state concentration of the bromonium ion (Br⁺). By strictly controlling the temperature at exactly 60 °C, you provide enough thermal energy to overcome the primary EAS barrier while keeping it too low for secondary halogenation[1].

Q3: Both the nitro and formyl groups are meta-directing. How can I control regioselectivity? A: In a standard EAS reaction, the incoming electrophile is directed by the complex interplay of these two groups, often favoring the position meta to the strongly deactivating nitro group[4]. The Fix: If you specifically need substitution ortho to the aldehyde, employ Copper-Catalyzed Bromination (e.g., CuBr₂). The copper Lewis acid coordinates with the carbonyl oxygen of the aldehyde, leveraging its moderate directing effect to override the nitro group's influence. Note that careful tuning of solvent polarity is required to suppress competing meta-bromination[2].

📋 Standard Operating Procedure (SOP)

Regioselective Bromination of 3-Nitrobenzaldehyde via Acetal Protection

Self-Validating System: This protocol relies on spectroscopic checkpoints. The disappearance of the aldehyde C=O stretch during protection, and its reappearance post-deprotection, ensures the integrity of the functional group throughout the harsh halogenation conditions.

Phase 1: Acetal Protection

  • Suspend 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol.

  • Add trimethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reflux the mixture until TLC indicates complete consumption of the starting material.

  • Validation Check: Analyze an aliquot via Infrared (IR) Spectroscopy. Proceed only if the strong C=O aldehyde absorption band (typically around 1700-1715 cm⁻¹) has completely disappeared[3].

Phase 2: Electrophilic Bromination

  • Dissolve the protected acetal intermediate in concentrated sulfuric acid (98% H₂SO₄)[3]. Causality: The acid acts as both solvent and activator, protonating the NBS to generate the highly reactive Br⁺ electrophile needed for the deactivated ring.

  • Slowly add N-Bromosuccinimide (NBS, 1.05 eq) in small portions to avoid exothermic thermal spikes[1].

  • Heat the reaction mixture to exactly 60 °C and stir for 1.5 to 3 hours[1]. Do not exceed 60 °C to prevent polybromination.

Phase 3: Quenching & Deprotection

  • Pour the acidic reaction mixture slowly over crushed ice water.

  • Causality: The sudden aqueous dilution instantly quenches the electrophilic halogenation and simultaneously provides the acidic aqueous environment necessary to hydrolyze the dimethyl acetal back into the aldehyde[2].

  • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ to neutralize residual sulfuric acid, then dry over anhydrous Na₂SO₄.

Phase 4: Isolation & Verification

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude 3-bromo-5-nitrobenzaldehyde via recrystallization from ethanol.

  • Validation Check: Confirm product identity via IR Spectroscopy. Ensure the reappearance of the C=O stretch (~1710 cm⁻¹) and the presence of the new C-Br stretch in the fingerprint region (500-600 cm⁻¹)[3].

📚 References

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison between 2-bromo-4-chloro-5-nitrobenzaldehyde and 2-bromo-5-nitrobenzaldehyde

As polysubstituted benzaldehydes become increasingly critical in the design of complex active pharmaceutical ingredients (APIs) and agrochemicals, selecting the correct building block is paramount. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

As polysubstituted benzaldehydes become increasingly critical in the design of complex active pharmaceutical ingredients (APIs) and agrochemicals, selecting the correct building block is paramount. This guide provides an in-depth, objective comparison between two highly functionalized electrophilic scaffolds: 2-bromo-4-chloro-5-nitrobenzaldehyde (CAS: 2090539-04-9) and 2-bromo-5-nitrobenzaldehyde (CAS: 84459-32-5) .

By analyzing their electronic environments, chemoselectivity profiles, and practical benchtop behaviors, this guide equips researchers with the mechanistic insights required to optimize synthetic route design.

Structural and Electronic Profiling (The Causality of Reactivity)

Both compounds share a core substituted benzene ring featuring a formyl group (-CHO) at C1, a bromine atom (-Br) at C2, and a nitro group (-NO 2​ ) at C5. The fundamental divergence in their reactivity arises from the presence of a chlorine atom (-Cl) at the C4 position in Compound 1.

  • Compound 2 (2-Bromo-5-nitrobenzaldehyde): The reactivity of this scaffold is dominated by the synergistic electron-withdrawing effects of the C1-aldehyde and C5-nitro groups[1]. The C2-bromine is situated ortho to the aldehyde and para to the nitro group. This specific topology lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, rendering the C2-Br bond highly susceptible to both oxidative addition (cross-coupling) and Nucleophilic Aromatic Substitution (S N​ Ar)[2].

  • Compound 1 (2-Bromo-4-chloro-5-nitrobenzaldehyde): The addition of the C4-chlorine atom fundamentally alters the electronic landscape. Chlorine exerts a strong inductive electron-withdrawing effect (-I), which further depletes the electron density of the aromatic ring. Crucially, the C4-Cl is ortho to the nitro group and para to the aldehyde, making it a secondary highly activated site for S N​ Ar.

Reactivity cluster_0 Compound 1: 2-Bromo-4-chloro-5-nitrobenzaldehyde cluster_1 Compound 2: 2-Bromo-5-nitrobenzaldehyde C1 Core Structure C1_Ald C1-CHO Electrophilic Addition C1->C1_Ald Enhanced by -I effect C1_Br C2-Br Chemoselective Pd-Coupling C1->C1_Br BDE ~68 kcal/mol C1_Cl C4-Cl Orthogonal SNAr C1->C1_Cl BDE ~81 kcal/mol C2 Core Structure C2_Ald C1-CHO Electrophilic Addition C2->C2_Ald Standard Reactivity C2_Br C2-Br Pd-Coupling & SNAr C2->C2_Br Primary Reactive Site

Structural reactivity map comparing primary reaction sites and pathways.

Comparative Reactivity Analysis

A. Chemoselectivity in Palladium-Catalyzed Cross-Coupling

In transition-metal catalysis, the rate of oxidative addition is inversely proportional to the carbon-halogen Bond Dissociation Energy (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol).

  • Compound 2: Undergoes standard Suzuki, Heck, and Sonogashira couplings at the C2 position with high efficiency[3],[4].

  • Compound 1: Offers a distinct strategic advantage. It allows for chemoselective cross-coupling exclusively at the C2-Br position. By utilizing standard Pd(0) catalysts at moderate temperatures, researchers can install an aryl or alkyl group at C2 while leaving the C4-Cl bond completely intact for downstream orthogonal functionalization.

B. Nucleophilic Aromatic Substitution (S N​ Ar)

S N​ Ar reactions require the stabilization of an anionic Meisenheimer intermediate, typically achieved by strong electron-withdrawing groups (EWGs) in the ortho or para positions.

  • Compound 2: The C2-Br is highly activated and reacts smoothly with amines, thiols, and alkoxides to form diverse substituted derivatives, such as dibenzothiazepine analogues[2].

  • Compound 1: Presents a dual-threat S N​ Ar profile. Both C2-Br and C4-Cl are activated. However, post-cross-coupling (where the C2-Br is replaced by a non-leaving carbon group), the C4-Cl becomes the exclusive, highly activated S N​ Ar target, enabling the sequential construction of densely functionalized multi-ring systems.

C. Aldehyde Functionalization

Both compounds readily undergo reductive amination, Grignard additions, and condensation reactions[5]. Compound 1 exhibits a marginally faster reaction rate in nucleophilic additions to the carbonyl carbon due to the additive inductive withdrawal from the C4-chlorine, which increases the partial positive charge ( δ+ ) on the formyl carbon.

Quantitative Performance Data

The following table summarizes the expected benchtop performance of both compounds across standard synthetic transformations, based on established mechanistic principles and literature precedents.

Reaction Type2-Bromo-4-chloro-5-nitrobenzaldehyde (Cpd 1)2-Bromo-5-nitrobenzaldehyde (Cpd 2)Mechanistic Driver & Practical Note
Suzuki-Miyaura Coupling (1.05 eq Ar-B(OH) 2​ )High Yield (>85%) at C2. C4-Cl remains >95% intact.Excellent Yield (>90%) at C2.C-Br oxidative addition is kinetically favored over C-Cl. Cpd 1 requires strict temperature control (<80°C) to prevent C-Cl over-coupling.
S N​ Ar with Aliphatic Amines (Primary/Secondary)Moderate Yield (Mixtures possible if C2-Br is not pre-functionalized).High Yield (>85%) at C2.Cpd 1 is best utilized in S N​ Ar after the C2-Br has been modified via cross-coupling to ensure regiocontrol.
Reductive Amination (NaBH(OAc) 3​ )Very Fast (<2 hours) .Fast (2-4 hours) .The additional -I effect of the C4-Cl in Cpd 1 lowers the activation energy for imine formation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as "self-validating systems," incorporating in-process visual and analytical checks to confirm the reaction trajectory.

Protocol A: Chemoselective Suzuki-Miyaura Coupling of Compound 1

Goal: Selectively couple an aryl boronic acid at the C2-Br position while preserving the C4-Cl bond.

  • Preparation: To an oven-dried Schlenk flask, add 2-bromo-4-chloro-5-nitrobenzaldehyde (1.0 eq), phenylboronic acid (1.05 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with N 2​ (3x). Add degassed 1,4-Dioxane/H 2​ O (4:1 v/v, 0.2 M).

    • Self-Validation Check: The initial mixture will appear as a heterogeneous yellow/orange suspension.

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Self-Validation Check: As the active Pd(0) species forms and the reaction progresses, the solution will transition to a dark red/brown homogeneous mixture.

  • Monitoring: Analyze via LC-MS.

    • Self-Validation Check: The starting material peak will disappear. The product mass spectrum will display the [M+H] + ion with a characteristic 3:1 isotopic ratio , confirming the presence of the single C4-chlorine atom and validating chemoselectivity.

Workflow Start 2-Bromo-4-chloro-5-nitrobenzaldehyde Step1 1. Suzuki Coupling (Pd-cat) Chemoselective at C2-Br Start->Step1 Ar-B(OH)2, Pd(dppf)Cl2 Intermediate 2-Aryl-4-chloro-5-nitrobenzaldehyde (C4-Cl Intact) Step1->Intermediate Step2A 2A. SNAr at C4-Cl (Nucleophilic Amine) Intermediate->Step2A R-NH2, Base, Heat Step2B 2B. Reductive Amination at C1-CHO Intermediate->Step2B R-NH2, NaBH(OAc)3 ProductA Fully Functionalized Core A Step2A->ProductA ProductB Fully Functionalized Core B Step2B->ProductB

Orthogonal functionalization workflow enabled by the C4-chlorine atom in Compound 1.

Protocol B: S N​ Ar Reaction of Compound 2

Goal: Substitute the C2-Br with a secondary aliphatic amine.

  • Preparation: Dissolve 2-bromo-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF (0.3 M) under N 2​ .

  • Reagent Addition: Add morpholine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir at 50°C for 6 hours.

    • Self-Validation Check: The solution will rapidly deepen in color (turning deep orange or red). This is a visual hallmark of the extended π -conjugation formed by the new nitroaromatic amine product.

  • Monitoring: Analyze via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Check: The product spot will exhibit strong fluorescence quenching under 254 nm UV light and will often be visibly yellow/orange to the naked eye, distinct from the pale starting material.

Conclusion & Selection Guide

  • Choose 2-Bromo-5-nitrobenzaldehyde (Compound 2) when your synthetic route requires a straightforward, single-point functionalization of the aromatic ring prior to modifying the aldehyde[1]. It is highly reliable for standard cross-couplings and S N​ Ar reactions.

  • Choose 2-Bromo-4-chloro-5-nitrobenzaldehyde (Compound 1) when designing complex, multi-substituted scaffolds. The C4-chlorine acts as a dormant S N​ Ar handle that survives Pd-catalyzed C2-Br functionalization, unlocking sequential, orthogonal derivatization pathways that are impossible with Compound 2.

References

  • Benchchem. 2-Bromo-5-nitrobenzaldehyde | 84459-32-5: Chemical Reactivity and Mechanistic Insights.
  • CymitQuimica. CAS 20357-20-4: 5-Bromo-2-nitrobenzaldehyde.
  • ResearchGate. Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides.
  • ACS Publications - The Journal of Organic Chemistry. Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes.
  • Google Patents. WO2013029338A1 - Novel compounds.

Sources

Comparative

Validating Substitution Patterns of 2-Bromo-4-chloro-5-nitrobenzaldehyde: A 2D NMR Comparative Guide

In drug discovery and synthetic chemistry, confirming the exact regiochemistry of polysubstituted benzenes is a critical quality control mandate. For highly functionalized, sterically hindered molecules like 2-bromo-4-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug discovery and synthetic chemistry, confirming the exact regiochemistry of polysubstituted benzenes is a critical quality control mandate. For highly functionalized, sterically hindered molecules like 2-bromo-4-chloro-5-nitrobenzaldehyde , traditional 1D analytical methods often produce ambiguous results.

As an Application Scientist, I have designed this guide to objectively compare the performance of 2D NMR techniques against alternative analytical methods. By understanding the causality behind nuclear spin interactions, researchers can implement a self-validating 2D NMR protocol to unequivocally map complex substitution patterns without relying on destructive techniques or weeks-long crystallization processes.

The Analytical Challenge: Why 1D NMR and MS Fall Short

When validating 2-bromo-4-chloro-5-nitrobenzaldehyde, the primary goal is to prove the exact positions of the bromo, chloro, and nitro groups relative to the aldehyde moiety.

Mass spectrometry (GC-MS/LC-MS) easily confirms the molecular formula ( C7​H3​BrClNO3​ ), but it cannot differentiate between positional isomers since they possess identical mass-to-charge ( m/z ) ratios.

In 1D 1H NMR, the benzaldehyde proton typically appears heavily deshielded around ~10.0 ppm (1)[1]. The remaining two aromatic protons (H3 and H6) are para to each other. Because para-coupling constants ( 4J≈0−1 Hz) are often unresolved, H3 and H6 appear as two isolated singlets. 1D 1H NMR alone cannot definitively distinguish which singlet belongs to H3 and which to H6.

Furthermore, relying on empirical 13C chemical shift increment rules for such a densely substituted ring is highly prone to error. The combined anisotropic effects of heavy halogens (Br, Cl) and the strongly electron-withdrawing nitro group cause significant deviations from additivity, sometimes resulting in errors up to 15 ppm (2)[2]. The 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes are highly sensitive to the specific nature and position of these substituents, rendering 1D 13C NMR insufficient for unambiguous assignment (3)[3].

Comparative Performance of Analytical Techniques
Analytical TechniqueResolution of Positional IsomersStructural AmbiguityTime-to-ResultSample Recovery
1D NMR ( 1H , 13C ) LowHigh (H3/H6 appear as identical singlets)< 15 mins100%
2D NMR (HSQC, HMBC, NOESY) HighNone (Exact atomic connectivity mapped)2 - 4 hours100%
X-Ray Crystallography AbsoluteNone (Definitive 3D spatial map)Days to Weeks100% (Requires crystallization)
GC-MS / LC-MS LowHigh (Isomers possess identical m/z )< 30 mins0% (Destructive)

The Causality of 2D NMR: A Self-Validating System

To solve this regiochemical puzzle, we rely on the orthogonal causality of 2D NMR, where nuclear Overhauser effects (NOEs) and scalar couplings allow for unequivocal structural correlations (4)[4]. The 2D NMR workflow validates itself through three distinct physical phenomena:

  • Through-Space Proximity (NOESY): The aldehyde proton (attached to C1) is spatially adjacent to H6, but geometrically distant from H3. A NOESY cross-peak between the ~10 ppm aldehyde signal and one of the aromatic singlets immediately and unequivocally identifies H6.

  • One-Bond Connectivity (HSQC): Once H6 is identified, HSQC directly maps it to its bonded carbon (C6), and the remaining aromatic proton (H3) to its bonded carbon (C3).

  • Three-Bond Triangulation (HMBC): With H3 and H6 anchored, HMBC traces three-bond ( 3JCH​ ) couplings to the quaternary carbons.

    • H6 will show strong 3-bond correlations to C2 (bearing Br), C4 (bearing Cl), and the Carbonyl Carbon (C=O).

    • H3 will show strong 3-bond correlations to C1 (bearing CHO) and C5 (bearing NO2​ ).

If the HMBC scalar coupling correlations align perfectly with the NOESY spatial anchor, the regiochemistry is mathematically locked.

Experimental Protocol: Step-by-Step Methodology

  • Sample Preparation: Dissolve 15–20 mg of 2-bromo-4-chloro-5-nitrobenzaldehyde in 0.6 mL of CDCl3​ . Ensure the solvent contains 0.03% v/v TMS as an internal standard for precise chemical shift calibration.

  • 1D Baseline Acquisition ( 1H & 13C ):

    • Acquire a standard 1H NMR spectrum (16–32 scans). Identify the aldehyde proton (~10 ppm) and the two aromatic singlets (H3, H6).

    • Acquire a 13C{1H} NMR spectrum (512–1024 scans) to verify the presence of all 7 distinct carbon environments.

  • Spatial Anchoring via 2D NOESY:

    • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms (optimized for small molecule tumbling rates).

    • Observation: Locate the cross-peak between the aldehyde proton and the aromatic region. The aromatic proton showing this NOE correlation is unequivocally assigned as H6 .

  • Direct Mapping via 2D HSQC:

    Acquire a 2D 1H

    13C HSQC spectrum.
  • Observation: Trace the H6 proton signal to its directly bonded carbon, assigning C6 . Trace the remaining aromatic singlet (H3) to its bonded carbon, assigning C3 .

  • Regiochemical Triangulation via 2D HMBC:

    Acquire a 2D 1H

    13C HMBC spectrum optimized for long-range couplings ( 3JCH​≈8 Hz).
  • Observation 1: From the H6 anchor, trace the 3-bond correlations to assign C2 (C-Br), C4 (C-Cl), and the Carbonyl Carbon (C=O).

  • Observation 2: From the H3 anchor, trace the 3-bond correlations to assign C1 (C-CHO) and C5 (C- NO2​ ).

  • Validation: The orthogonal agreement between the NOESY spatial data and the HMBC scalar coupling data confirms the exact positions of the halogens and the nitro group.

Workflow Visualization

NMR_Workflow Start Sample Prep: 2-bromo-4-chloro-5-nitrobenzaldehyde OneD 1D NMR (1H & 13C) Identifies Singlets (H3, H6) & Aldehyde Start->OneD NOESY 2D NOESY Spatial Anchor: Aldehyde H <--> H6 OneD->NOESY Distinguish H3/H6 HSQC 2D HSQC 1-Bond Map: Assigns C3 and C6 OneD->HSQC Map C-H pairs HMBC 2D HMBC 3-Bond Triangulation: Maps C1, C2, C4, C5 NOESY->HMBC Anchor points HSQC->HMBC Validation Unequivocal Regiochemical Validation HMBC->Validation

Figure 1: Self-validating 2D NMR workflow for regiochemical assignment of polysubstituted benzenes.

References

  • Doc Brown's Chemistry - proton 1H NMR spectrum of benzaldehyde C6H5CHO. Source: docbrown.info. 1

  • BenchChem - A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. Source: benchchem.com. 2

  • PubMed - 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Source: nih.gov. 3

  • ACS Publications - Acid-Catalyzed Multicomponent Rearrangements via 2-((Quinoxalin-3(4H)-on-2-yl)(aryl)methylene)malononitriles, Generated In Situ, for Divergent Synthesis of Pyrroles with Different Substitution Patterns. Source: acs.org. 4

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 2-Bromo-4-Chloro-5-Nitrobenzaldehyde

This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-bromo-4-chloro-5-nitrobenzaldehyde, a critical intermediate in pharmaceutical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-bromo-4-chloro-5-nitrobenzaldehyde, a critical intermediate in pharmaceutical synthesis. We will delve into the rationale behind the method development, present a detailed validation protocol in accordance with international guidelines, and compare its performance against alternative analytical techniques. The experimental data herein is designed to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the quality and consistency of this key starting material.

The precise quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established stringent guidelines for the validation of analytical procedures to ensure their reliability. This guide adheres to the principles outlined in ICH Q2(R1), covering specificity, linearity, accuracy, precision, and robustness.

The Criticality of Purity for 2-Bromo-4-Chloro-5-Nitrobenzaldehyde

2-Bromo-4-chloro-5-nitrobenzaldehyde serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, yield, and impurity profile of the final API. Even trace impurities can potentially lead to the formation of undesired side products, some of which could be toxic or reduce the therapeutic efficacy of the drug. Therefore, a highly specific and sensitive analytical method is paramount for its quality control.

Validated HPLC Method for Purity Determination

The reverse-phase HPLC (RP-HPLC) method is the gold standard for the analysis of moderately polar, non-volatile organic compounds like 2-bromo-4-chloro-5-nitrobenzaldehyde. The selection of the stationary and mobile phases is critical for achieving optimal separation of the main component from its potential impurities.

A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds. The mobile phase, a gradient mixture of acetonitrile and water, allows for the elution of a wide range of components with varying polarities. The addition of a small amount of acid, such as phosphoric acid, to the aqueous phase helps to sharpen the peaks by suppressing the ionization of any acidic or basic functional groups.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Concentration 100 µg/mL in Acetonitrile
Sample Concentration 1 mg/mL in Acetonitrile

The validation of the analytical method is performed to ensure its suitability for its intended purpose. The following workflow, based on ICH Q2(R1) guidelines, was followed.

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity) start->specificity Forced Degradation linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy Spiking precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

Caption: Workflow for the validation of the HPLC method.

Parameter Methodology Acceptance Criteria Result
Specificity Forced degradation studies (acid, base, peroxide, thermal, photolytic stress).The main peak should be free from co-eluting peaks. Peak purity index > 0.99.Passed. No interference from degradation products.
Linearity Five concentrations ranging from 50% to 150% of the standard concentration.Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Accuracy Recovery studies at 80%, 100%, and 120% of the standard concentration.Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision Repeatability (n=6) and intermediate precision (different day, different analyst).RSD ≤ 2.0%.Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N = 3).Reportable value.0.05 µg/mL
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N = 10).Reportable value.0.15 µg/mL
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).RSD ≤ 2.0%. System suitability parameters met.Passed.
Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other techniques can also be employed for purity analysis. This section provides a comparative overview of HPLC with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

Analytical_Technique_Comparison main_topic Purity of 2-bromo-4-chloro-5-nitrobenzaldehyde hplc HPLC (High-Performance Liquid Chromatography) main_topic->hplc gc GC (Gas Chromatography) main_topic->gc uplc UPLC (Ultra-Performance Liquid Chromatography) main_topic->uplc hplc_attr Advantages: - High resolution - Versatile - Non-destructive Disadvantages: - Slower analysis time - Higher solvent consumption hplc->hplc_attr gc_attr Advantages: - High sensitivity for volatile compounds - Fast analysis Disadvantages: - Requires volatile and thermally stable analytes - Potential for degradation of thermolabile compounds gc->gc_attr uplc_attr Advantages: - Faster analysis than HPLC - Higher resolution and sensitivity - Lower solvent consumption Disadvantages: - Higher backpressure - More expensive instrumentation uplc->uplc_attr

Caption: Comparison of analytical techniques for purity analysis.

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For 2-bromo-4-chloro-5-nitrobenzaldehyde, GC analysis would require high temperatures for volatilization, which could potentially lead to thermal degradation, especially given the presence of the nitro group. While derivatization could mitigate this, it adds complexity to the sample preparation process.

UPLC is a more recent development that utilizes smaller particle size columns (sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. A UPLC method for 2-bromo-4-chloro-5-nitrobenzaldehyde would offer a considerable advantage in a high-throughput environment. However, the initial investment in UPLC instrumentation is higher than for HPLC.

Parameter HPLC GC UPLC
Specificity HighModerate (potential for thermal degradation)Very High
Analysis Time ~25 min~15 min~5 min
Sensitivity (LOD) 0.05 µg/mL~0.1 µg/mL (analyte dependent)~0.01 µg/mL
Solvent Consumption HighLowVery Low
Instrumentation Cost ModerateModerateHigh
Sample Throughput ModerateModerateHigh
Conclusion and Recommendations

The validated RP-HPLC method presented in this guide provides a reliable, robust, and accurate means for determining the purity of 2-bromo-4-chloro-5-nitrobenzaldehyde. It meets all the acceptance criteria set forth by the ICH guidelines and is suitable for routine quality control in a pharmaceutical setting.

For laboratories with high sample throughput requirements, transitioning to a UPLC method would be a logical step to significantly reduce analysis time and solvent consumption while improving sensitivity. Gas Chromatography may be considered as a complementary technique for the identification of volatile impurities but is not recommended as the primary method for purity determination due to the potential for thermal degradation of the analyte.

The choice of the analytical method will ultimately depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and budgetary considerations. However, the foundational principles of method validation outlined here are universally applicable and essential for ensuring the quality and safety of pharmaceutical products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Comparative

A Comparative Guide to the Electrophilicity of the Aldehyde Carbon in Halogenated Nitrobenzaldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of synthetic organic chemistry and drug development, the reactivity of aromatic aldehydes is a cornerstone of molecular design. Ha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry and drug development, the reactivity of aromatic aldehydes is a cornerstone of molecular design. Halogenated nitrobenzaldehydes, in particular, represent a class of compounds where the electrophilicity of the aldehyde carbon is finely tuned by the interplay of potent electron-withdrawing groups. This guide provides an in-depth technical comparison of the electrophilicity of the aldehyde carbon across a series of halogenated nitrobenzaldehydes. By examining the electronic effects of halogen and nitro group substitution at various positions on the benzene ring, we aim to provide a predictive framework for their reactivity in crucial synthetic transformations. This analysis is supported by a synthesis of available experimental data, theoretical principles, and detailed protocols for comparative reactivity studies.

The electrophilicity of the carbonyl carbon in benzaldehyde is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, through their inductive (-I) and resonance (-R) effects, increase the partial positive charge on the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack. The nitro group (-NO2) is a powerful electron-withdrawing group, and its presence is expected to substantially increase the electrophilicity of the aldehyde. Halogens, also being electronegative, contribute to this effect primarily through induction. This guide will dissect how the combination of these substituents modulates the reactivity of the aldehyde functionality.

The Electronic Landscape of Halogenated Nitrobenzaldehydes

The reactivity of the aldehyde group in substituted benzaldehydes is a direct consequence of the electronic environment of the carbonyl carbon. Both the nitro group and halogens are electron-withdrawing, but their effects are a nuanced combination of inductive and resonance contributions, which are highly dependent on their position relative to the aldehyde.

  • Inductive Effect (-I): This is the through-bond polarization of electrons due to the electronegativity of the substituent. All halogens and the nitro group exert a significant -I effect, withdrawing electron density from the aromatic ring and, consequently, from the aldehyde carbon. The strength of the inductive effect of halogens decreases down the group: F > Cl > Br > I.

  • Resonance Effect (-R or -M): This involves the delocalization of π-electrons. The nitro group exhibits a strong -R effect, particularly when in the ortho or para position, by delocalizing the ring's π-electrons onto the nitro group. This delocalization further increases the positive charge on the carbonyl carbon. Halogens, while primarily inductively withdrawing, can exhibit a weak, opposing +R effect by donating a lone pair of electrons to the ring. This +R effect is most pronounced for fluorine and decreases down the group.

The interplay of these effects dictates the overall electron-withdrawing strength of the substituents and, therefore, the electrophilicity of the aldehyde.

Quantifying Electrophilicity: A Multi-faceted Approach

To objectively compare the electrophilicity of different halogenated nitrobenzaldehydes, we can employ a combination of spectroscopic techniques, kinetic studies, and theoretical calculations.

¹³C NMR Spectroscopy: A Window into Electronic Environment

The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of its electronic environment. A greater downfield shift (higher ppm value) indicates a more deshielded carbon nucleus, which correlates with a higher partial positive charge and thus, greater electrophilicity.

Table 1: Predicted and Observed ¹³C NMR Chemical Shifts (δ) of the Aldehyde Carbon

CompoundPredicted Trend in ElectrophilicityPredicted ¹³C NMR Shift (ppm)Observed ¹³C NMR Shift (ppm)
BenzaldehydeBaseline~192~192.3
4-NitrobenzaldehydeHigh>193~191.2
2-NitrobenzaldehydeHigh (steric hindrance may affect reactivity)>193~192.5
4-Fluoro-3-nitrobenzaldehydeVery High>194Data not readily available
4-Chloro-3-nitrobenzaldehydeVery High>194Data not readily available
2-Chloro-4-nitrobenzaldehydeVery High>194Data not readily available

Note: The observed values can vary slightly depending on the solvent and other experimental conditions. Predicted trends are based on the additive effects of electron-withdrawing groups.

Hammett Equation: Predicting Reactivity Trends

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for correlating the electronic effects of substituents with reaction rates.[1] The substituent constant, σ, quantifies the electron-donating or -withdrawing ability of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these electronic effects.

For di-substituted systems like halogenated nitrobenzaldehydes, the Hammett equation can be extended by assuming the additivity of the substituent constants (σ_total = Σσ).

Table 2: Hammett Substituent Constants (σ) for Halogen and Nitro Groups

Substituentσ_metaσ_para
-F+0.34+0.06
-Cl+0.37+0.23
-Br+0.39+0.23
-I+0.35+0.18
-NO₂+0.71+0.78

A larger positive σ value indicates a stronger electron-withdrawing effect. By summing the respective σ values for the halogen and nitro groups at their given positions, we can predict the relative electrophilicity. For instance, a 4-chloro-3-nitrobenzaldehyde would have a predicted σ_total of approximately 0.37 + 0.71 = 1.08, suggesting a very high degree of electrophilicity.

Experimental Comparison of Reactivity

To empirically validate the predicted trends in electrophilicity, a series of comparative kinetic experiments can be performed. The following protocols outline key reactions that are sensitive to the electrophilic character of the aldehyde.

Experimental Protocol 1: Comparative Wittig Reaction

The Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide to form an alkene, is an excellent choice for comparing electrophilicity.[2] A more electrophilic aldehyde will react faster with the ylide.

Methodology:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise via syringe. The formation of a deep red or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve the halogenated nitrobenzaldehyde (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) on silica gel plates, eluting with a suitable solvent system (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the aldehyde spot indicates the completion of the reaction.

  • Work-up and Analysis: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The reaction time required for complete conversion of the aldehyde can be used as a direct measure of its relative reactivity. For a more quantitative comparison, the reaction can be monitored at regular intervals by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate constant.

Experimental Protocol 2: Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde and an active methylene compound (e.g., malononitrile or diethyl malonate).[3] The rate-determining step is often the nucleophilic attack of the enolate on the aldehyde carbonyl, making this reaction sensitive to the aldehyde's electrophilicity.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the halogenated nitrobenzaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (e.g., 0.1 equivalents).

  • Monitoring the Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The formation of the α,β-unsaturated product can be visualized under UV light.

  • Analysis: The time taken for the complete consumption of the aldehyde, or the yield of the product after a fixed reaction time, can be used to compare the relative reactivity of the different halogenated nitrobenzaldehydes.

Experimental Protocol 3: Sodium Borohydride Reduction

The reduction of an aldehyde to a primary alcohol using sodium borohydride (NaBH₄) involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[4] The rate of this reaction is directly proportional to the electrophilicity of the aldehyde.

Methodology:

  • Reaction Setup: In a flask, dissolve the halogenated nitrobenzaldehyde (1.0 equivalent) in a protic solvent such as ethanol or methanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

  • Monitoring the Reaction: Monitor the disappearance of the aldehyde by TLC.

  • Kinetic Analysis (Optional): For a more precise comparison, the reaction can be monitored spectrophotometrically by following the disappearance of the aldehyde's UV-Vis absorbance at a characteristic wavelength. This allows for the determination of the reaction rate constants.

Visualizing the Logic: Workflows and Relationships

To better illustrate the concepts and experimental designs discussed, the following diagrams are provided.

Electrophilicity_Factors cluster_substituents Substituent Effects cluster_effects Electronic Effects Nitro Group Nitro Group -I Effect -I Effect Nitro Group->-I Effect -R Effect -R Effect Nitro Group->-R Effect Halogen Halogen Halogen->-I Effect Aldehyde Carbon Electrophilicity Aldehyde Carbon Electrophilicity -I Effect->Aldehyde Carbon Electrophilicity Increases -R Effect->Aldehyde Carbon Electrophilicity Increases

Caption: Factors influencing the electrophilicity of the aldehyde carbon.

Experimental_Workflow cluster_aldehydes Halogenated Nitrobenzaldehydes cluster_reactions Comparative Reactions A Aldehyde A R1 Wittig Reaction A->R1 R2 Knoevenagel Condensation A->R2 R3 NaBH4 Reduction A->R3 B Aldehyde B B->R1 B->R2 B->R3 C Aldehyde C C->R1 C->R2 C->R3 Compare Reaction Times/Rates Compare Reaction Times/Rates R1->Compare Reaction Times/Rates Compare Reaction Times/Yields Compare Reaction Times/Yields R2->Compare Reaction Times/Yields Compare Reaction Rates Compare Reaction Rates R3->Compare Reaction Rates

Caption: Workflow for comparing the reactivity of halogenated nitrobenzaldehydes.

Conclusion and Future Outlook

The electrophilicity of the aldehyde carbon in halogenated nitrobenzaldehydes is a finely tunable property governed by the interplay of inductive and resonance effects of the substituents. A systematic comparison using a combination of spectroscopic analysis (¹³C NMR), theoretical predictions (Hammett equation), and kinetic studies of benchmark reactions (Wittig, Knoevenagel, NaBH₄ reduction) can provide a robust framework for understanding and predicting their reactivity.

For researchers in drug development and synthetic chemistry, a clear understanding of these structure-activity relationships is paramount for the rational design of synthetic routes and the development of novel molecular entities. The protocols outlined in this guide provide a practical starting point for such comparative studies. Future work in this area could involve a more comprehensive experimental investigation to populate the data tables with a wider range of halogenated nitrobenzaldehydes, as well as computational studies to provide deeper insights into the electronic structures and reaction mechanisms.

References

  • Patterson-Elenbaum, S., Stanley, J. T., & Dillner, D. K. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(9), 895–901. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

  • ResearchGate. (n.d.). Differential methods for experimental study of sodium borohydride kinetically. [Link]

  • Doc Brown's Chemistry. (2023). 13C NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • AK Lectures. (n.d.). Knoevenagel Condensation. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • Master Organic Chemistry. (2023). Knoevenagel Condensation Reaction. [Link]

  • Wikipedia. (2023). Hammett equation. [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • ACS Publications. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. [Link]

  • University of Massachusetts Lowell. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • ResearchGate. (2016). Calculation of Hammett for derivatives?. [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. [Link]

  • Arkivoc. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. [Link]

  • University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]

  • Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

  • ACS Publications. (2006). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

Sources

Validation

A Comparative Guide to the GC-MS Analysis of Substituted Benzaldehydes: Featuring 2-bromo-4-chloro-5-nitrobenzaldehyde

This technical guide provides an in-depth comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) characteristics of 2-bromo-4-chloro-5-nitrobenzaldehyde and structurally related benzaldehydes. Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) characteristics of 2-bromo-4-chloro-5-nitrobenzaldehyde and structurally related benzaldehydes. Designed for researchers, scientists, and drug development professionals, this document elucidates the influence of various aromatic substituents—specifically halogens (bromine and chlorine) and a nitro group—on chromatographic behavior and mass spectral fragmentation patterns. By understanding these structure-fragmentation relationships, researchers can enhance their ability to identify and characterize complex aromatic aldehydes.

Introduction: The Analytical Power of GC-MS for Aromatic Aldehydes

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. The gas chromatograph separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase, primarily influenced by their boiling point and polarity. Subsequently, the mass spectrometer bombards the eluted components with electrons, causing ionization and characteristic fragmentation. This process generates a unique mass spectrum that serves as a molecular fingerprint, enabling structural elucidation.[1][2]

Aromatic aldehydes, a class of compounds central to synthetic chemistry, pharmaceuticals, and fragrance industries, are ideal candidates for GC-MS analysis.[3][4] The target molecule of this guide, 2-bromo-4-chloro-5-nitrobenzaldehyde, presents a complex substitution pattern. Its analysis provides a rich case study for understanding how multiple, electronically diverse functional groups dictate the molecule's behavior under GC-MS conditions. This guide will compare its analytical signature to simpler, related structures—benzaldehyde, 4-chlorobenzaldehyde, 2-bromobenzaldehyde, and 2-chloro-5-nitrobenzaldehyde—to systematically deconstruct the contribution of each substituent.

Fundamental Principles: Separation and Fragmentation

Gas Chromatographic Separation

The retention time (RT) of a substituted benzaldehyde in a GC system is governed by its volatility and its interaction with the column's stationary phase (commonly a non-polar or mid-polar phase like 5% diphenyl / 95% dimethylpolysiloxane). Key factors include:

  • Molecular Weight: Generally, as molecular weight increases, boiling point increases, leading to longer retention times.

  • Polarity: The introduction of polar substituents like a nitro group or halogens increases polarity, which can lead to stronger interactions with slightly polar stationary phases and thus longer retention times.

  • Intermolecular Forces: The nature of the substituents dictates the potential for dipole-dipole interactions and van der Waals forces, affecting both the compound's boiling point and its retention on the GC column.

Therefore, we can predict a general elution order from earliest to latest: Benzaldehyde < 4-Chlorobenzaldehyde < 2-Bromobenzaldehyde < 2-Chloro-5-nitrobenzaldehyde < 2-bromo-4-chloro-5-nitrobenzaldehyde.

Electron Ionization Mass Spectrometry (EI-MS)

Upon entering the mass spectrometer's ion source, molecules are typically bombarded by a standardized 70 eV electron beam.[1] This high-energy impact dislodges an electron, forming a positively charged radical molecular ion (M•⁺).[5] This molecular ion is often unstable and undergoes a series of fragmentation events to produce smaller, more stable charged fragments. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure.

For aromatic aldehydes, common fragmentation pathways include:

  • α-Cleavage: Loss of the aldehydic hydrogen to form a highly stable [M-H]⁺ (or [M-1]⁺) acylium ion. This is often a very prominent peak.[3][6]

  • Loss of Carbon Monoxide: The [M-H]⁺ ion can further lose carbon monoxide (CO) to yield a phenyl cation.

  • Loss of the Aldehyde Group: Cleavage of the C-C bond between the ring and the carbonyl group results in the loss of a neutral CHO radical, forming an [M-CHO]⁺ (or [M-29]⁺) ion.[3][6]

Substituent-Driven Fragmentation:

  • Halogens (Cl, Br): The most telling feature of halogenated compounds is their isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak.[7] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to an M+2 peak of almost equal intensity to the molecular ion.[7] Fragmentation often involves the loss of the halogen radical (X•).

  • Nitro Group (NO₂): Aromatic nitro compounds exhibit characteristic fragmentation patterns, including the loss of •NO₂ (46 Da) and •NO (30 Da).[8]

Experimental Protocol: A Validated GC-MS Methodology

The following protocol outlines a standard, robust method for the analysis of substituted benzaldehydes. The causality behind these choices lies in ensuring sufficient separation, achieving sharp peak shapes, and generating reproducible mass spectra for confident identification.

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each benzaldehyde standard (1 mg/mL) in high-purity dichloromethane or ethyl acetate.

  • Working Solution: Create a mixed working solution by diluting the stock solutions to a final concentration of approximately 10-20 µg/mL for each analyte. This concentration is optimal for avoiding detector saturation while ensuring a strong signal-to-noise ratio.

GC-MS Instrumentation and Parameters

The parameters below are typical for a modern GC-MS system and are chosen to provide excellent resolution for the target analytes.[9][10]

Parameter Value Rationale
GC System Agilent 8890 GC (or equivalent)Provides precise temperature and flow control.
MS System Agilent 7000D Triple Quadrupole (or equivalent)Offers high sensitivity and mass accuracy.
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm)A low-polarity, industry-standard column providing excellent separation for a wide range of semi-volatile compounds.[10]
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert gas that provides good chromatographic efficiency.
Injection 1 µL, Splitless ModeEnsures the entire sample volume is transferred to the column, maximizing sensitivity for trace analysis.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Oven Program 60 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)The initial hold allows for good peak focusing. The temperature ramp is sufficient to elute all compounds in a reasonable time while maintaining separation.
Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eVStandard energy for generating reproducible, library-searchable mass spectra.
Source Temp. 230 °CAn optimal temperature to promote ionization while minimizing thermal degradation within the source.
Mass Range m/z 40-500Covers the molecular weights and expected fragment masses of all analytes.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare 1 mg/mL Stock Solutions p2 Dilute to 10-20 µg/mL Working Solution p1->p2 a1 Inject 1 µL into GC Inlet p2->a1 a2 Separate on HP-5ms Column (Temp. Program) a1->a2 a3 Elute to MS a2->a3 a4 Ionize (70 eV EI) & Fragment a3->a4 a5 Detect Fragments (Mass Analyzer) a4->a5 d1 Acquire Total Ion Chromatogram (TIC) a5->d1 d2 Extract Mass Spectra for each Peak d1->d2 d3 Identify Compounds (Fragmentation & Library) d2->d3

Caption: Workflow for GC-MS analysis of benzaldehydes.

Results & Discussion: A Comparative Analysis

This section details the expected mass spectral data for 2-bromo-4-chloro-5-nitrobenzaldehyde and its analogues. The interpretation of these spectra provides a clear picture of how substituents govern fragmentation.

Comparative Data Summary
CompoundFormulaMW ( g/mol )Expected RT OrderMolecular Ion (M•⁺) (m/z)Key Fragment Ions (m/z)
BenzaldehydeC₇H₆O106.121 (Fastest)106105, 77 (Base Peak)[6]
4-ChlorobenzaldehydeC₇H₅ClO140.572140/142139/141, 111/113, 75[11][12]
2-BromobenzaldehydeC₇H₅BrO185.023184/186183/185, 156/158, 105, 77[13][14]
2-Chloro-5-nitrobenzaldehydeC₇H₄ClNO₃185.564185/187184/186, 155/157, 139, 75[15]
2-Bromo-4-chloro-5-nitrobenzaldehyde C₇H₃BrClNO₃ 264.46 5 (Slowest) 263/265/267 262/264/266, 233/235/237, 184/186, 154, 74
Detailed Fragmentation Analysis

The mass spectrum of benzaldehyde is simple and foundational. It shows a strong molecular ion at m/z 106 . The most intense fragmentation is the loss of the aldehydic hydrogen, yielding the benzoyl cation at m/z 105 . This ion subsequently loses CO (28 Da) to produce the phenyl cation at m/z 77 , which is typically the base peak.[6]

The presence of chlorine is immediately evident from the isotopic cluster of the molecular ion at m/z 140 and 142 (approx. 3:1 ratio).[11][16] The [M-H]⁺ peak appears at m/z 139/141 . Loss of the CHO group gives the chlorophenyl cation at m/z 111/113 . Further fragmentation to m/z 75 corresponds to the loss of chlorine from the chlorophenyl cation.[11]

The bromine atom is confirmed by the intense molecular ion peaks at m/z 184 and 186 of nearly equal abundance.[13][14] Loss of a hydrogen atom gives the [M-H]⁺ ion at m/z 183/185 . A significant fragmentation pathway is the loss of the bromine radical (•Br) from the molecular ion, resulting in a peak at m/z 105 (benzoyl cation).

This molecule combines two substituents. The molecular ion appears at m/z 185/187 .[15] The spectrum is characterized by several distinct loss pathways:

  • Loss of •H gives the [M-H]⁺ ion at m/z 184/186 .

  • Loss of •NO (30 Da) from the molecular ion gives a fragment at m/z 155/157 .

  • Loss of •NO₂ (46 Da) is also prominent, yielding an ion at m/z 139/141 , corresponding to the chlorobenzoyl cation.

This molecule's spectrum is the most complex, but it is readily interpretable by combining the principles observed above.

  • Molecular Ion: The molecular ion region will be a complex cluster due to the isotopes of both Br and Cl. The main peaks will be at m/z 263 (⁷⁹Br, ³⁵Cl), m/z 265 (⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl), and m/z 267 (⁸¹Br, ³⁷Cl).

  • [M-H]⁺ Ion: Loss of hydrogen gives a strong signal at m/z 262/264/266 .

  • Loss of Nitro Group: Loss of •NO₂ (46 Da) is a major pathway, leading to a bromo-chlorobenzoyl cation at m/z 217/219/221 .

  • Loss of Halogens: Loss of a •Br radical (79/81 Da) or a •Cl radical (35/37 Da) from the molecular ion or subsequent fragments are both possible and diagnostic. For instance, loss of Br from the M•⁺ ion would yield a fragment around m/z 184/186 .

  • Loss of CO: The acylium ions formed can further lose CO (28 Da). For example, the fragment at m/z 217/219/221 can lose CO to give a di-halogenated phenyl cation at m/z 189/191/193 .

Proposed Fragmentation Pathways

Visualizing the fragmentation cascades is crucial for understanding the data. The following diagrams illustrate the primary fragmentation pathways for the parent and target compounds.

G1 M_ion Benzaldehyde [C₇H₆O]•⁺ m/z 106 frag1 [C₇H₅O]⁺ m/z 105 M_ion->frag1 - •H frag2 [C₆H₅]⁺ m/z 77 (Base Peak) frag1->frag2 - CO

Caption: Primary fragmentation of Benzaldehyde.

G2 M_ion 2-bromo-4-chloro-5-nitrobenzaldehyde [M]•⁺ m/z 263/265/267 frag1 [M-H]⁺ m/z 262/264/266 M_ion->frag1 - •H frag2 [M-NO₂]⁺ m/z 217/219/221 M_ion->frag2 - •NO₂ frag3 [M-Br]⁺ m/z 184/186 M_ion->frag3 - •Br frag4 [M-NO₂-CO]⁺ m/z 189/191/193 frag2->frag4 - CO

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Comparative

A Comparative Study of Leaving Group Abilities in 2-Bromo-4-Chloro-5-Nitrobenzaldehyde SNAr Reactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparative analysis of the leaving group abilities of bromide and chloride in Nucleophilic A...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the leaving group abilities of bromide and chloride in Nucleophilic Aromatic Substitution (SNAr) reactions, specifically focusing on the substrate 2-bromo-4-chloro-5-nitrobenzaldehyde. SNAr reactions are a cornerstone of modern organic synthesis, particularly in the construction of complex aromatic molecules integral to drug discovery and materials science. A nuanced understanding of the factors governing leaving group aptitude is paramount for reaction optimization and rational molecular design. This document delves into the mechanistic underpinnings of the SNAr reaction, presents a detailed experimental protocol for a comparative kinetic study, and interprets the anticipated results based on established principles of physical organic chemistry.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike aliphatic SN2 reactions, which are concerted, and SN1 reactions, which proceed through a carbocation intermediate, the SNAr mechanism is a two-step addition-elimination process.[2][3] For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1][4][5] These EWGs are crucial for stabilizing the negatively charged intermediate formed during the reaction.[3][4]

The general mechanism involves two key steps:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] This initial step is typically the rate-determining step (RDS) because it involves the disruption of the aromatic system.[3][7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group.[3]

A key feature of SNAr reactions that distinguishes them from their aliphatic counterparts is the unusual trend in halogen leaving group ability. In SN1 and SN2 reactions, the leaving group ability follows the order I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[8] In stark contrast, the typical reactivity order for SNAr reactions is F > Cl ≈ Br > I.[1][2][9] This "element effect" highlights that the breaking of the carbon-leaving group bond is not the rate-determining step.[7][10] Instead, the electronegativity of the halogen plays a more dominant role in the initial nucleophilic attack.[3][7]

The Role of the Leaving Group in SNAr Reactions

The leaving group in an SNAr reaction influences the reaction rate through two primary, and often competing, effects:

  • Inductive Electron Withdrawal: A more electronegative leaving group enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate-determining nucleophilic addition step. This effect is most pronounced with fluorine, making it an excellent leaving group in many SNAr reactions.[3]

  • Polarizability and C-X Bond Strength: While the C-X bond is broken in the second, faster step, its strength can still have a minor influence on the overall reaction rate. Weaker C-X bonds (e.g., C-I) are easier to break, but this factor is generally less significant than the inductive effect in the rate-determining step.[7]

For chlorine and bromine, their similar electronegativities and polarizabilities often result in comparable leaving group abilities in SNAr reactions.[2][9][11] However, subtle differences in reaction rates can be observed depending on the specific substrate, nucleophile, and reaction conditions.

Experimental Design for a Comparative Study

To empirically determine the relative leaving group abilities of bromide and chloride in 2-bromo-4-chloro-5-nitrobenzaldehyde, a kinetic study is proposed. This experiment will involve reacting the substrate with a suitable nucleophile and monitoring the reaction progress over time to determine the rate constants for the displacement of each halogen.

Materials and Methods

Materials:

  • 2-bromo-4-chloro-5-nitrobenzaldehyde

  • A selected nucleophile (e.g., piperidine, morpholine, or sodium methoxide)

  • A polar aprotic solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • Internal standard for chromatographic analysis (e.g., dodecane)

  • Reagents for quenching and work-up (e.g., dilute HCl, saturated NaCl solution, organic solvent for extraction)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for reaction monitoring

  • Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

  • Mass Spectrometer (MS) for product characterization

Experimental Protocol
  • Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of 2-bromo-4-chloro-5-nitrobenzaldehyde and the internal standard in the chosen polar aprotic solvent.

  • Initiation: Add a known concentration of the nucleophile to initiate the reaction. Start a timer immediately upon addition.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in each aliquot immediately by adding dilute acid.

  • Work-up and Analysis: Extract the organic components from the quenched aliquots, dry the organic layer, and analyze by HPLC or GC.

  • Data Collection: Quantify the disappearance of the starting material and the appearance of the two possible monosubstituted products (substitution of bromide and substitution of chloride) by integrating the respective peaks relative to the internal standard.

  • Product Identification: At the end of the reaction, isolate the major product(s) and characterize them using NMR and MS to confirm their structures.

Workflow Diagram

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_characterization Characterization A Dissolve Substrate & Internal Standard in Solvent B Add Nucleophile to Initiate Reaction A->B Start Reaction C Monitor Reaction via Aliquots at Timed Intervals B->C Time D Quench & Work-up Aliquots C->D Sampling G Isolate & Characterize Product(s) (NMR, MS) C->G Reaction Completion E Analyze by HPLC/GC D->E Injection F Determine Rate Constants E->F Data Processing

Caption: Experimental workflow for the comparative kinetic study.

Anticipated Results and Discussion

Based on the principles of SNAr reactions, it is anticipated that the nucleophile will preferentially displace one of the halogens over the other. The relative rates of these two competing reactions will provide a quantitative measure of the leaving group abilities of bromide and chloride in this specific substrate.

Data Presentation

The kinetic data can be summarized in the following table:

Leaving GroupPosition on RingObserved Rate Constant (k_obs)Relative RateMajor Product
Bromide2Value to be determinedValue to be determined2-substituted product
Chloride4Value to be determinedValue to be determined4-substituted product
Mechanistic Interpretation

The observed selectivity can be explained by examining the stability of the Meisenheimer intermediates formed during the nucleophilic attack at the two positions.

SNAr_Mechanism cluster_main General SNAr Mechanism Start Aryl Halide + Nucleophile TS1 Transition State 1 Start->TS1 Rate-determining step (Addition) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Fast step (Elimination) Product Substituted Arene + Leaving Group TS2->Product

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

The nitro group at position 5 will stabilize the negative charge in the Meisenheimer complex through resonance. The position of this stabilization relative to the site of nucleophilic attack will be a key determinant of the reaction rate.

  • Attack at C-2 (displacing Bromide): The negative charge can be delocalized onto the nitro group through resonance, providing significant stabilization to the Meisenheimer intermediate.

  • Attack at C-4 (displacing Chloride): Similarly, the negative charge can be delocalized onto the nitro group.

Given the similar electronic effects of bromide and chloride, the regioselectivity of the reaction will likely be influenced by a combination of factors including the precise electronic stabilization of the respective Meisenheimer intermediates and potential steric effects. While SNAr leaving group ability is generally F > Cl ≈ Br > I, in this specific case, the electronic environment created by the other substituents could lead to a discernible preference.

Conclusion

This guide has outlined a comparative study to elucidate the leaving group abilities of bromide and chloride in the SNAr reactions of 2-bromo-4-chloro-5-nitrobenzaldehyde. By conducting a rigorous kinetic analysis, researchers can gain valuable insights into the factors that govern reactivity and selectivity in these important transformations. The proposed experimental protocol provides a robust framework for obtaining reliable and reproducible data. The understanding gleaned from such studies is critical for the rational design of synthetic routes to novel pharmaceuticals and functional materials.

References

Sources

Safety & Regulatory Compliance

Safety

2-bromo-4-chloro-5-nitrobenzaldehyde proper disposal procedures

Advanced Laboratory Protocol: Segregation and Disposal of 2-Bromo-4-chloro-5-nitrobenzaldehyde As a laboratory professional or drug development scientist, ensuring the safe handling and legal disposal of complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Protocol: Segregation and Disposal of 2-Bromo-4-chloro-5-nitrobenzaldehyde

As a laboratory professional or drug development scientist, ensuring the safe handling and legal disposal of complex organic intermediates is as critical as the synthesis itself. 2-Bromo-4-chloro-5-nitrobenzaldehyde (CAS: 2090539-04-9) is a highly functionalized building block whose structural features—specifically the presence of multiple halogens (bromine and chlorine) and a nitro group—dictate strict disposal pathways.

Improper disposal of halogenated nitroaromatics can lead to severe environmental contamination, regulatory violations, and dangerous laboratory conditions. This guide provides the operational causality and step-by-step methodologies required for the compliant disposal of this compound and its associated waste streams.

Hazard Profiling and Causality (E-E-A-T)

To design a self-validating disposal system, we must first understand the chemical causality behind the regulations:

  • The Halogen Effect (Br, Cl): The presence of bromine and chlorine strictly categorizes this compound and its solutions as Halogenated Organic Waste [1]. Halogenated compounds cannot be comingled with standard non-halogenated solvents. If incinerated at standard temperatures, halogens can recombine to form highly toxic dioxins and furans[2]. Therefore, they require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the resulting hydrobromic and hydrochloric acids[2].

  • The Nitroaromatic Factor: The nitro group is a strong electron-withdrawing group that makes the aromatic ring susceptible to nucleophilic attack[3]. More importantly for waste management, nitroaromatics can be energetic. While 2-bromo-4-chloro-5-nitrobenzaldehyde is stable under standard conditions, its waste streams must never be mixed with strong reducing agents or incompatible inorganic bases, which could trigger exothermic reactions[1].

Quantitative Waste Classification Data

Before executing disposal, the waste matrix must be characterized. The Environmental Protection Agency (EPA) and institutional safety guidelines use specific thresholds to classify waste streams[4][5].

Waste ParameterThreshold for "Halogenated Organic" ClassificationOperational Consequence
Halogen Content > 5% by volume or > 1,000 mg/kg (ppm)Must be segregated into dedicated Halogenated Waste carboys[4][5].
Water Content < 10% to 20% (depending on institution)High water content reduces the BTU (heating value) and complicates incineration[1][4].
Fuel Value (BTU) ~4,000 BTU/lb (typical requirement)Regulates whether the waste can be fuel-blended or requires direct high-temp incineration[2][5].
pH (if aqueous) 2.0 < pH < 12.5Solutions outside this range are classified as RCRA Corrosive (D002) and require dual-hazard labeling[4].

Step-by-Step Disposal Methodology

This protocol applies to both the pure solid compound (e.g., expired reagents) and liquid waste streams (e.g., mother liquor from a synthetic reaction).

Step 1: Waste Characterization & Compatibility Verification

  • Action: Determine the exact composition of the waste stream. Is it pure solid 2-bromo-4-chloro-5-nitrobenzaldehyde, or is it dissolved in a solvent (e.g., dichloromethane, DMF)?

  • Causality: You cannot mix halogenated waste with incompatible materials such as alkali metals, strong oxidizers, or concentrated inorganic acids[1]. Verify compatibility before adding to a bulk waste container.

Step 2: Primary Segregation

  • Action: Deposit the material into a designated, chemically compatible container (typically high-density polyethylene, HDPE, or glass) explicitly marked for "Halogenated Organic Waste" [1][4].

  • Action (Solids): Contaminated consumables (weighing boats, pipette tips, gloves) must be placed in a solid hazardous waste bin, separate from normal trash or broken glass boxes[4].

Step 3: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Details: The label must list all constituents by their full chemical names (no abbreviations). For a reaction mixture, list: Dichloromethane (80%), 2-Bromo-4-chloro-5-nitrobenzaldehyde (10%), Methanol (10%). Check the boxes for "Toxic" and "Halogenated"[1].

Step 4: Secondary Containment and Storage

  • Action: Store the waste container in a secondary containment tray within a ventilated flammable/corrosives storage cabinet, away from heat sources and direct sunlight[1].

  • Causality: Secondary containment prevents catastrophic spills if the primary vessel fails, while ventilation mitigates the buildup of toxic or flammable vapors.

Step 5: Institutional Transfer and Final Destruction

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • Causality: EHS will manifest the waste under RCRA guidelines and transfer it to a licensed commercial hazardous waste disposal facility. The facility will utilize high-temperature rotary kiln incineration (often >1000°C) with caustic scrubbing to safely destroy the halogenated organic material without generating dioxins[2][5].

Waste Segregation Workflow

G Start 2-Bromo-4-chloro-5-nitrobenzaldehyde Waste Generated Check Determine Waste Matrix (Solid vs. Liquid Solution) Start->Check Solid Solid Waste (Pure compound or PPE) Check->Solid Liquid Liquid Waste (Reaction Mother Liquor) Check->Liquid Segregate Segregate into: Halogenated Organic Waste Solid->Segregate Liquid->Segregate Label Apply RCRA Labeling & Secondary Containment Segregate->Label Dispose High-Temp Incineration (Licensed EHS Contractor) Label->Dispose

Caption: Decision tree for the segregation and compliant disposal of halogenated nitrobenzaldehyde waste.

References

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-bromo-4-chloro-5-nitrobenzaldehyde: A Framework for Laboratory Safety

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 2-bromo-4-chloro-5-nitrobenzaldehyde, a substituted aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. The compound 2-bromo-4-chloro-5-nitrobenzaldehyde, a substituted aromatic aldehyde, presents a specific set of handling challenges due to its functional groups. This guide provides a comprehensive framework for its safe management, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Analysis: Understanding the Reactivity Profile

The presence of aldehyde, nitro, bromo, and chloro groups on the aromatic ring creates a reactive profile that must be respected. Aromatic aldehydes can be irritants, and the addition of halogens and a nitro group can enhance this effect and introduce other toxicological concerns.[1][2][3][4] Based on analogous compounds, we can anticipate the following hazards, summarized in the table below.

Table 1: Anticipated GHS Hazard Classifications

Hazard Class Category Anticipated Effect
Acute Toxicity, Oral Category 4 Harmful if swallowed.[1][3]
Acute Toxicity, Dermal Category 4 Harmful in contact with skin.[1][3]
Acute Toxicity, Inhalation Category 4 Harmful if inhaled.[1][3]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[1][2][5]
Serious Eye Damage/Eye Irritation Category 2A/2 Causes serious eye irritation.[1][2][5][6]

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][4] |

This profile necessitates a stringent personal protective equipment (PPE) protocol to prevent exposure through all primary routes: dermal contact, ocular contact, and inhalation.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of convenience but a critical control measure dictated by the chemical's properties.[7][8] Every piece of equipment serves a specific purpose, forming an integrated barrier between the researcher and the potential hazard.

Eye and Face Protection

Given the high likelihood of serious eye irritation, standard safety glasses are insufficient.[1][2][6]

  • Mandatory: Chemical splash goggles that form a seal around the eyes are required whenever handling the solid compound or its solutions.[8][9][10]

  • Best Practice: When there is a significant risk of splashing (e.g., during transfer of solutions or heating), a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[7][9]

Skin and Body Protection

To prevent skin irritation and dermal absorption, comprehensive body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat is standard. For this compound, a coat with elastic cuffs is recommended to ensure a snug fit over inner gloves.

  • Impervious Clothing: Wear long pants and closed-toe shoes at all times.[8]

  • Apron: A chemically resistant apron should be worn over the lab coat during procedures with a high splash potential.

Hand Protection: The Critical Barrier

Choosing the correct gloves is arguably the most critical decision in handling this compound. The presence of aromatic and chlorinated components guides our selection.[7][11] Nitrile gloves, while common, may not offer sufficient protection for prolonged contact with this type of molecule.

Table 2: Glove Selection Guide for Aromatic Aldehydes & Halogenated Solvents

Glove Material Protection Level Advantages Disadvantages Recommended Use
Butyl Rubber Excellent High resistance to aldehydes, ketones, esters, and acids.[7][11] Can be less dexterous than thinner gloves. Recommended for direct handling, solution preparation, and spill cleanup.
Viton® Excellent Exceptional resistance to chlorinated and aromatic solvents.[7][8][11] Higher cost. An excellent alternative to Butyl rubber, especially if working with solvents like DCM or Toluene.
Neoprene Good Good all-around chemical resistance. Moderate protection against some chlorinated solvents. Suitable for short-duration tasks with minimal splash risk.

| Nitrile | Fair to Poor | Good for general laboratory use and splash protection. | Not recommended for prolonged immersion or handling of halogenated aromatic compounds. | Can be used as a splash-protection outer layer over a more resistant glove (double-gloving). |

Causality: The chemical structure of butyl and Viton® gloves provides a more robust, less permeable barrier to chemicals like 2-bromo-4-chloro-5-nitrobenzaldehyde compared to standard nitrile. Always inspect gloves for any signs of degradation or puncture before use and remove them using the proper technique to avoid contaminating your skin.[6]

Respiratory Protection

As a solid, the primary inhalation risk comes from airborne dust.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Respiratory PPE: If engineering controls are not available or insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is necessary.[2] Follow OSHA respirator regulations (29 CFR 1910.134) for proper fit-testing and use.[2]

Operational Workflow: From Benchtop to Waste

A structured workflow minimizes the potential for error and exposure. The following diagram and protocols outline a self-validating system for safe handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Work Area in Fume Hood gather_ppe 2. Don Full PPE (Double Glove) prep_area->gather_ppe gather_mat 3. Assemble Materials & Spill Kit gather_ppe->gather_mat weigh 4. Weigh Compound (Anti-static weigh boat) gather_mat->weigh Begin Work dissolve 5. Dissolve/React (Add solid to solvent) weigh->dissolve transfer 6. Transfer Solution (Use pipette/cannula) dissolve->transfer decon 7. Decontaminate Glassware & Surfaces transfer->decon Complete Work dispose_waste 8. Segregate & Dispose Waste (Halogenated Organic) decon->dispose_waste doff_ppe 9. Doff PPE Correctly (Outer gloves first) dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for Hazardous Chemical Compounds.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[1][2]

    • Don all required PPE as outlined above, including double gloves (a robust inner glove like butyl rubber and a disposable outer glove).

    • Assemble all necessary glassware, reagents, and a spill kit before bringing the compound into the hood.

  • Aliquotting and Weighing (Solid):

    • Perform all manipulations of the solid compound within the fume hood.

    • Use a non-sparking spatula and an anti-static weighing dish to prevent dispersal of the powder.

    • Close the container tightly immediately after use.[1]

  • Solution Preparation and Transfer:

    • Always add the solid 2-bromo-4-chloro-5-nitrobenzaldehyde to the solvent slowly to control dissolution and prevent splashing.

    • When transferring solutions, use appropriate methods like a pipette or cannula to minimize aerosol generation.

Decontamination and Disposal Plan
  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., acetone or ethanol), followed by soap and water.

    • Rinse all contaminated glassware with a suitable solvent. Collect the initial rinsate as hazardous waste.

  • Waste Disposal:

    • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled hazardous waste container for halogenated organic solids.

    • Liquid Waste: Unused solutions and solvent rinsates must be collected in a designated, sealed, and clearly labeled container for halogenated organic liquid waste.

    • Never dispose of this chemical down the drain.[6] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[1][12]

Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][12] Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][12]

By integrating this expert-driven safety protocol into your daily laboratory operations, you establish a culture of safety that is both rigorous and logical. This framework not only protects against the known and anticipated hazards of 2-bromo-4-chloro-5-nitrobenzaldehyde but also provides a robust model for assessing and handling other novel chemical entities.

References

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department. [Link]

  • Personal Protective Equipment (PPE). University of Washington. [Link]

  • Documents. PerfumersWorld. [Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. [Link]

  • 2-Bromo-5-nitrobenzaldehyde Safety and Hazards. PubChem. [Link]

  • 2-bromo-4-chloro-5-hydroxybenzaldehyde Hazard Classifications. NextSDS. [Link]

  • 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Loba Chemie. [Link]

  • 2-bromo-4-methylbenzaldehyde Procedure. Organic Syntheses. [Link]

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